molecular formula C11H23N3O5 B605854 Azido-PEG4-(CH2)3OH CAS No. 2028281-87-8

Azido-PEG4-(CH2)3OH

Cat. No.: B605854
CAS No.: 2028281-87-8
M. Wt: 277.32 g/mol
InChI Key: GGAFKPLUTSFPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG4-(CH2)3OH is a PEG derivative containing an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.

Properties

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O5/c12-14-13-2-5-17-7-9-19-11-10-18-8-6-16-4-1-3-15/h15H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAFKPLUTSFPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258266
Record name 4,7,10,13-Tetraoxapentadecan-1-ol, 15-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2028281-87-8
Record name 4,7,10,13-Tetraoxapentadecan-1-ol, 15-azido-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2028281-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxapentadecan-1-ol, 15-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Azido-PEG4-(CH2)3OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Azido-PEG4-(CH2)3OH

For researchers, scientists, and drug development professionals, understanding the characteristics and applications of bifunctional linkers is paramount for the successful design of novel molecular entities. This compound is a versatile hetero-bifunctional linker that plays a crucial role in the field of bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties, applications, and relevant experimental considerations.

Core Properties

This compound is a polyethylene glycol (PEG)-based molecule containing an azide (N3) group at one end and a hydroxyl (OH) group at the other, separated by a tetraethylene glycol spacer.[1] This structure imparts desirable properties such as enhanced water solubility and biocompatibility to the conjugates it forms.[1]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 2028281-87-8[1][2][3]
Molecular Formula C11H23N3O5
Molecular Weight 277.32 g/mol
Purity ≥95%
Monoisotopic Mass 277.16377084

Applications in Bioconjugation and Drug Development

The primary utility of this compound stems from its two distinct functional groups, which allow for sequential or orthogonal conjugation strategies.

Role as a PROTAC Linker

This compound is extensively used as a building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility between the E3 ligase ligand and the target protein ligand.

Utility in Click Chemistry

The azide group is a key functional handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions. Specifically, the azide can undergo:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with a terminal alkyne-containing molecule.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs with strained cyclooctynes like DBCO or BCN, offering an alternative for biological systems where copper toxicity is a concern.

The hydroxyl group provides a versatile point for further modification, such as esterification or etherification, allowing for the attachment of this linker to a wide range of molecules.

Experimental Protocols and Methodologies

The following sections outline generalized experimental protocols involving this compound.

General Stock Solution Preparation

To prepare a stock solution of this compound, the appropriate solvent should be selected based on the desired concentration. For instance, to prepare a 1 mM stock solution, 3.6059 mL of solvent would be added to 1 mg of the compound. For increased solubility, it is recommended to heat the solution to 37°C and sonicate. Prepared stock solutions should be stored in aliquots at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.

PROTAC Synthesis Workflow

A common application is the synthesis of a PROTAC, which involves conjugating a ligand for a target protein and a ligand for an E3 ubiquitin ligase via the this compound linker. A representative workflow is depicted below.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product TargetLigand Target Protein Ligand (with alkyne group) Step2 Step 2: Click Chemistry (CuAAC) TargetLigand->Step2 E3Ligand E3 Ligase Ligand (with reactive group for OH) Step1 Step 1: Conjugation to E3 Ligand E3Ligand->Step1 Linker This compound Linker->Step1 Intermediate Intermediate Step1->Intermediate Intermediate: E3 Ligand-Linker-Azide PROTAC Final PROTAC Molecule Step2->PROTAC Intermediate->Step2

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule can be introduced into a cellular system to induce the degradation of the target protein. The logical flow of this process is illustrated in the diagram below.

PROTAC_Degradation_Pathway cluster_cellular Cellular Environment PROTAC PROTAC Molecule Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3Ligase E3 Ubiquitin Ligase E3Ligase->Ternary Ubiquitination Ubiquitination of Target Ternary->Ubiquitination recruitment Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome Proteasome Degradation Protein Degradation Proteasome->Degradation Ubiquitination->Proteasome targeting

Caption: The mechanism of PROTAC-mediated degradation of a target protein.

References

An In-Depth Technical Guide to the Synthesis and Purification of Azido-PEG4-(CH2)3OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG4-(CH2)3OH, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The methodologies detailed herein are based on established principles of organic chemistry, including tosylation and Williamson ether synthesis, and standard purification techniques for polyethylene glycol (PEG) derivatives.

Overview and Significance

This compound is a key building block in modern drug discovery and chemical biology. Its structure incorporates three essential components:

  • An azido group (N₃) , which serves as a versatile handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the efficient and specific conjugation of the linker to molecules containing alkyne moieties.

  • A tetraethylene glycol (PEG4) spacer , which enhances the solubility and pharmacokinetic properties of the resulting conjugate. The PEG chain is known to reduce aggregation and immunogenicity.

  • A primary hydroxyl group (-OH) , which provides a reactive site for further chemical modification, such as esterification or etherification, allowing for the attachment of a second molecule of interest.

This combination of functional groups makes this compound an ideal linker for constructing complex molecular architectures, particularly in the design of PROTACs, where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from commercially available tetraethylene glycol. The overall synthetic scheme is depicted below.

Synthesis_Pathway TEG Tetraethylene Glycol Ts_PEG_OH Mono-tosylated Tetraethylene Glycol TEG->Ts_PEG_OH Tosylation Azido_PEG_Propanol This compound Ts_PEG_OH->Azido_PEG_Propanol Williamson Ether Synthesis Reagent1 p-Toluenesulfonyl Chloride (TsCl) Pyridine Reagent2 3-Azidopropan-1-ol Sodium Hydride (NaH)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are proposed based on well-established procedures for similar chemical transformations.

Step 1: Synthesis of Mono-tosylated Tetraethylene Glycol

This step involves the selective protection of one of the terminal hydroxyl groups of tetraethylene glycol as a tosylate, which serves as a good leaving group for the subsequent nucleophilic substitution.

Materials:

  • Tetraethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol (1 equivalent) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (0.9-1.0 equivalents) in pyridine to the cooled solution with stirring.

  • Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mono-tosylated tetraethylene glycol.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

In this step, the mono-tosylated tetraethylene glycol is reacted with 3-azidopropan-1-ol in the presence of a strong base to form the desired ether linkage.

Materials:

  • Mono-tosylated tetraethylene glycol (from Step 1)

  • 3-Azidopropan-1-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 3-azidopropan-1-ol (1.2 equivalents) in anhydrous THF under an inert atmosphere, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the alkoxide.

  • Add a solution of mono-tosylated tetraethylene glycol (1 equivalent) in anhydrous THF to the alkoxide solution.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench with saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

Purification of the crude product is critical to remove unreacted starting materials and byproducts. Silica gel column chromatography is a suitable method.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvent system: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) or ethyl acetate/hexane.

Procedure:

  • Prepare a silica gel column using a slurry of silica in the initial, less polar eluent.

  • Dissolve the crude product in a minimal amount of the column eluent and load it onto the column.

  • Elute the column with a gradually increasing polarity gradient.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as an oil.

Data Presentation

ParameterStep 1: TosylationStep 2: Williamson Ether SynthesisPurificationOverall
Theoretical Yield ----
Actual Yield (Estimated) 70-85%50-70%80-95%28-54%
Purity (Post-Purification) -->95% (by NMR)>95% (by NMR)

Note: Yields are highly dependent on reaction scale and optimization of conditions.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow from starting materials to the final purified product.

Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start: Tetraethylene Glycol & 3-Azidopropan-1-ol Tosylation Step 1: Mono-tosylation of Tetraethylene Glycol Start->Tosylation Ether_Synthesis Step 2: Williamson Ether Synthesis Tosylation->Ether_Synthesis Crude_Product Crude this compound Ether_Synthesis->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Workup & Loading Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Solvent_Removal Evaporation of Solvent Fraction_Analysis->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The synthesis and purification of this compound can be reliably achieved through a well-defined, two-step synthetic route followed by standard chromatographic purification. The protocols provided in this guide offer a solid foundation for researchers to produce this important linker for a variety of applications in drug discovery and bioconjugation. Careful execution of the experimental procedures and diligent monitoring of reaction progress are key to obtaining a high yield and purity of the final product.

The Pivotal Role of PEG4 in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the strategic linkage of molecules to biological entities such as proteins and antibodies is fundamental to the creation of advanced therapeutics and diagnostics. The choice of a chemical linker is a critical design parameter that significantly influences the efficacy, stability, and pharmacokinetic profile of the resulting bioconjugate. Among the diverse array of linkers, polyethylene glycol (PEG) spacers have become a cornerstone technology. This technical guide focuses on the function and application of the discrete PEG4 spacer—a chain of four ethylene glycol units—a widely utilized tool in modern bioconjugation. Its defined length, hydrophilicity, and flexibility offer a unique combination of properties that address common challenges in the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]

Core Functions of the PEG4 Spacer in Bioconjugation

The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:

  • Enhanced Hydrophilicity and Solubility: A primary advantage of incorporating a PEG4 spacer is the significant enhancement of hydrophilicity.[1][2][3][4] Many therapeutic payloads, such as cytotoxic drugs used in ADCs, are inherently hydrophobic. The PEG4 linker improves the aqueous solubility of the entire conjugate, which can lead to improved drug exposure at the target site and a better overall therapeutic index.

  • Optimal Spacing and Reduced Steric Hindrance: The well-defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated molecules. This separation is crucial for maintaining the biological activity of the protein or antibody by preventing the payload from interfering with its binding site. This spacing also ensures that the payload is accessible to its target once the bioconjugate reaches its destination.

  • Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and altered biodistribution of the bioconjugate. This can lead to improved drug exposure at the target site and a better overall therapeutic index. The PEG linker can also reduce the immunogenicity of the conjugated molecule.

Key Applications of PEG4 in Bioconjugation

The versatility of PEG4 linkers has led to their widespread application in several areas of drug development and research:

  • Antibody-Drug Conjugates (ADCs): PEG4 linkers are frequently used in ADCs to connect a potent cytotoxic drug to a monoclonal antibody. The linker's properties are critical for the stability of the ADC in circulation and the efficient release of the payload at the tumor site.

  • PROTACs: In the development of PROTACs, a PEG4 spacer often connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. This facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

  • Peptide and Protein Modification: PEGylation, the process of attaching PEG chains to proteins or peptides, can enhance their therapeutic properties by increasing their size, which reduces renal clearance and extends their circulating half-life.

  • Nanoparticle Functionalization: PEG4 linkers are used to functionalize the surface of nanoparticles, improving their stability, biocompatibility, and circulation time, which is crucial for targeted drug delivery.

Data Presentation: Quantitative Parameters

The successful implementation of PEG4 in bioconjugation relies on the careful control of various experimental parameters. The following tables summarize key quantitative data for common bioconjugation protocols involving PEG4 linkers.

Table 1: Recommended Reaction Conditions for Amine-Reactive PEG4 Conjugation

ParameterRecommended RangeNotes
Antibody Concentration2-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of Linker5 - 30 foldThis needs to be optimized for the desired Degree of Labeling (DOL).
Reaction pH7.2 - 8.0Amine reactivity is favored at a slightly alkaline pH.
Reaction Time2 - 4 hours at RT or overnight at 4°CLonger incubation may increase DOL but also the risk of aggregation.
Quenching AgentTris or GlycineQuenches unreacted activated carboxyl groups.

Table 2: Characterization of Bioconjugates

TechniqueParameter MeasuredExpected Outcome
UV-Vis SpectroscopyDegree of Labeling (DOL)Calculation based on the absorbance of the protein and the conjugated molecule.
SDS-PAGEPurity and Molecular WeightA shift in band size corresponding to the conjugation.
Mass SpectrometryPrecise Mass and Drug-to-Antibody Ratio (DAR)Confirmation of the conjugate's mass and the distribution of the drug load.
Size Exclusion HPLC (SEC-HPLC)Purity and AggregationA single, sharp peak indicates a pure, non-aggregated product.
Hydrophobic Interaction Chromatography (HIC)Drug Load DistributionSeparation of species with different numbers of conjugated molecules.
Functional Assays (e.g., ELISA)Antigen BindingConfirmation that the antibody's function is retained after conjugation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in bioconjugation. Below are representative protocols for common conjugation chemistries involving PEG4 linkers.

Protocol 1: NHS-Ester-PEG4 Conjugation to Primary Amines

This protocol describes the conjugation of an amine-reactive PEG4 linker (e.g., NHS-PEG4-Payload) to a protein, such as an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG4-Linker

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer like PBS at pH 7.2-8.0. Adjust the protein concentration to 2-5 mg/mL.

  • NHS-PEG4-Linker Stock Solution Preparation: NHS-esters are moisture-sensitive. Allow the vial to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add the desired molar excess of the NHS-PEG4-Linker to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagents by a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the final conjugate to confirm successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE and mass spectrometry.

Protocol 2: Maleimide-PEG4 Conjugation to Sulfhydryl Groups

This protocol outlines the conjugation of a maleimide-activated PEG4 linker to a reduced antibody.

Materials:

  • Antibody in a suitable buffer

  • Reducing agent (e.g., TCEP)

  • Maleimide-PEG4-Linker

  • Reaction Buffer (e.g., phosphate buffer with EDTA, pH 6.5-7.5)

  • Purification equipment

Procedure:

  • Antibody Reduction: If the antibody does not have free sulfhydryl groups, reduce a controlled number of disulfide bonds using a reducing agent like TCEP.

  • Buffer Exchange: Remove the reducing agent by buffer exchange into the reaction buffer.

  • Conjugation Reaction: Add the Maleimide-PEG4-Linker to the reduced antibody.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent the re-oxidation of sulfhydryls.

  • Purification: Purify the conjugate to remove unreacted linker and other reagents.

  • Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm its integrity.

Mandatory Visualization

The following diagrams, rendered in DOT language, illustrate key experimental workflows and signaling pathways where a PEG4 spacer is employed.

G cluster_workflow Workflow for NHS-Ester-PEG4 Conjugation A Antibody in Amine-Free Buffer B Add NHS-PEG4-Payload A->B Molar Excess C Incubate (1-2h RT or 4°C overnight) B->C D Quench Reaction (e.g., Tris buffer) C->D E Purify Conjugate (SEC or Dialysis) D->E F Characterize Conjugate (SDS-PAGE, MS) E->F

Caption: Workflow for NHS-Ester-PEG4 Conjugation to Primary Amines.

G cluster_workflow Workflow for Maleimide-PEG4 Conjugation A Reduce Antibody Disulfide Bonds (e.g., TCEP) B Buffer Exchange to Remove Reducing Agent A->B C Add Maleimide-PEG4-Payload B->C D Incubate (2-4h RT or 4°C overnight) C->D E Purify Conjugate D->E F Characterize Conjugate E->F

Caption: Workflow for Maleimide-PEG4 Conjugation to Sulfhydryl Groups.

G cluster_protac PROTAC Mechanism of Action cluster_linker PEG4 Linker Role PROTAC PROTAC Target Target Protein PROTAC->Target binds E3 E3 Ligase PROTAC->E3 binds Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ubiquitin Ub->Ternary recruited Proteasome Proteasome PolyUb->Proteasome recognized by Degradation Target Protein Degradation Proteasome->Degradation Linker_desc The PEG4 linker within the PROTAC provides the necessary flexibility and length to facilitate the formation of the stable ternary complex.

Caption: Mechanism of Targeted Protein Degradation by a PROTAC with a PEG4 Spacer.

Conclusion

The PEG4 spacer, though a relatively small component in the grand scheme of a bioconjugate, plays a disproportionately large role in its ultimate success. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics. The detailed protocols and workflows provided in this guide offer a practical framework for the application of PEG4 technology. As the field of bioconjugation continues to advance, the strategic use of well-defined linkers like PEG4 will remain a critical element in the design of next-generation therapeutics.

References

Safeguarding Synthesis: A Technical Guide to the Safe Handling of Azido-PEG4-(CH2)3OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for Azido-PEG4-(CH2)3OH (15-azido-4,7,10,13-tetraoxapentadecan-1-ol), a frequently utilized PEG-based linker in Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications. While its utility in "click chemistry" is significant, the presence of the azide functional group necessitates stringent safety measures to mitigate potential hazards. This document outlines the intrinsic risks, proper handling procedures, storage requirements, and emergency protocols to ensure the safe and effective use of this compound in a laboratory setting.

Core Safety and Hazard Information

Organic azides, particularly those with low molecular weight, are energetic compounds that can be sensitive to heat, shock, and friction. The primary hazards associated with this compound stem from the azide group, which can release nitrogen gas upon decomposition, potentially leading to explosive events under certain conditions.

Physicochemical and Hazard Data
PropertyValueSource/Comment
Chemical Name 15-azido-4,7,10,13-tetraoxapentadecan-1-olIUPAC
Synonyms This compoundCommon abbreviation
CAS Number 2028281-87-8Chemical Abstracts Service
Molecular Formula C11H23N3O5-
Molecular Weight 277.32 g/mol -
Carbon-to-Nitrogen Ratio (C/N) 3.67Calculated as 11 carbons / 3 nitrogens. This ratio is generally considered to indicate a relatively stable organic azide.[1]
Physical Form Typically a liquid or oil[2]
Primary Hazards Potential for explosive decomposition, toxicity.General for organic azides.[3][4]

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety begins with the consistent and correct use of personal protective equipment and engineering controls.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn over safety goggles when handling larger quantities or when there is a heightened risk of splashing.

  • Hand Protection: Nitrile gloves are the minimum requirement. For prolonged handling or in the event of a spill, consider double-gloving or using thicker, chemical-resistant gloves.

  • Protective Clothing: A flame-resistant lab coat is essential. Ensure it is fully buttoned.

  • Footwear: Fully enclosed leather shoes must be worn in the laboratory.

Essential Engineering Controls:

  • Fume Hood: All work with this compound, including weighing, transferring, and reaction quenching, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Blast Shield: When working with neat (undiluted) compound or on scales larger than a few grams, the use of a blast shield is strongly recommended as a precaution against unexpected decomposition.

  • Ventilation: Ensure adequate general laboratory ventilation.

Safe Handling and Experimental Protocols

Adherence to strict handling protocols is paramount to prevent accidents.

General Handling Precautions:
  • Avoid Heat, Friction, and Shock: Do not heat this compound unless as part of a carefully controlled reaction protocol. Avoid grinding the material or subjecting it to mechanical shock.[3]

  • Use of Appropriate Tools: Never use metal spatulas or other metal instruments to handle the compound, as this can lead to the formation of highly sensitive and explosive heavy metal azides. Use plastic, ceramic, or glass spatulas and equipment.

  • Solvent Selection: Do not use halogenated solvents such as dichloromethane or chloroform with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.

  • Acid Incompatibility: Avoid contact with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid (HN3).

  • Ground Glass Joints: Exercise caution with ground glass joints, as friction can potentially initiate decomposition. Ensure joints are well-lubricated and handled gently.

  • Scale of Reactions: Whenever possible, perform reactions on the smallest scale feasible to minimize the potential impact of any unforeseen incidents.

Illustrative Experimental Workflow: Safe Handling of this compound

The following diagram outlines a logical workflow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow receive Receive Compound Inspect Container storage Store Appropriately (-20°C, away from light and incompatibles) receive->storage prep Prepare for Reaction (in fume hood) storage->prep weigh Weigh Compound (non-metal spatula) prep->weigh reaction Perform Reaction (behind blast shield if necessary) weigh->reaction quench Quench Reaction (if applicable) reaction->quench workup Reaction Work-up quench->workup waste Segregate Azide Waste (clearly labeled) workup->waste disposal Dispose of Waste (via institutional protocol) waste->disposal

A logical workflow for the safe handling of this compound.

Storage and Disposal

Proper storage and disposal are critical final steps in the safe management of this compound.

Storage:
  • Temperature: Store at or below -20°C in a tightly sealed container.

  • Light: Protect from light.

  • Incompatibilities: Store away from acids, heavy metals and their salts, bromine, and carbon disulfide.

  • Labeling: Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.

Waste Disposal:
  • Segregation: All waste containing this compound, including reaction mixtures, contaminated consumables (e.g., pipette tips, gloves), and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Avoid Mixing: Do not mix azide-containing waste with acidic waste.

  • Institutional Protocols: Dispose of all azide waste through your institution's hazardous waste management program. Do not pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.

  • Deactivation: For dilute solutions, chemical deactivation (quenching) may be an option prior to disposal, but this should only be performed by trained personnel following a validated standard operating procedure. A common method involves treatment with nitrous acid, which must be carried out in a fume hood due to the evolution of nitric oxide.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spills:
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated material into a designated hazardous waste container using non-sparking, non-metallic tools.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office immediately.

    • Prevent entry to the affected area.

    • Await the arrival of trained emergency response personnel.

Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these guidelines, researchers can safely harness the capabilities of this compound while minimizing the risks to themselves and their colleagues. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the compound before commencing any work.

References

Technical Guide: Solubility and Stability of Azido-PEG4-(CH2)3OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Azido-PEG4-(CH2)3OH, a heterobifunctional linker commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This document compiles available data and provides detailed experimental protocols for in-house characterization.

Core Properties of this compound

This compound is a molecule that features a terminal azide group, a tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group.[3] This unique combination of functional groups makes it a versatile tool in pharmaceutical research and development. The azide group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling efficient and specific conjugation to molecules containing alkyne groups.[2][4] The PEG4 linker enhances water solubility and provides a flexible spacer, while the hydroxyl group can be used for further chemical modifications.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and bioconjugation, affecting its handling, formulation, and biological activity. The PEG4 linker in this compound significantly enhances its aqueous solubility.

Table 1: Expected Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS)HighThe hydrophilic PEG4 chain and terminal hydroxyl group promote strong interactions with water molecules.
Polar Protic Methanol, EthanolHighThe molecule can act as both a hydrogen bond donor (hydroxyl group) and acceptor (ether oxygens), leading to good solubility.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)HighThe polarity of these solvents is compatible with the polar nature of the PEG chain and functional groups.
Non-Polar Hexanes, TolueneLowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThe polarity of these solvents is sufficient to dissolve the molecule.

For practical applications, it is recommended to experimentally determine the solubility in the specific solvent system being used. To aid in solubilization, gentle heating (e.g., to 37°C) and sonication can be employed.

Stability Profile

The stability of this compound is governed by the chemical properties of the azide group and the PEG backbone. Organic azides are energetic compounds and should be handled with care, although the risk is significantly mitigated in molecules with a higher carbon-to-nitrogen ratio.

General Stability Considerations for Organic Azides:

  • Carbon-to-Nitrogen Ratio: A higher carbon-to-nitrogen ratio generally correlates with greater stability.

  • "Rule of Six": This empirical rule suggests that having at least six carbon atoms per energetic group (like an azide) significantly decreases the molecule's sensitivity.

Based on its molecular formula (C11H23N3O5), this compound has a favorable carbon-to-nitrogen ratio and satisfies the "Rule of Six," suggesting it is a relatively stable organic azide.

Table 2: Stability Profile of this compound under Various Conditions

ConditionExpected StabilityRemarks
Temperature Stable at recommended storage conditions (-20°C for long-term). Shipped under ambient temperature for short periods.Avoid excessive heat, as organic azides can decompose at elevated temperatures. Thermal stability can be assessed using DSC or TGA.
pH The ether linkages in the PEG backbone are generally stable to hydrolysis under neutral and mildly acidic or basic conditions. However, extreme pH conditions should be avoided as they can lead to the degradation of the PEG chain.The azide group is generally stable across a wide pH range.
Light Should be stored protected from light.Exposure to light, especially UV, can potentially lead to the decomposition of the azide group.
Reducing Agents The azide group can be reduced to an amine by various reducing agents (e.g., dithiothreitol (DTT), triphenylphosphine).This reactivity can be exploited for specific chemical transformations but should be considered when planning experiments with other reagents.
Acids Strong acids should be avoided as they can protonate the azide to form hydrazoic acid, which is highly toxic and explosive.The ether linkages of the PEG chain can also undergo acid-catalyzed cleavage at high temperatures.

Experimental Protocols

To obtain precise quantitative data for your specific application, the following experimental protocols are recommended.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Thermomixer or shaking incubator

  • Microcentrifuge

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or a sensitive analytical technique for quantification.

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the aqueous buffer in microcentrifuge tubes.

  • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Dilute the supernatant with the buffer to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a pre-validated analytical method (e.g., HPLC).

  • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to determine the thermal stability of a compound by measuring the heat flow into or out of a sample as a function of temperature.

Materials:

  • This compound

  • DSC instrument

  • Aluminum DSC pans and lids

Procedure:

  • Accurately weigh a small amount of this compound (typically 1-5 mg) into an aluminum DSC pan.

  • Hermetically seal the pan. An empty, sealed pan should be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The onset temperature of any exothermic event indicates the beginning of thermal decomposition.

Protocol 3: Stability Assessment by HPLC

A stability-indicating HPLC method can be developed to monitor the degradation of this compound over time under various stress conditions.

Materials:

  • This compound

  • Buffers at various pH values (e.g., pH 4, 7, 9)

  • HPLC system with a suitable column (e.g., C18) and detector

  • Temperature-controlled chambers

Procedure:

  • Prepare solutions of this compound in the different pH buffers.

  • Store the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution.

  • Analyze the samples by HPLC. A stability-indicating method should be able to separate the intact molecule from any potential degradation products.

  • Quantify the peak area of the intact this compound.

  • Plot the percentage of the remaining intact molecule against time for each condition to determine the degradation kinetics.

Visualizations

PROTAC Synthesis and Action Workflow

This compound is a valuable linker for the synthesis of PROTACs. The following diagram illustrates a general workflow for its use in this application.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action AzidoPEG This compound PROTAC PROTAC Molecule AzidoPEG->PROTAC Click Chemistry (CuAAC or SPAAC) AlkyneLigand Alkyne-modified E3 Ligase Ligand AlkyneLigand->PROTAC Warhead Target Protein Warhead Warhead->PROTAC Conjugation to -OH group TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Workflow for PROTAC synthesis and mechanism of action.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the aqueous solubility of this compound.

Solubility_Workflow Start Start AddExcess Add excess this compound to aqueous buffer Start->AddExcess Equilibrate Equilibrate with agitation (24-48h at constant temp.) AddExcess->Equilibrate Centrifuge Centrifuge to pellet undissolved solid Equilibrate->Centrifuge CollectSupernatant Collect clear supernatant Centrifuge->CollectSupernatant Dilute Dilute supernatant CollectSupernatant->Dilute Analyze Quantify concentration (e.g., by HPLC) Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for solubility determination.

References

Azido-PEG4-(CH2)3OH: A Comprehensive Technical Guide for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core features and applications of Azido-PEG4-(CH2)3OH, a versatile bifunctional linker critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, provide detailed experimental protocols for its use, and visualize its role in PROTAC synthesis and relevant biological pathways.

Introduction to this compound in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are revolutionary therapeutic modalities that leverage the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule is typically composed of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.

The choice of linker is paramount as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficiency of ubiquitination and subsequent degradation. This compound has emerged as a widely used linker in PROTAC design due to its advantageous properties. This guide will provide a technical overview of this key molecule.

Key Features and Properties of this compound

This compound is a bifunctional molecule featuring a terminal azide group and a terminal hydroxyl group, separated by a polyethylene glycol (PEG) chain. The azide group allows for efficient and specific conjugation to another molecule via "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The hydroxyl group provides a reactive handle for further chemical modifications, such as attachment to an E3 ligase ligand or a target protein ligand.

The tetra-ethylene glycol (PEG4) spacer offers several benefits, including enhanced solubility and improved pharmacokinetic properties of the resulting PROTAC. The flexible nature of the PEG chain allows for the necessary conformational adjustments to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C11H23N3O5
Molecular Weight 277.32 g/mol
Appearance Colorless to light yellow oil
Purity ≥95%
Solubility Soluble in water, DMSO, DMF, and most organic solvents
Storage Store at -20°C for long-term stability

Role in PROTAC Synthesis: A Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagram illustrates a general workflow for the construction of a PROTAC using this linker.

PROTAC_Synthesis_Workflow cluster_0 Ligand Functionalization cluster_1 Linker Conjugation cluster_2 Final PROTAC Assembly Target_Ligand Target Protein Ligand (with alkyne group) Click_Reaction Click Chemistry (e.g., CuAAC) Target_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand (with reactive group) Esterification Esterification/Etherification E3_Ligand->Esterification Azido_PEG_OH This compound Azido_PEG_OH->Click_Reaction Intermediate Target Ligand-Linker Intermediate Click_Reaction->Intermediate Intermediate->Esterification PROTAC Final PROTAC Molecule Esterification->PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

This section provides a generalized experimental protocol for the synthesis of a PROTAC using this compound. Note that specific reaction conditions, purification methods, and analytical techniques may need to be optimized for different target proteins and E3 ligase ligands.

4.1. Synthesis of Target Ligand-Linker Intermediate via Click Chemistry (CuAAC)

  • Materials:

    • Alkyne-functionalized target protein ligand

    • This compound

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

    • Sodium ascorbate

    • Solvent (e.g., a mixture of tert-butanol and water)

  • Procedure:

    • Dissolve the alkyne-functionalized target protein ligand (1.0 eq) and this compound (1.2 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O, 1:1).

    • Prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

    • Prepare a solution of CuSO4·5H2O (0.1 eq) in water.

    • To the solution of the alkyne and azide, add the sodium ascorbate solution followed by the CuSO4·5H2O solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the target ligand-linker intermediate.

4.2. Coupling of the Intermediate with the E3 Ligase Ligand

  • Materials:

    • Target ligand-linker intermediate (from step 4.1)

    • E3 ligase ligand (with a carboxylic acid group)

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Solvent (e.g., DMF)

  • Procedure:

    • Dissolve the E3 ligase ligand (1.0 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature.

    • Add a solution of the target ligand-linker intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the final PROTAC molecule by preparative HPLC.

Application in a Biological Context: Targeting BTK

PROTACs are designed to modulate specific signaling pathways by inducing the degradation of key proteins. For instance, a PROTAC could be designed to target Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway, which is implicated in various B-cell malignancies.

The following diagram illustrates the mechanism of action of a hypothetical BTK-targeting PROTAC synthesized using a PEG-based linker like this compound.

BTK_PROTAC_Pathway cluster_PROTAC PROTAC Action cluster_Pathway BCR Signaling Pathway BTK_PROTAC BTK-Targeting PROTAC Ternary_Complex Ternary Complex (BTK-PROTAC-E3) BTK_PROTAC->Ternary_Complex BTK BTK Protein BTK->Ternary_Complex Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Poly-ubiquitinated BTK Degradation BTK Degradation Proteasome->Degradation Degradation->BTK Inhibition of Signaling BCR B-Cell Receptor (BCR) BCR->BTK Cell_Survival Cell Proliferation & Survival Downstream->Cell_Survival

Caption: Mechanism of a BTK-targeting PROTAC in the BCR signaling pathway.

Conclusion

This compound is a valuable and versatile chemical tool for the synthesis of PROTACs. Its bifunctional nature, coupled with the favorable properties of the PEG linker, allows for the efficient construction of potent and effective protein degraders. The methodologies and concepts presented in this guide provide a solid foundation for researchers and drug developers working in the exciting and rapidly advancing field of targeted protein degradation. The continued exploration of linkers like this compound will undoubtedly contribute to the development of novel therapeutics for a wide range of diseases.

Methodological & Application

Application Notes and Protocols for Azido-PEG4-(CH2)3OH in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and bioorthogonal method for the covalent ligation of molecules.[1] This reaction forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide, and is noted for its high yields, mild reaction conditions, and broad functional group tolerance.[1][2] Azido-PEG4-(CH2)3OH is a heterobifunctional linker featuring a terminal azide group for participation in CuAAC reactions and a hydroxyl group for further chemical modification. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates.[3] These characteristics make this compound a valuable tool in bioconjugation, particularly in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[4]

Data Presentation

The following table summarizes typical reaction parameters for CuAAC reactions involving PEGylated azides. While specific yields for this compound are not extensively published, CuAAC reactions are generally known to proceed with high to quantitative yields.

ParameterTypical Range/ValueNotes
Reactants Azido-PEG-linker, Alkyne-functionalized moleculeThe azide and alkyne functional groups are bioorthogonal, minimizing side reactions with biological macromolecules.
Molar Ratio (Azide:Alkyne) 1:1 to 1.5:1A slight excess of one reactant can be used to drive the reaction to completion.
Copper Source CuSO₄·5H₂O, CuBr, CuICuSO₄ is commonly used with a reducing agent to generate the active Cu(I) catalyst in situ.
Reducing Agent Sodium AscorbateTypically used in excess (e.g., 5-10 fold) relative to the copper catalyst.
Copper(I) Stabilizing Ligand THPTA, TBTALigands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are water-soluble and can protect sensitive biomolecules from oxidative damage.
Solvent Aqueous buffers (e.g., PBS pH 7.4), DMSO, t-BuOH/H₂OThe choice of solvent depends on the solubility of the reactants. Co-solvents can be used for poorly soluble molecules.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time 30 minutes to 48 hoursReaction progress should be monitored by an appropriate analytical technique (e.g., LC-MS, TLC).
Reported Yields (General) High to QuantitativeCuAAC reactions are known for their high efficiency.

Experimental Protocols

The following are general protocols for the use of this compound in a CuAAC reaction. Optimization of reactant concentrations, catalyst loading, ligand, solvent, and temperature may be necessary for specific applications.

Protocol 1: General CuAAC Bioconjugation

This protocol describes a general method for conjugating this compound to an alkyne-functionalized molecule, such as a peptide or a small molecule drug.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)

  • Copper(I) stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in deionized water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in deionized water, freshly prepared)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Degassing equipment (optional, but recommended for sensitive biomolecules)

Procedure:

  • Reactant Preparation:

    • Dissolve the alkyne-functionalized molecule and this compound in the reaction buffer to the desired final concentrations. Ensure all components are fully dissolved.

  • Catalyst Premix:

    • In a separate microcentrifuge tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect biomolecules. Let this mixture stand for a few minutes.

  • Reaction Setup:

    • To the solution containing the azide and alkyne, add the copper/ligand premix. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by an appropriate analytical technique such as LC-MS or TLC until the starting materials are consumed.

  • Purification:

    • Once the reaction is complete, the product can be purified to remove the copper catalyst, excess reagents, and byproducts. Suitable purification methods include size-exclusion chromatography, dialysis, or reverse-phase HPLC.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the final "click" step in the synthesis of a PROTAC, where an alkyne-functionalized warhead (ligand for the protein of interest) is conjugated to an E3 ligase ligand that has been pre-functionalized with this compound.

Procedure:

  • Synthesis of Azide-Functionalized E3 Ligase Ligand:

    • Modify the E3 ligase ligand with this compound through a suitable chemical reaction, for example, by converting the hydroxyl group of the linker to a more reactive group for conjugation to the E3 ligase ligand. Purify the resulting azide-functionalized intermediate.

  • CuAAC Reaction:

    • Dissolve the azide-functionalized E3 ligase ligand and the alkyne-functionalized warhead in a suitable solvent (e.g., DMSO/water mixture).

    • Follow the steps outlined in Protocol 1 (steps 2-6) for the CuAAC reaction, adjusting concentrations and reaction time as needed based on the specific substrates.

  • Characterization:

    • Characterize the final PROTAC product using techniques such as LC-MS and NMR to confirm its identity and purity.

Mandatory Visualization

PROTAC Mechanism of Action

The following diagram illustrates the mechanism of action of a PROTAC synthesized using a linker such as this compound.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binds E3 E3 Ubiquitin Ligase E3->PROTAC Binds Ternary POI-PROTAC-E3 Complex POI_Ub Polyubiquitinated Target Protein Ternary->POI_Ub Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary->PROTAC_recycled Recycled Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Workflow for CuAAC Bioconjugation

The following diagram outlines the general experimental workflow for a CuAAC reaction.

CuAAC_Workflow start Start reagent_prep Reactant Preparation (Azide & Alkyne in Buffer) start->reagent_prep catalyst_prep Catalyst Premix (CuSO4 + Ligand) start->catalyst_prep reaction_setup Reaction Setup (Combine Reactants & Catalyst) reagent_prep->reaction_setup catalyst_prep->reaction_setup initiation Initiation (Add Sodium Ascorbate) reaction_setup->initiation incubation Incubation (RT, 1-4h) initiation->incubation monitoring Reaction Monitoring (LC-MS / TLC) incubation->monitoring purification Purification (HPLC / Dialysis) monitoring->purification characterization Characterization (MS, NMR) purification->characterization end End characterization->end

Caption: General experimental workflow for CuAAC.

References

Step-by-Step Guide for Protein Labeling with Azido-PEG4-(CH2)3OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the two-step labeling of proteins using the hetero-bifunctional linker, Azido-PEG4-(CH2)3OH. This process is central to various bioconjugation applications, including the construction of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. The methodology involves the initial introduction of an alkyne functional group onto the target protein, followed by a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with this compound.

The azide group on the PEG linker serves as a bioorthogonal handle, meaning it is non-reactive with native biological functional groups, ensuring high specificity in the labeling process.[1][2] The PEG4 spacer enhances water solubility and can improve the pharmacokinetic properties of the final conjugate.[3] This two-step approach allows for precise control over the labeling process and enables the attachment of the azido-PEG linker to proteins that do not possess a native functional group for direct conjugation.

Principle of the Method

The protein labeling strategy detailed herein is a two-stage process:

  • Protein Modification with an Alkyne Handle: The first step involves the covalent attachment of an alkyne group to the protein of interest. A common and effective method is the reaction of an alkyne-functionalized N-hydroxysuccinimide (NHS) ester with primary amines on the protein surface.[4][5] These primary amines are predominantly found on the ε-amino group of lysine residues and the N-terminus of the polypeptide chain. This reaction results in a stable amide bond, effectively "installing" a reactive alkyne handle onto the protein.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Once the protein is functionalized with an alkyne group, it is ready for the "click" reaction with this compound. This reaction is a highly efficient and specific 1,3-dipolar cycloaddition between the terminal alkyne on the protein and the azide group of the PEG linker. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The result is a stable triazole linkage, covalently attaching the this compound to the protein.

Quantitative Data Summary

The efficiency of protein labeling is a critical parameter and can be influenced by several factors, including the molar ratio of reagents, protein concentration, and reaction conditions. The "degree of labeling" (DOL), which represents the average number of linker molecules conjugated to a single protein, is a key metric for characterizing the final product. The following table summarizes typical quantitative outcomes for the two-step labeling process, based on data from similar bioconjugation reactions.

ParameterStep 1: Alkyne-NHS Ester LabelingStep 2: CuAAC ReactionMethod of Analysis
Molar Challenge Ratio (Reagent:Protein) 4:1 to 20:12:1 to 10:1 (Azide:Alkyne)N/A
Typical Incorporation Ratio (Alkynes/Protein) 2 to 8N/AMass Spectrometry, UV-Vis Spectroscopy
Typical Labeling Efficiency 30-60%>90%Mass Spectrometry, Gel Electrophoresis, HPLC
Stoichiometry (Linkers/Protein) N/A2 to 8Mass Spectrometry, UV-Vis Spectroscopy

Note: The optimal ratios and resulting DOL should be determined empirically for each specific protein and application.

Experimental Protocols

Part 1: Protein Modification with an Alkyne Handle

This protocol describes the modification of a protein with an alkyne group using an alkyne-NHS ester.

Materials:

  • Protein of interest

  • Alkyne-NHS ester (e.g., Alkyne-PEG4-NHS Ester)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis equipment for purification

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in amine-free buffer (e.g., PBS, pH 7.2-7.4) to a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Alkyne-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the alkyne-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Labeling Reaction:

    • Add the desired molar excess of the alkyne-NHS ester stock solution to the protein solution. A 10-20 fold molar excess is a good starting point.

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification of Alkyne-Modified Protein:

    • Remove the excess, unreacted alkyne-NHS ester and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

    • The purified alkyne-modified protein is now ready for the CuAAC reaction. It can be stored according to the stability requirements of the specific protein.

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-modified protein with this compound via a CuAAC reaction.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of the copper-chelating ligand (e.g., THPTA) in water.

    • Prepare a fresh 500 mM stock solution of sodium ascorbate in water immediately before use, as it is prone to oxidation.

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-5 mg/mL), this compound (2-5 fold molar excess over the protein), and the copper-chelating ligand (final concentration 1-2 mM).

    • In a separate tube, premix the CuSO₄ (to a final reaction concentration of 0.5-1 mM) and the sodium ascorbate (to a final reaction concentration of 2.5-5 mM).

  • Initiation of the Click Reaction:

    • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Remove the excess reagents (copper, ligand, unreacted azide-PEG) by size exclusion chromatography (desalting column) or dialysis.

    • The purified protein, now labeled with this compound, is ready for downstream applications.

  • Characterization:

    • Determine the final protein concentration using a standard protein assay (e.g., BCA).

    • The degree of labeling can be determined by mass spectrometry, which will show a mass shift corresponding to the number of attached PEG linkers.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Protein Alkyne Modification cluster_1 Step 2: CuAAC Click Reaction Protein Protein Reaction_1 Amine-Reactive Labeling (pH 7.2-7.4) Protein->Reaction_1 Alkyne-NHS_Ester Alkyne-NHS_Ester Alkyne-NHS_Ester->Reaction_1 Purification_1 Purification (Desalting/Dialysis) Reaction_1->Purification_1 Alkyne-Modified_Protein Alkyne-Modified_Protein CuAAC_Reaction CuAAC Click Reaction (CuSO4, NaAsc, Ligand) Alkyne-Modified_Protein->CuAAC_Reaction Purification_1->Alkyne-Modified_Protein Azido-PEG-OH This compound Azido-PEG-OH->CuAAC_Reaction Purification_2 Purification (Desalting/Dialysis) CuAAC_Reaction->Purification_2 Labeled_Protein Final Labeled Protein Purification_2->Labeled_Protein

Caption: Experimental workflow for the two-step protein labeling process.

PROTAC Mechanism of Action: Ubiquitin-Proteasome System

This compound is often used as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.

G cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC Molecule (Target Binder - Linker - E3 Binder) PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Poly-Ubiquitinated Target Protein Ubiquitination->Ub_POI Recycling PROTAC and E3 Ligase Recycled Ubiquitination->Recycling Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTACs induce proximity between a target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation.

References

Application of Azido-PEG4-(CH2)3OH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biotherapeutics leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to tumor cells, thereby minimizing systemic toxicity. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics, and efficacy. Azido-PEG4-(CH2)3OH is a hydrophilic, heterobifunctional linker that has gained prominence in ADC development. Its discrete polyethylene glycol (PEG) chain enhances the solubility and stability of the ADC, while the terminal azide group allows for highly specific and efficient conjugation to a payload via "click chemistry."[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs.

Key Advantages of this compound Linker

The incorporation of a PEGylated linker such as this compound offers several advantages in ADC design:

  • Improved Hydrophilicity: The PEG4 moiety increases the overall hydrophilicity of the ADC, which can mitigate the aggregation often caused by hydrophobic payloads.[3][4] This enhanced solubility allows for higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the conjugate.

  • Enhanced Pharmacokinetics: The hydrophilic nature of the PEG linker can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and reduced plasma clearance. This allows for greater accumulation of the ADC at the tumor site.

  • Biocompatibility: PEG is a well-established biocompatible and non-immunogenic polymer, reducing the potential for adverse immune responses against the linker itself.

  • Precise Conjugation Chemistry: The azide functional group enables the use of click chemistry, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for payload attachment. These reactions are bioorthogonal, highly efficient, and result in a stable triazole linkage, leading to more homogeneous and well-defined ADCs.

Data Presentation

The inclusion of a PEG linker can significantly impact the performance of an ADC. The following tables summarize representative quantitative data comparing ADCs with and without PEG linkers, as well as the effect of varying PEG chain lengths.

Table 1: Impact of PEG Linker on ADC Pharmacokinetics

LinkerClearance (mL/day/kg)Half-life (t½)Reference
Non-PEGylated~15Shorter
PEG4 ~7 Longer
PEG8~5Longer
PEG12~5Longer

Note: Data is adapted from studies on ADCs with varying PEG linker lengths and represents a general trend. Actual values will vary depending on the specific antibody, payload, and conjugation site.

Table 2: Effect of PEG Linker on In Vitro Cytotoxicity

Cell LineLinkerPayloadIC50Fold Change vs. Non-PEGReference
HER2-positive (NCI-N87)Non-PEGylatedMMAELower-
HER2-positive (NCI-N87)PEG4 (4 kDa) MMAE Higher ~4.5-fold increase
HER2-positive (NCI-N87)PEG10 (10 kDa)MMAEHigher~22-fold increase

Note: In some systems, particularly with smaller targeting moieties like affibodies, longer PEG chains can lead to reduced in vitro cytotoxicity, which may be offset by improved in vivo efficacy due to extended half-life.

Experimental Protocols

The following are detailed protocols for the key experimental steps in the development of an ADC using an this compound linker.

Protocol 1: Antibody Modification with an Alkyne Handle

For conjugation via click chemistry, the antibody must first be functionalized with a reactive partner for the azide group of the linker, typically an alkyne. This can be achieved through various methods, including the modification of lysine residues or the introduction of unnatural amino acids. Here, we describe a common method using an NHS-ester functionalized alkyne to modify lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-PEG4-Alkyne

  • Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 2-10 mg/mL in PBS, pH 7.4.

  • Reagent Preparation: Dissolve NHS-PEG4-Alkyne in DMSO to a stock concentration of 10 mM.

  • Antibody Modification: Add a 10-20 fold molar excess of the NHS-PEG4-Alkyne solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted NHS-PEG4-Alkyne using a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (number of alkyne groups per antibody) using MALDI-TOF mass spectrometry.

Protocol 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized payload (prepared by reacting the payload with this compound) to an alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody

  • Azido-PEG4-Payload conjugate

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS, pH 7.0)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Dissolve the Azido-PEG4-Payload in DMSO to a stock concentration of 10 mM.

  • Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I) complex.

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified antibody with the Azido-PEG4-Payload at a desired molar ratio (e.g., 1:5 antibody to payload).

    • Add the pre-mixed Cu(I)/THPTA complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the resulting ADC using a SEC system to remove unreacted payload and other small molecules.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 3: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that is advantageous for biological systems sensitive to copper. This protocol requires an antibody modified with a strained alkyne (e.g., DBCO, BCN).

Materials:

  • Strained alkyne-modified antibody (e.g., DBCO-functionalized)

  • Azido-PEG4-Payload conjugate

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Reagent Preparation: Dissolve the Azido-PEG4-Payload in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Combine the strained alkyne-modified antibody with the Azido-PEG4-Payload in PBS. A 5-10 fold molar excess of the payload is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the ADC using a SEC system to remove unreacted payload.

  • Characterization: Characterize the purified ADC for DAR, purity, and identity as described in the CuAAC protocol.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in ADC development.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (with PEG4 Linker) Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Endosome Endosome Internalization->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Generalized mechanism of action for an antibody-drug conjugate.

ADC_Synthesis_Workflow Ab Monoclonal Antibody Alkyne_Mod Antibody Modification (e.g., with NHS-Alkyne) Ab->Alkyne_Mod Ab_Alkyne Alkyne-Modified Antibody Alkyne_Mod->Ab_Alkyne Conjugation Click Chemistry (CuAAC or SPAAC) Ab_Alkyne->Conjugation Payload Cytotoxic Payload Payload_Linker Azido-PEG4-Payload Payload->Payload_Linker Linker This compound Linker->Payload_Linker Payload_Linker->Conjugation ADC_Raw Crude ADC Mixture Conjugation->ADC_Raw Purification Purification (e.g., SEC) ADC_Raw->Purification ADC_Final Purified ADC Purification->ADC_Final

Caption: Experimental workflow for the synthesis of an ADC using an Azido-PEG4 linker.

Logical_Relationship Linker This compound Linker Hydrophilicity Increased Hydrophilicity Linker->Hydrophilicity Click_Chem Bioorthogonal Conjugation (Click Chemistry) Linker->Click_Chem Solubility Improved Solubility & Reduced Aggregation Hydrophilicity->Solubility PK Enhanced Pharmacokinetics (Longer Half-life) Hydrophilicity->PK Stability Improved Stability Hydrophilicity->Stability Homogeneity Homogeneous ADC Population (Controlled DAR) Click_Chem->Homogeneity Efficacy Potentially Improved In Vivo Efficacy Solubility->Efficacy PK->Efficacy Safety Improved Safety Profile PK->Safety Homogeneity->Efficacy Homogeneity->Safety Stability->Efficacy Stability->Safety

Caption: Logical relationship between the properties of the Azido-PEG4 linker and ADC performance.

References

Application Notes and Protocols for Nanoparticle Surface Functionalization using Azido-PEG4-(CH2)3OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticle surfaces is a critical step in the development of advanced nanomaterials for a myriad of applications, including targeted drug delivery, in vivo imaging, and diagnostics. Poly(ethylene glycol) (PEG) linkers are widely employed to enhance the biocompatibility and circulation half-life of nanoparticles by reducing non-specific protein adsorption. Azido-PEG4-(CH2)3OH is a heterobifunctional linker that provides a hydrophilic PEG spacer, a terminal hydroxyl group for initial nanoparticle conjugation, and an azide group for subsequent bioorthogonal "click chemistry" reactions.[1][2] This allows for a versatile, two-step approach to covalently attach a wide array of molecules, such as targeting ligands or therapeutic agents.[1]

This document provides detailed protocols for the functionalization of nanoparticles with this compound, subsequent characterization, and a final "click" reaction to attach a targeting moiety.

Experimental Workflow

The overall process for nanoparticle surface functionalization with this compound and subsequent conjugation of a targeting ligand is depicted in the workflow diagram below.

G cluster_0 Part 1: Nanoparticle Preparation & Functionalization cluster_1 Part 2: Characterization cluster_2 Part 3: Click Chemistry & Final Product NP_prep Nanoparticle Synthesis (e.g., Amine- or Thiol-functionalized) Linker_prep This compound Activation Conjugation Conjugation of Activated PEG to Nanoparticle Surface Linker_prep->Conjugation Purification1 Purification of Azido-PEG-Nanoparticles Conjugation->Purification1 Characterization Physicochemical Characterization (DLS, Zeta, FTIR, TGA, NMR) Purification1->Characterization Click_rxn Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Characterization->Click_rxn Alkyne_mol Alkyne-modified Molecule (e.g., Alkyne-RGD) Alkyne_mol->Click_rxn Purification2 Purification of Final Functionalized Nanoparticle Click_rxn->Purification2 Final_char Final Characterization Purification2->Final_char

Figure 1: Experimental workflow for nanoparticle functionalization.

Protocol 1: Functionalization of Amine-Presenting Nanoparticles (e.g., Silica Nanoparticles)

This protocol describes the functionalization of nanoparticles with primary amine groups on their surface. It involves a two-step process: activation of the hydroxyl group of this compound to an N-hydroxysuccinimide (NHS) ester, followed by the reaction with the amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized silica nanoparticles

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Dialysis membrane or centrifugal filters

Procedure:

  • Activation of this compound:

    • In a dry, inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add DSC (1.2 equivalents) and TEA (2 equivalents).

    • Stir the reaction at room temperature for 4-6 hours. The progress can be monitored by TLC.

    • The resulting Azido-PEG4-(CH2)3-NHS ester solution can be used directly in the next step.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in PBS at a concentration of 1-10 mg/mL.

    • Add a 20-fold molar excess of the freshly prepared Azido-PEG4-(CH2)3-NHS ester solution in DMF to the nanoparticle suspension. The volume of DMF should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

  • Purification:

    • Remove unreacted PEG linker and byproducts by dialysis against PBS or by using centrifugal filters.

Protocol 2: Functionalization of Gold Nanoparticles

This protocol involves modifying the hydroxyl group of this compound to a thiol group, which can then readily form a dative bond with the gold nanoparticle surface, displacing the original stabilizing ligands (e.g., citrate).

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • This compound

  • 3-Mercaptopropionic acid (MPA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethanol

Procedure:

  • Synthesis of Azido-PEG4-(CH2)3-Thiol:

    • Dissolve this compound (1 equivalent), MPA (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

    • Add DCC (1.2 equivalents) to the solution and stir at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the crude Azido-PEG4-(CH2)3-thioester.

    • The thioester can be reduced to the thiol just before use, for example, by reaction with a suitable reducing agent like dithiothreitol (DTT), followed by purification. A more direct approach is to use a linker that already contains a thiol. For the purpose of this protocol, we will proceed with the direct displacement using a pre-synthesized thiol-PEG-azide linker which can be prepared from this compound.

  • Conjugation to Gold Nanoparticles:

    • Prepare a 1 mM solution of the Azido-PEG4-(CH2)3-thiol in ethanol.

    • Add the ethanolic solution of the thiol-PEG-azide linker to the aqueous suspension of citrate-stabilized AuNPs.

    • Stir the mixture at room temperature for 12-24 hours to allow for ligand exchange.[3]

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the nanoparticle size.

    • Remove the supernatant containing excess linker and displaced citrate.

    • Resuspend the nanoparticle pellet in ethanol or water and repeat the centrifugation and resuspension steps twice more for washing.[4]

Protocol 3: Click Chemistry Conjugation of an Alkyne-Modified Peptide

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-containing molecule (e.g., a targeting peptide like Alkyne-RGD) to the azide-functionalized nanoparticles.

G NP_Azide Nanoparticle-PEG-N3 plus + Final_NP Nanoparticle-PEG-Triazole-RGD NP_Azide->Final_NP Click Reaction Alkyne_RGD Alkyne-RGD Catalyst CuSO4 / Sodium Ascorbate Alkyne_RGD->Final_NP Catalyst->Final_NP

Figure 2: Schematic of the CuAAC click chemistry reaction.

Materials:

  • Azide-functionalized nanoparticles

  • Alkyne-modified peptide (e.g., Alkyne-cRGDfK)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Deionized water

Procedure:

  • Disperse the azide-functionalized nanoparticles in deionized water.

  • Add the alkyne-modified peptide to the nanoparticle suspension.

  • Add a freshly prepared solution of sodium ascorbate.

  • Add the CuSO₄ solution. Typical final concentrations are in the low millimolar range.

  • Allow the reaction to proceed at room temperature with gentle mixing for 1-4 hours.

  • Purify the final peptide-conjugated nanoparticles using dialysis or centrifugal filters to remove the catalyst and excess peptide.

Characterization Protocols

Thorough characterization is essential to confirm successful functionalization.

1. Dynamic Light Scattering (DLS) and Zeta Potential

  • Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles before and after functionalization.

  • Procedure: Dilute a small aliquot of the nanoparticle suspension in deionized water or PBS to an appropriate concentration. Measure the hydrodynamic size and zeta potential using a DLS instrument. An increase in hydrodynamic diameter is expected after PEGylation, and a change in zeta potential indicates altered surface chemistry.

2. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Objective: To identify the functional groups present on the nanoparticle surface.

  • Procedure: Lyophilize a sample of the functionalized nanoparticles. Record the FTIR spectrum. Look for the characteristic azide peak around 2100 cm⁻¹. After the click reaction, this peak should disappear or significantly decrease in intensity.

3. Thermogravimetric Analysis (TGA)

  • Objective: To quantify the amount of organic material (PEG linker) on the nanoparticle surface.

  • Procedure: Place a known mass of the lyophilized nanoparticles in the TGA instrument. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) and record the weight loss as a function of temperature. The weight loss corresponding to the decomposition of the PEG linker can be used to calculate the grafting density.

4. Quantitative Nuclear Magnetic Resonance (¹H NMR)

  • Objective: To quantify the number of PEG chains per nanoparticle.

  • Procedure: For silica nanoparticles, the silica core can be dissolved using a base (e.g., NaOH) to release the PEG linkers into solution. For gold nanoparticles, the PEG-thiol linkers can be displaced from the surface using a competing thiol like dithiothreitol (DTT). An internal standard is added, and the ¹H NMR spectrum is recorded. The integration of the characteristic PEG proton signals (around 3.6 ppm) relative to the internal standard allows for the quantification of the PEG concentration and, subsequently, the grafting density.

Quantitative Data Summary

The following tables summarize the expected changes in the physicochemical properties of nanoparticles upon functionalization.

Table 1: Expected DLS and Zeta Potential Data

SampleHydrodynamic Diameter (nm)PDIZeta Potential (mV)
Bare Nanoparticles50 ± 5< 0.2-30 ± 5
Azido-PEG Functionalized70 ± 7< 0.2-15 ± 5
RGD-Conjugated75 ± 8< 0.25-10 ± 5

Table 2: Expected FTIR and TGA Data

SampleCharacteristic FTIR Peak (cm⁻¹)TGA Weight Loss (%)
Bare Nanoparticles-< 5
Azido-PEG Functionalized~2100 (Azide)15-25
RGD-ConjugatedAzide peak disappears20-35

Table 3: Expected ¹H NMR Quantification Data

ParameterValue
PEG Proton Signal (ppm)~3.65
Calculated Grafting Density (chains/nm²)1-5

Cellular Uptake and Signaling Pathway

Nanoparticles functionalized with targeting ligands like RGD peptides are often internalized by cells through receptor-mediated endocytosis. The RGD motif specifically binds to integrin receptors on the cell surface, triggering cellular uptake.

G cluster_0 Cellular Uptake Pathway RGD_NP RGD-Functionalized Nanoparticle Binding Binding RGD_NP->Binding Integrin Integrin Receptor (e.g., αvβ3) Integrin->Binding CME Clathrin-Mediated Endocytosis Binding->CME Endosome Early Endosome CME->Endosome Lysosome Late Endosome / Lysosome Endosome->Lysosome Release Drug Release Lysosome->Release

Figure 3: Integrin-mediated endocytosis of RGD-functionalized nanoparticles.

The binding of RGD-functionalized nanoparticles to integrins can trigger signaling cascades that lead to the recruitment of adaptor proteins and the formation of clathrin-coated pits. These pits invaginate to form vesicles that transport the nanoparticles into the cell, initially to early endosomes and then potentially to late endosomes and lysosomes, where the payload can be released.

References

Application Notes and Protocols for Azido-PEG4-(CH2)3OH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Azido-PEG4-(CH2)3OH, a versatile heterobifunctional linker, in the development of targeted drug delivery systems. This linker is particularly well-suited for the construction of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as for the functionalization of nanoparticle surfaces.[1][2][3]

The structure of this compound incorporates a tetraethylene glycol (PEG4) spacer, which enhances water solubility, improves pharmacokinetic profiles, and reduces the immunogenicity of the final conjugate.[2][4] The molecule is terminated with two distinct functional groups: a hydroxyl (-OH) group and an azide (-N3) group. The hydroxyl group can be readily modified through reactions like esterification, while the azide group allows for highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This dual functionality enables the sequential and controlled conjugation of different molecular entities, such as a targeting ligand and a therapeutic agent.

Core Applications

  • PROTAC Synthesis: this compound is widely used as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

  • Antibody-Drug Conjugate (ADC) Development: This linker can be employed in the synthesis of ADCs, where the azide functionality allows for the attachment of a cytotoxic payload to an antibody that has been functionalized with an alkyne group (or vice versa).

  • Nanoparticle Functionalization: The linker can be used to modify the surface of nanoparticles to attach targeting ligands or therapeutic molecules, improving their biocompatibility and targeting capabilities.

Experimental Protocols

Protocol 1: General Procedure for Esterification of the Hydroxyl Group

This protocol describes the activation of the hydroxyl group of this compound for subsequent conjugation to an amine-containing molecule (e.g., a targeting ligand or a drug). A common method is to convert the hydroxyl group to an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Amine-containing molecule (drug or targeting ligand)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., silica gel chromatography or reversed-phase HPLC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) and N,N'-Disuccinimidyl carbonate (1.2 equivalents) in anhydrous DMF or DCM.

    • Add TEA or DIPEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours under an inert atmosphere (e.g., argon or nitrogen).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Conjugation to Amine-Containing Molecule:

    • Once the activation is complete, add the amine-containing molecule (1 equivalent) dissolved in a suitable solvent to the reaction mixture.

    • Continue stirring at room temperature for an additional 2-24 hours.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer.

    • Remove the solvent under reduced pressure.

    • Purify the resulting conjugate using silica gel chromatography or reversed-phase HPLC.

  • Characterization:

    • Confirm the structure and purity of the final product by NMR, mass spectrometry, and HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group of the this compound-containing molecule and an alkyne-functionalized molecule (e.g., a drug, a targeting ligand, or a nanoparticle).

Materials:

  • Azide-functionalized molecule (from Protocol 1 or other synthesis)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand (optional, but recommended for biological molecules)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the azide-functionalized molecule, alkyne-functionalized molecule, CuSO4, and sodium ascorbate in a suitable solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-functionalized molecule (1 equivalent) and the alkyne-functionalized molecule (1-1.5 equivalents) in the chosen solvent system.

    • If using a copper-stabilizing ligand, add THPTA to the reaction mixture.

    • Add the CuSO4 solution to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature for 1-12 hours.

    • Monitor the reaction progress by TLC, LC-MS, or HPLC.

  • Purification:

    • Once the reaction is complete, purify the triazole-linked conjugate using an appropriate method such as size-exclusion chromatography, dialysis (for macromolecules), or HPLC.

  • Characterization:

    • Characterize the final product by NMR, mass spectrometry, and HPLC to confirm the formation of the triazole linkage and assess purity.

Data Presentation: Expected Characterization of a Nanoparticle-Based Drug Delivery System

The following table summarizes the expected characterization data for nanoparticles before and after functionalization with this compound and subsequent drug conjugation.

ParameterUnfunctionalized NanoparticlesAfter Functionalization with this compoundAfter Drug Conjugation via Click Chemistry
Hydrodynamic Diameter (nm) Variable (e.g., 100-200)Increase of 5-20 nmFurther slight increase
Polydispersity Index (PDI) < 0.2Should remain < 0.3Should remain < 0.3
Zeta Potential (mV) Variable (often positive for amine-functionalized NPs)Shift towards neutral or slightly negativeMay shift depending on the charge of the drug
Drug Loading Content (%) N/AN/ATarget: 1-10%
Drug Loading Efficiency (%) N/AN/ATarget: > 50%

Mandatory Visualizations

Experimental Workflow

G cluster_0 Step 1: Linker Activation and Conjugation cluster_1 Step 2: Drug Conjugation via Click Chemistry cluster_2 Step 3: Formulation and Characterization A This compound B Activate -OH group (e.g., with DSC) A->B C Activated Azido-PEG4 Linker B->C D Couple to Amine-containing Targeting Ligand C->D E Azido-PEG4-Ligand Conjugate D->E G CuAAC Reaction (CuSO4, NaAsc) E->G F Alkyne-modified Drug F->G H Targeted Drug Delivery Construct G->H I Formulation into Nanoparticles (optional) H->I J Characterization (Size, Zeta, Drug Load) I->J K In Vitro / In Vivo Evaluation J->K

Caption: General workflow for creating a targeted drug delivery system using this compound.

PROTAC Mechanism of Action

G POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with Azido-PEG4 linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

Caption: Signaling pathway for PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Azido-PEG4-(CH2)3OH in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. Azido-PEG4-(CH2)3OH is a versatile hydrophilic linker that contains a terminal azide group for participation in SPAAC reactions. The molecule features a tetraethylene glycol (PEG4) spacer that enhances aqueous solubility and a terminal hydroxyl group that can be used for further derivatization. This reagent is particularly valuable for applications in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

The azide group of this compound reacts selectively with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage.[1][2] This reaction is characterized by high efficiency and bioorthogonality, meaning it proceeds with minimal interference from biological functional groups.[3][4]

Key Features and Applications

  • High Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for live-cell imaging and in vivo applications.[1]

  • Enhanced Solubility: The PEG4 linker imparts hydrophilicity to the molecule and its conjugates, which can improve the pharmacokinetic properties of biotherapeutics.

  • Versatile Functional Handle: The terminal hydroxyl group provides a site for subsequent chemical modifications, allowing for the construction of more complex molecular architectures.

  • Broad Applicability: This reagent is suitable for a wide range of applications, including:

    • Bioconjugation: Labeling of proteins, antibodies, and nucleic acids with reporter molecules such as fluorophores or biotin.

    • PROTAC Synthesis: As a component of the linker connecting a target-binding ligand and an E3 ligase ligand.

    • Drug Delivery: Development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

    • Surface Modification: Immobilization of biomolecules onto surfaces for diagnostic and research applications.

Quantitative Data

The efficiency of SPAAC reactions is influenced by several factors, including the choice of strained alkyne, buffer composition, pH, and temperature. The following tables provide representative quantitative data for SPAAC reactions involving PEGylated azides and common cyclooctynes.

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions

Azide ReactantCyclooctyne ReactantBuffer (pH)Temperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)
PEGylated Azidesulfo-DBCOPBS (7.0)250.32 - 0.85
PEGylated Azidesulfo-DBCOHEPES (7.0)250.55 - 1.22
PEGylated Azidesulfo-DBCODMEM (7.4)250.59 - 0.97
PEGylated AzideBCNCD3CN/D2O25~0.2 - 0.3

Note: The presence of a PEG linker has been shown to enhance SPAAC reaction rates.

Table 2: Typical SPAAC Reaction Parameters and Expected Yields

ParameterRecommended RangeNotes
Reactant Concentration 1 - 10 mMHigher concentrations can accelerate the reaction rate.
Molar Ratio (Azide:Alkyne) 1:1 to 1:1.5A slight excess of the alkyne can drive the reaction to completion.
Reaction Time 1 - 24 hoursDependent on reactant concentrations and the specific cyclooctyne used.
Temperature 4 - 37 °CReactions are typically performed at room temperature or 37°C. Lower temperatures (4°C) can be used for sensitive biomolecules, though this may require longer reaction times.
Expected Yield >90% (High to Quantitative)Yields are generally high under optimized conditions.

Visualized Mechanisms and Workflows

Experimental_Workflow prep 1. Reagent Preparation - Dissolve this compound in aqueous buffer. - Dissolve DBCO-molecule in a compatible solvent (e.g., DMSO). reaction 2. SPAAC Reaction - Mix reactants at desired concentrations. - Incubate at room temperature or 37°C for 1-24h. prep->reaction monitoring 3. Reaction Monitoring (Optional) - HPLC, LC-MS, or UV-Vis to track DBCO consumption (~310 nm). reaction->monitoring purification 4. Purification - Size-Exclusion Chromatography (SEC) or - Reverse-Phase HPLC (RP-HPLC). reaction->purification If not monitoring monitoring->purification analysis 5. Product Characterization - Mass Spectrometry (MS) for mass verification. - SDS-PAGE for protein conjugates. - NMR for structural analysis. purification->analysis Linker_Advantages cluster_properties Core Properties cluster_benefits Resulting Benefits center This compound azide Azide Group (Bioorthogonal Handle) center->azide peg PEG4 Spacer center->peg hydroxyl Hydroxyl Group (Derivatization Site) center->hydroxyl spaac Enables SPAAC (Copper-Free Click Chemistry) azide->spaac solubility Increased Hydrophilicity & Improved Pharmacokinetics peg->solubility versatility Facilitates Synthesis of Complex Conjugates hydroxyl->versatility

References

Application Notes and Protocols for Fluorescent Probe Attachment using the Azido-PEG4-(CH2)3OH Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Azido-PEG4-(CH2)3OH linker is a versatile tool in bioconjugation, enabling the attachment of fluorescent probes to various biomolecules. This hydrophilic linker, featuring a tetraethylene glycol (PEG4) spacer, an azide group for click chemistry, and a terminal hydroxyl group, offers significant advantages in the development of high-quality fluorescent probes for a range of applications, including cell imaging, flow cytometry, and high-throughput screening.

The PEG4 spacer enhances the water solubility of the fluorescent probe, which can reduce aggregation and non-specific binding to cellular components, leading to improved signal-to-noise ratios in imaging experiments.[1][2] The azide functionality allows for highly efficient and specific covalent bond formation with alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These "click chemistry" reactions are bio-orthogonal, meaning they proceed with high efficiency under mild, aqueous conditions without interfering with biological processes.[3]

This document provides detailed application notes and experimental protocols for the use of the this compound linker in the synthesis and application of fluorescent probes.

Data Presentation

Table 1: Typical Reaction Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers
ParameterTypical Range/ValueNotes
Reactants Azide-PEG, Alkyne-functionalized moleculeMolar ratio of azide to alkyne is typically 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂O, CuBrCuSO₄ is often used with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium AscorbateTypically used in excess (e.g., 5-10 equivalents).
Ligand THPTA, TBTATris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that enhances reaction rates and protects biomolecules.
Solvent PBS (pH 7.4), DMSO, t-BuOH/H₂O mixtureThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 50°CReactions are often performed at room temperature, but gentle heating can increase the rate.
Reaction Time 30 minutes to 48 hoursReaction completion is monitored by TLC, LC-MS, or ¹H NMR.
Typical Yield >80%High yields are characteristic of click chemistry reactions.
Table 2: Comparison of PEGylated vs. Non-PEGylated Fluorescent Probes
PropertyNon-PEGylated ProbePEGylated Probe (with PEG4)Benefit of PEGylation
Solubility in Aqueous Buffers Low to moderateHighImproved handling and reduced aggregation.
Non-Specific Binding Can be significantReducedLower background signal and improved image quality.
Cellular Uptake (non-targeted) VariableGenerally lowerIncreased specificity for targeted applications.
In Vivo Clearance Often through the reticuloendothelial systemCan be tuned for renal clearanceFavorable pharmacokinetics for in vivo imaging.
Fluorescence Quantum Yield Dependent on the fluorophore and local environmentCan be enhanced by reducing aggregation-induced quenchingBrighter signal.
Photostability Dependent on the fluorophoreCan be improved by reducing interactions with the microenvironmentLonger imaging times are possible.

Experimental Protocols

Herein, we provide a comprehensive workflow for the creation of a fluorescently labeled protein probe using the this compound linker. The process involves two main stages:

  • Synthesis of the Dye-PEG-Azide Conjugate: An NHS-activated fluorescent dye is reacted with the hydroxyl group of the this compound linker (after converting the hydroxyl to an amine).

  • Click Chemistry Labeling of a Target Protein: The resulting Dye-PEG-Azide is then conjugated to an alkyne-modified protein.

Protocol 1: Synthesis of Amine-PEG4-Azide from this compound

This protocol describes the conversion of the terminal hydroxyl group of this compound to a primary amine, which can then react with an NHS-activated fluorescent dye.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Triphenylphosphine (PPh₃)

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Mesylation of the hydroxyl group: a. Dissolve this compound (1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add triethylamine (1.5 eq) dropwise. d. Add methanesulfonyl chloride (1.2 eq) dropwise. e. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours. f. Monitor the reaction by thin-layer chromatography (TLC). g. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mesylated product.

  • Azidation of the mesylate (Staudinger Reduction): a. Dissolve the crude mesylated product (1 eq) in anhydrous DMF. b. Add sodium azide (3 eq) and stir the mixture at 80 °C overnight. c. Monitor the reaction by TLC. d. After completion, cool the reaction to room temperature and add water. e. Extract the product with diethyl ether. f. Wash the combined organic layers with water and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. h. Purify the crude product by silica gel column chromatography to obtain the corresponding azide.

  • Reduction of the azide to an amine: a. Dissolve the purified azide (1 eq) in a mixture of THF and water. b. Add triphenylphosphine (1.2 eq) and stir the reaction at room temperature overnight. c. Monitor the reaction by TLC. d. Upon completion, remove the THF under reduced pressure. e. Extract the aqueous layer with diethyl ether to remove triphenylphosphine oxide. f. The aqueous layer containing the desired Amine-PEG4-Azide can be used directly or lyophilized.

Protocol 2: Conjugation of NHS-Activated Fluorescent Dye to Amine-PEG4-Azide

Materials:

  • Amine-PEG4-Azide (from Protocol 1)

  • NHS-activated fluorescent dye (e.g., NHS-fluorescein, NHS-Cy5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • HPLC for purification

Procedure:

  • Dissolve the Amine-PEG4-Azide (1.2 eq) in anhydrous DMF or DMSO.

  • Add TEA or DIPEA (2-3 eq) to the solution.

  • In a separate vial, dissolve the NHS-activated fluorescent dye (1 eq) in anhydrous DMF or DMSO.

  • Add the dye solution dropwise to the Amine-PEG4-Azide solution while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, protected from light.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the Dye-PEG4-Azide conjugate by reverse-phase HPLC.

  • Characterize the purified product by mass spectrometry and UV-Vis spectroscopy.

Protocol 3: Copper(I)-Catalyzed Click Chemistry (CuAAC) Labeling of an Alkyne-Modified Protein

Materials:

  • Dye-PEG4-Azide conjugate (from Protocol 2)

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • Protein purification/desalting columns (e.g., PD-10)

Procedure:

  • Prepare the alkyne-modified protein at a concentration of 1-5 mg/mL in PBS.

  • In a microcentrifuge tube, combine the following in order: a. Alkyne-modified protein solution. b. Dye-PEG4-Azide (use a 5-10 fold molar excess over the protein). c. THPTA ligand solution (final concentration ~1 mM). d. CuSO₄ solution (final concentration ~0.2 mM).

  • Vortex the mixture gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~3 mM).

  • Vortex the mixture gently again.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Remove the excess dye and reagents by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with PBS.

  • Collect the protein fractions and confirm labeling by measuring the absorbance at the protein's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum.

Protocol 4: Live-Cell Imaging with the Fluorescently Labeled Protein Probe

Materials:

  • Fluorescently labeled protein probe (from Protocol 3)

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS and HEPES)

  • Fluorescence microscope with appropriate filter sets and an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Grow the cells to the desired confluency on the imaging substrate.

  • On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium.

  • Add the fluorescently labeled protein probe to the cells at a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

  • Incubate the cells with the probe for the desired time (e.g., 30-60 minutes) in the environmental chamber.

  • (Optional) To reduce background fluorescence, gently wash the cells once or twice with pre-warmed live-cell imaging medium.

  • Place the imaging dish on the microscope stage.

  • Acquire images using the appropriate laser lines and emission filters for the chosen fluorophore.

  • To assess non-specific binding, a control experiment can be performed by co-incubating the cells with the fluorescent probe and a large excess of the unlabeled protein. A significant reduction in fluorescence signal would indicate specific binding.

Mandatory Visualization

experimental_workflow cluster_synthesis Probe Synthesis cluster_labeling Bioconjugation cluster_application Application linker This compound amine_linker Amine-PEG4-Azide linker->amine_linker Protocol 1 dye_peg_azide Dye-PEG4-Azide Conjugate amine_linker->dye_peg_azide Protocol 2 dye NHS-Activated Fluorescent Dye dye->dye_peg_azide labeled_protein Fluorescently Labeled Protein Probe dye_peg_azide->labeled_protein alkyne_protein Alkyne-Modified Protein alkyne_protein->labeled_protein Click Chemistry (Protocol 3) cells Live Cells labeled_protein->cells Incubation (Protocol 4) imaging Fluorescence Microscopy cells->imaging

Caption: Experimental workflow for fluorescent probe synthesis and application.

click_chemistry_pathway cluster_reactants Reactants cluster_catalyst Catalyst System azide Dye-PEG-N₃ product Labeled Protein (Triazole Linkage) azide->product alkyne Protein-Alkyne alkyne->product cu_ii Cu(II)SO₄ cu_i Cu(I) cu_ii->cu_i Reduction ascorbate Sodium Ascorbate ascorbate->cu_i cu_i->product Catalysis ligand THPTA ligand->cu_i Stabilization

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) signaling pathway.

References

Application Notes and Protocols for Bioconjugation of Oligonucleotides using Azido-PEG4-(CH2)3OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of oligonucleotides to other molecules, a process known as bioconjugation, is a critical technique in the development of novel therapeutics, diagnostics, and research tools. Polyethylene glycol (PEG) linkers are frequently employed in this process to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[1][2] This document provides detailed application notes and protocols for the bioconjugation of oligonucleotides using a specific hydrophilic linker, Azido-PEG4-(CH2)3OH.

This linker incorporates a tetraethylene glycol (PEG4) spacer to increase hydrophilicity, an azide group for covalent attachment via "click chemistry," and a terminal hydroxyl group. The azide group allows for a highly efficient and specific reaction with alkyne-modified oligonucleotides through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[3][4] This reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, aqueous conditions without interfering with biological functional groups.

Applications

The bioconjugation of oligonucleotides using this compound has a wide range of applications in research and drug development, including:

  • Therapeutic Oligonucleotides: Improving the in vivo stability and pharmacokinetic profile of antisense oligonucleotides, siRNAs, and aptamers.

  • Targeted Drug Delivery: Conjugating oligonucleotides to targeting ligands such as antibodies, peptides, or small molecules to enhance delivery to specific cells or tissues.

  • Diagnostic Probes: Attaching fluorescent dyes, quenchers, or other reporter molecules for use in applications like fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR).

  • Surface Immobilization: Attaching oligonucleotides to solid supports for the development of microarrays and biosensors.

Experimental Overview

The overall workflow for the bioconjugation of an alkyne-modified oligonucleotide with this compound via a CuAAC reaction is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis prep_oligo Alkyne-Modified Oligonucleotide reaction CuAAC Reaction (Click Chemistry) prep_oligo->reaction prep_azido This compound prep_azido->reaction prep_reagents Click Chemistry Reagents prep_reagents->reaction purification HPLC Purification reaction->purification analysis Characterization (Mass Spec, HPLC) purification->analysis

Figure 1: General experimental workflow for oligonucleotide bioconjugation.

Chemical Reaction Pathway

The core of the conjugation process is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this reaction, the terminal azide of this compound reacts with the terminal alkyne of the modified oligonucleotide to form a stable triazole linkage.

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Oligo Oligonucleotide-Alkyne Conjugate Oligonucleotide-Triazole-PEG4-(CH2)3OH Oligo->Conjugate + AzidoPEG N3-PEG4-(CH2)3OH AzidoPEG->Conjugate Catalyst Cu(I) Catalyst->Conjugate Catalyzes

Figure 2: Chemical reaction of CuAAC for oligonucleotide conjugation.

Experimental Protocols

Materials and Reagents
  • Alkyne-modified oligonucleotide

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium Ascorbate

  • Dimethyl sulfoxide (DMSO)

  • Nuclease-free water

  • Buffer (e.g., phosphate-buffered saline (PBS) or triethylammonium acetate (TEAA))

  • Reagents for HPLC purification

Preparation of Stock Solutions
  • Alkyne-Modified Oligonucleotide: Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 1 mM. Store at -20°C.

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C.

  • Copper(II) Sulfate: Prepare a 100 mM stock solution in nuclease-free water. Store at room temperature.

  • THPTA/TBTA Ligand: Prepare a 100 mM stock solution in nuclease-free water (for THPTA) or DMSO (for TBTA). Store at -20°C.

  • Sodium Ascorbate: Prepare a 1 M stock solution in nuclease-free water. This solution should be prepared fresh before each use.

Protocol for Oligonucleotide Conjugation

This protocol is adapted from general click chemistry procedures for oligonucleotides.

  • Prepare the Catalyst Solution: In a microcentrifuge tube, mix the Copper(II) sulfate and THPTA/TBTA ligand solutions in a 1:5 molar ratio (e.g., 1 µL of 100 mM CuSO4 and 5 µL of 100 mM THPTA). Let the solution stand for 5 minutes at room temperature to allow for complex formation.

  • Set up the Reaction Mixture: In a separate nuclease-free microcentrifuge tube, combine the following reagents in the order listed:

    • Nuclease-free water to bring the final volume to 100 µL.

    • 10 µL of 1 M buffer (e.g., TEAA, pH 7.5).

    • 10 µL of 1 mM alkyne-modified oligonucleotide (final concentration 100 µM).

    • 15 µL of 10 mM this compound (final concentration 1.5 mM, 15-fold molar excess).

    • 6 µL of the pre-mixed catalyst solution.

  • Initiate the Reaction: Add 10 µL of freshly prepared 1 M Sodium Ascorbate to the reaction mixture. The final concentration of the reducing agent will be 100 mM.

  • Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1-4 hours. For sensitive oligonucleotides, the reaction can be performed at 4°C overnight.

  • Quench the Reaction (Optional): The reaction can be stopped by adding 5 µL of 0.5 M EDTA to chelate the copper ions.

Purification of the Conjugate

The PEGylated oligonucleotide conjugate can be purified from unreacted starting materials and catalyst using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Prepare the Sample: Dilute the reaction mixture with an appropriate volume of HPLC-grade water.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point.

    • Detection: UV absorbance at 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the major product peak. The conjugated oligonucleotide will typically have a longer retention time than the unconjugated oligonucleotide due to the increased hydrophobicity of the PEG linker.

  • Desalting: The collected fractions can be desalted using a suitable method such as ethanol precipitation or a desalting column.

Characterization of the Conjugate

The identity and purity of the final conjugate should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Data Presentation

The following tables provide representative data for a typical bioconjugation reaction.

Table 1: Reagent Concentrations and Ratios

ReagentStock ConcentrationFinal ConcentrationMolar Ratio (to Oligo)
Alkyne-Oligonucleotide1 mM100 µM1
This compound10 mM1.5 mM15
CuSO4100 mM0.6 mM6
THPTA100 mM3 mM30
Sodium Ascorbate1 M100 mM1000

Table 2: Representative Reaction Outcomes

ParameterResultMethod of Analysis
Reaction Time 2 hours-
Reaction Temperature Room Temperature-
Conversion Efficiency > 95%Analytical HPLC
Isolated Yield 60-80%UV-Vis Spectroscopy
Purity (post-HPLC) > 98%Analytical HPLC

Table 3: Characterization of the Final Product

AnalysisExpected ResultObserved Result
Analytical HPLC Single major peak with increased retention time compared to starting oligo.A single peak with a retention time shift of +5 minutes.
Mass Spectrometry (ESI-MS) Mass corresponding to the sum of the oligonucleotide and the this compound linker (minus N2).Observed mass within 0.01% of the calculated mass.

Troubleshooting

IssuePossible CauseSuggested Solution
Low conjugation efficiency Inactive catalystPrepare fresh sodium ascorbate solution. Ensure proper storage of copper and ligand solutions.
Degradation of oligonucleotideUse nuclease-free water and reagents. Minimize freeze-thaw cycles of the oligonucleotide stock.
Suboptimal reaction conditionsOptimize reaction time, temperature, and reagent concentrations.
Multiple peaks in HPLC Incomplete reactionIncrease reaction time or temperature.
Side reactionsEnsure the reaction is performed under an inert atmosphere if necessary. Use a copper-stabilizing ligand like THPTA or TBTA.
Degradation of the conjugateUse milder purification conditions.
Difficulty in purification Co-elution of product and starting materialOptimize the HPLC gradient to improve separation.

References

Application Notes and Protocols for PROTAC Design and Synthesis using an Azido-PEG4-(CH2)3OH Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex. Poly(ethylene glycol) (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic flexibility. The Azido-PEG4-(CH2)3OH linker is a versatile tool for PROTAC synthesis, featuring a terminal azide group for "click chemistry" conjugation and a hydroxyl group that can be further functionalized if needed.

PROTAC Design and Synthesis Strategy

The synthesis of a PROTAC using the this compound linker is a modular process that leverages the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[] This approach involves the separate synthesis or acquisition of an alkyne-functionalized warhead (targeting the POI) and an E3 ligase ligand, which are then conjugated using the bifunctional PEG linker.

Diagram: PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_warhead Warhead Preparation cluster_linker Linker cluster_e3_ligand E3 Ligase Ligand Preparation cluster_protac_synthesis PROTAC Assembly Warhead Protein of Interest (POI) Ligand Alkyne_Warhead Alkyne-functionalized Warhead Warhead->Alkyne_Warhead Functionalization Click_Reaction CuAAC Click Chemistry Alkyne_Warhead->Click_Reaction Linker This compound Linker->Click_Reaction E3_Ligand E3 Ligase Ligand (e.g., for CRBN or VHL) E3_Ligand->Click_Reaction Coupling to Linker's -OH group (optional, or pre-functionalized) Purification Purification (HPLC) Click_Reaction->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Caption: Modular workflow for the synthesis of a PROTAC using the this compound linker via CuAAC click chemistry.

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Warhead

This protocol provides a general method for introducing a terminal alkyne to a warhead containing a suitable functional group (e.g., a carboxylic acid).

Materials:

  • Warhead with a carboxylic acid functional group

  • Propargylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the warhead (1.0 eq) in anhydrous DCM.

  • Add DCC (1.2 eq) and DMAP (0.1 eq).

  • To this mixture, add a solution of propargylamine (1.1 eq) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the alkyne-functionalized warhead.

  • Characterize the product by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the click chemistry reaction to conjugate the alkyne-functionalized warhead with the this compound linker and an E3 ligase ligand. For this example, we will assume a pre-formed E3 ligase ligand-linker conjugate where the hydroxyl end of the PEG linker has been attached to the E3 ligase ligand.

Materials:

  • Alkyne-functionalized warhead (1.0 eq)

  • This compound linker pre-conjugated to an E3 ligase ligand (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.2 eq)

  • tert-Butanol

  • Deionized water

  • Dimethyl sulfoxide (DMSO)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the alkyne-functionalized warhead and the azido-PEG-E3 ligase ligand conjugate in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O and THPTA in deionized water.

  • To the solution of the warhead and linker, add the CuSO₄/THPTA solution followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the copper(I) catalyst.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DMSO and water.

  • Purify the crude PROTAC by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final product by LC-MS, High-Resolution Mass Spectrometry (HRMS), and NMR.

Protocol 3: Characterization of the Final PROTAC

1. LC-MS Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to ensure separation.

  • Detection: UV detection at an appropriate wavelength and mass spectrometry to confirm the mass-to-charge ratio (m/z) of the PROTAC.

2. NMR Analysis:

  • Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

Quantitative Data Summary

The following table provides a hypothetical summary of the characterization and properties of a PROTAC synthesized using the this compound linker.

ParameterValueMethod of Determination
Molecular Weight 950.5 g/mol (Example)Mass Spectrometry (HRMS)
Purity >98%HPLC
Yield 45% (Final step)Gravimetric analysis
Aqueous Solubility 50 µMNephelometry
LogP 3.2Calculated
Cell Permeability (PAMPA) 5 x 10⁻⁶ cm/sParallel Artificial Membrane Permeability Assay

PROTAC Mechanism of Action

Diagram: PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: Catalytic cycle of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

The synthesized PROTAC acts as a molecular bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple target protein molecules.

Biological Evaluation Protocols

Protocol 4: Target Protein Degradation Assay (Western Blotting)

This protocol is used to determine the concentration-dependent degradation of the target protein (DC₅₀) and the maximum degradation (Dₘₐₓ).

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and loading control, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.

Diagram: Western Blotting Workflow for PROTAC Evaluation

Western_Blot_Workflow A Cell Seeding B PROTAC Treatment (Dose-response) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (Western Blot) E->F G Immunoblotting F->G H Detection (ECL) G->H I Data Analysis (DC50 & Dmax) H->I

Caption: Step-by-step workflow for assessing PROTAC-induced protein degradation using Western blotting.

Protocol 5: Cell Viability Assay (MTT Assay)

This assay determines the effect of the PROTAC on cell viability.

Materials:

  • Cell line of interest

  • 96-well plates

  • PROTAC compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 6: Target Engagement Assay (Fluorescence Polarization)

This assay measures the binding affinity of the PROTAC to the target protein.

Materials:

  • Fluorescently labeled tracer (a ligand for the target protein)

  • Purified target protein

  • PROTAC compound

  • Assay buffer

  • 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • In a 384-well plate, add a fixed concentration of the fluorescent tracer and the target protein.

  • Add a serial dilution of the PROTAC compound.

  • Incubate the plate at room temperature to reach binding equilibrium.

  • Measure the fluorescence polarization.

  • Plot the change in polarization against the PROTAC concentration to determine the binding affinity (e.g., IC₅₀ or Kᵢ).

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Azido-PEG4-(CH2)3OH Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG4-(CH2)3OH click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions for high-yield bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a PEG-based linker containing an azide group. It is commonly used in click chemistry, specifically in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, to connect with molecules containing alkyne groups.[1] This is a widely used method in bioconjugation for creating stable triazole linkages between molecules.[2][3][4][5]

Q2: My CuAAC reaction with this compound is giving a low yield. What are the most common reasons?

Low yields in CuAAC reactions can stem from several factors. The most common issues include:

  • Inactive Copper Catalyst: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by oxygen.

  • Poor Reagent Quality: Degradation or impurities in your azide or alkyne starting materials can inhibit the reaction.

  • Inappropriate Reaction Conditions: Factors like solvent, temperature, and pH can significantly impact the reaction's efficiency.

  • Presence of Inhibitors: Components in your reaction mixture might be chelating the copper catalyst, making it inactive.

Q3: How can I prevent the oxidation of the Cu(I) catalyst?

To maintain the active Cu(I) state of the copper catalyst, it is standard practice to generate it in situ from a Cu(II) source (like copper(II) sulfate) using a reducing agent. Sodium ascorbate is the most commonly used reducing agent for this purpose. Additionally, using a stabilizing ligand can protect the Cu(I) from oxidation. It is also good practice to cap reaction tubes to minimize oxygen exposure.

Q4: What is the role of a ligand in the reaction?

Ligands in CuAAC reactions serve two primary purposes: they stabilize the Cu(I) oxidation state, protecting it from oxidation and disproportionation, and they can accelerate the reaction rate. For aqueous bioconjugation reactions, water-soluble ligands like THPTA and BTTAA are highly recommended.

Q5: Can I perform this reaction in aqueous buffers?

Yes, one of the key advantages of CuAAC is its compatibility with a wide range of solvents, including aqueous buffers, making it ideal for bioconjugation. However, be aware that some buffer components, like Tris, can interfere with the reaction. Phosphate, carbonate, or HEPES buffers are generally compatible.

Troubleshooting Guide

Problem 1: Very low or no product yield.

Question: I'm not seeing any, or very little, of my desired product. What should I check first?

Answer: When facing low to no product yield, a systematic check of your reaction components and conditions is crucial.

  • Verify Reagent Integrity:

    • Azide and Alkyne: Ensure your this compound and your alkyne-containing molecule are pure and have not degraded. Azides can be sensitive, so proper storage is important.

    • Copper Source: If using a Cu(I) salt directly, ensure it has not been oxidized. It is often more reliable to generate Cu(I) in situ.

    • Reducing Agent: Always use a freshly prepared solution of your reducing agent, such as sodium ascorbate.

  • Check Catalyst Activity:

    • The most common failure point is an inactive copper catalyst due to oxidation. Ensure you are using a sufficient excess of a fresh reducing agent.

    • Consider potential inhibitors in your sample that might be chelating the copper.

  • Review Reaction Setup:

    • Order of Addition: The order in which you add your reagents matters. A recommended procedure is to first mix the CuSO₄ with the ligand, then add this to your azide and alkyne substrates. The reaction is then initiated by adding the sodium ascorbate. This helps protect the copper and your substrates.

    • Atmosphere: While not always necessary with a reducing agent, for particularly sensitive or slow reactions, degassing your solvent to remove dissolved oxygen can be beneficial.

Problem 2: The reaction starts but seems to stop before completion.

Question: My reaction appears to stall. What could be the cause?

Answer: A stalling reaction often points to catalyst deactivation or reagent degradation over time.

  • Catalyst Deactivation: The reducing agent (sodium ascorbate) may be fully consumed over time, leading to the oxidation of Cu(I) to inactive Cu(II).

  • Substrate Instability: One of your starting materials or even your product might be unstable under the reaction conditions, leading to decomposition.

  • Inhibitory Byproducts: The reaction itself might generate byproducts that inhibit the catalyst.

Troubleshooting Steps:

  • Add more reducing agent: A fresh aliquot of sodium ascorbate can sometimes restart a stalled reaction.

  • Analyze reaction over time: Take aliquots at different time points to monitor the concentration of starting materials and product to check for degradation.

  • Consider a ligand: If you are not already using one, a copper-stabilizing ligand can protect the catalyst and improve its longevity.

Problem 3: Inconsistent yields between experiments.

Question: I'm getting variable results each time I run the reaction. How can I improve reproducibility?

Answer: Inconsistent yields are often due to subtle variations in experimental setup and reagent handling.

  • Reagent Preparation: Always use freshly prepared solutions of the reducing agent. Stock solutions of other reagents should be stored properly and checked for degradation.

  • Oxygen Exposure: Be consistent with how you handle the reaction in terms of exposure to air. Even small differences in oxygen exposure can affect the amount of active catalyst.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Inaccurate measurements can lead to variability.

  • Temperature and Reaction Time: Ensure consistent temperature and reaction times across all experiments.

Quantitative Data Summary

For successful CuAAC reactions, the concentration and ratios of reagents are critical. The following tables provide recommended starting points for optimization.

Table 1: Recommended Reagent Concentrations

ReagentConcentration RangeNotes
Azide/Alkyne10 µM - 10 mMDependent on the specific substrates and application.
Copper(II) Sulfate50 µM - 1 mMHigher concentrations are generally not necessary and can be detrimental.
Sodium Ascorbate5-10 fold excess over CopperA sufficient excess is needed to maintain the Cu(I) state.
Ligand (e.g., THPTA)1-5 fold excess over CopperA 5:1 ratio is often recommended for bioconjugation to protect sensitive molecules.

Table 2: Common Solvents and Additives

Solvent/AdditivePurposeTypical Concentration
PBS, HEPES, Carbonate BufferAqueous buffer systemspH 6.5 - 8.0
DMSO, DMF, tBuOHOrganic co-solventsUp to 10% to improve solubility.
AminoguanidineScavenger for ascorbate byproducts~25 µL of 100mM stock for a 500 µL reaction.

Key Experimental Protocols

Protocol 1: General CuAAC Reaction for this compound

This protocol provides a starting point for the conjugation of this compound to an alkyne-containing molecule.

1. Prepare Stock Solutions:

  • This compound: 10 mM in a suitable solvent (e.g., water or DMSO).

  • Alkyne-containing molecule: 10 mM in a compatible solvent.

  • Copper(II) Sulfate (CuSO₄): 20 mM in water.

  • Ligand (e.g., THPTA): 50 mM in water.

  • Sodium Ascorbate: 100 mM in water (prepare fresh).

2. Reaction Setup (for a 500 µL final volume):

  • In a microcentrifuge tube, combine the following in order:

    • This compound solution (to a final concentration of 1 mM).

    • Alkyne-containing molecule solution (to a final concentration of 1.2 mM).

    • Buffer (e.g., PBS) to bring the volume to 432.5 µL.

  • Prepare the catalyst premix: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM ligand solution. Let it sit for a few minutes.

  • Add the 7.5 µL of the catalyst premix to the reaction tube.

  • Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate solution.

3. Incubation:

  • Gently mix the reaction.

  • Incubate at room temperature for 1-4 hours. For sensitive molecules, the reaction can be performed overnight at 4°C.

4. Purification:

  • Purify the conjugate using a suitable method like chromatography (size-exclusion, affinity) or dialysis to remove excess reagents and the copper catalyst.

Visual Guides

Below are diagrams to help visualize the troubleshooting process and experimental workflow.

G cluster_0 Troubleshooting Low Yield Start Low or No Product Yield Reagents Check Reagent Integrity (Azide, Alkyne, Copper, Reductant) Start->Reagents Conditions Review Reaction Conditions (Solvent, Temp, pH) Reagents->Conditions Reagents OK Catalyst Verify Catalyst Activity (Fresh Reductant, Ligand) Conditions->Catalyst Conditions OK Inhibitors Check for Inhibitors (e.g., Tris buffer, Thiols) Catalyst->Inhibitors Catalyst OK Success Reaction Optimized Inhibitors->Success No Inhibitors

Caption: A decision tree for troubleshooting low-yield CuAAC reactions.

G cluster_1 Experimental Workflow Prep Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) Mix_Reactants Combine Azide, Alkyne, and Buffer Prep->Mix_Reactants Premix_Catalyst Premix CuSO4 and Ligand Prep->Premix_Catalyst Add_Catalyst Add Catalyst Premix to Reactants Mix_Reactants->Add_Catalyst Premix_Catalyst->Add_Catalyst Initiate Initiate with Fresh Sodium Ascorbate Add_Catalyst->Initiate Incubate Incubate (RT or 4°C) Initiate->Incubate Purify Purify Product Incubate->Purify

Caption: A typical workflow for setting up a CuAAC reaction.

References

How to avoid aggregation of proteins during PEGylation with Azido-PEG4-(CH2)3OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers avoid protein aggregation during PEGylation with Azido-PEG4-(CH2)3OH.

Troubleshooting Guide

This guide addresses common issues encountered during the PEGylation process that can lead to protein aggregation.

Question: My protein is precipitating out of solution immediately after adding the this compound reagent. What is happening and how can I fix it?

Answer: Immediate precipitation upon addition of the PEG reagent often points to issues with the reaction buffer, reagent concentration, or the inherent stability of the protein in the chosen conditions. Here are several potential causes and solutions:

  • Problem: Suboptimal Buffer Conditions. The pH of your reaction buffer may be too close to the isoelectric point (pI) of your protein, minimizing its solubility. Additionally, low ionic strength can fail to adequately shield charges on the protein surface, leading to aggregation.

  • Solution: Buffer Optimization.

    • pH Adjustment: It is recommended to perform the PEGylation reaction at a pH that is at least 1-2 units away from the protein's pI to ensure sufficient surface charge and repulsion between protein molecules.

    • Ionic Strength: Increase the ionic strength of the buffer by adding salts like NaCl (50-150 mM) to improve protein solubility.

    • Buffer Screening: Conduct small-scale screening experiments with a panel of buffers (e.g., phosphate, citrate, HEPES) at different pH values to identify the optimal conditions for your specific protein.

  • Problem: High Local Concentration of PEG Reagent. Adding a concentrated stock of the PEG reagent directly to the protein solution can create localized areas of high concentration, leading to rapid, uncontrolled conjugation and subsequent aggregation.

  • Solution: Controlled Reagent Addition.

    • Stepwise Addition: Add the this compound reagent in small aliquots over a period of time while gently stirring the protein solution.

    • Low and Slow: Use a lower concentration of the PEG reagent and extend the reaction time to achieve the desired degree of PEGylation without causing aggregation.

  • Problem: Protein Instability. The protein itself may be inherently unstable or prone to aggregation, a characteristic that is exacerbated by the chemical modification process.

  • Solution: Use of Excipients.

    • Stabilizing Agents: Include stabilizing excipients in the reaction buffer. Common examples include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and certain amino acids (e.g., arginine, glycine). These additives can help maintain the protein's native conformation and prevent aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

A1: Protein aggregation during PEGylation can be triggered by a combination of factors:

  • Changes in Physicochemical Properties: The attachment of PEG chains can alter the protein's surface charge, hydrophobicity, and isoelectric point, potentially leading to instability.

  • Conformational Changes: The conjugation process itself can induce conformational changes in the protein, exposing hydrophobic patches that can interact and cause aggregation.

  • Reaction Conditions: As detailed in the troubleshooting guide, suboptimal reaction conditions such as pH, ionic strength, temperature, and reagent concentrations are major contributors to aggregation.

  • Cross-linking: If the PEGylation reaction is not well-controlled, it can lead to the formation of cross-linked protein-PEG conjugates, resulting in large, insoluble aggregates.

Q2: How can I monitor protein aggregation during the PEGylation reaction?

A2: Several techniques can be used to monitor aggregation in real-time or as an endpoint measurement:

  • Dynamic Light Scattering (DLS): DLS is a highly sensitive technique for detecting the presence of aggregates and measuring their size distribution in a solution.

  • Size Exclusion Chromatography (SEC): SEC can be used to separate and quantify monomers, dimers, and larger aggregates based on their size.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the formation of large, light-scattering aggregates.

  • Visual Inspection: While less quantitative, simple visual inspection for turbidity or precipitation can be a quick indicator of a significant aggregation problem.

Q3: What is the optimal molar ratio of PEG reagent to protein?

A3: The optimal molar ratio is highly dependent on the specific protein and the desired degree of PEGylation. A common starting point is a 5- to 20-fold molar excess of the PEG reagent over the protein. However, it is crucial to perform optimization experiments to determine the ideal ratio for your system. A higher excess of PEG can sometimes increase the risk of aggregation.

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions to Minimize Aggregation

This protocol outlines a small-scale experiment to identify the best buffer system for your PEGylation reaction.

  • Prepare a Panel of Buffers: Prepare a set of buffers with varying pH values and ionic strengths. For example:

    • 50 mM Sodium Acetate, pH 5.0

    • 50 mM Sodium Phosphate, pH 6.0, 7.0, 8.0

    • 50 mM HEPES, pH 7.5

    • Include versions of these buffers with and without 150 mM NaCl.

  • Set Up Small-Scale Reactions: In separate microcentrifuge tubes, aliquot your protein to a final concentration of 1 mg/mL in each of the prepared buffers.

  • Add PEG Reagent: Add this compound to each tube at a constant molar ratio (e.g., 10-fold molar excess).

  • Incubate: Incubate the reactions at a controlled temperature (e.g., 4°C or room temperature) with gentle mixing for a set period (e.g., 2 hours).

  • Assess Aggregation: Analyze each reaction for signs of aggregation using one of the methods described in the FAQs (e.g., DLS or visual inspection for turbidity).

  • Select Optimal Buffer: Choose the buffer system that results in the lowest level of aggregation for your large-scale PEGylation reaction.

Data Presentation

The following table summarizes typical starting conditions and optimization ranges for key parameters in a PEGylation reaction to minimize aggregation.

ParameterStarting ConditionOptimization RangeRationale
pH 7.0 - 8.05.0 - 9.0Maintain a pH 1-2 units away from the protein's pI to ensure solubility.
Ionic Strength (NaCl) 50 mM0 - 150 mMIncreased ionic strength can shield surface charges and prevent aggregation.
Temperature 4°C4°C - 25°CLower temperatures can slow down the aggregation process.
PEG:Protein Molar Ratio 10:15:1 - 50:1A lower ratio may be necessary to prevent over-PEGylation and aggregation.
Protein Concentration 1 mg/mL0.5 - 5 mg/mLLower protein concentrations can reduce the likelihood of intermolecular interactions.
Additives/Excipients None5-10% Glycerol, 0.5 M ArginineStabilizing agents can help maintain the protein's native conformation.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the experimental process for optimizing PEGylation conditions.

G start Start: Protein Aggregation Observed decision1 Is the reaction buffer pH 1-2 units away from pI? start->decision1 process1 Adjust pH of the buffer decision1->process1 No decision2 Is the ionic strength adequate (e.g., 50-150 mM NaCl)? decision1->decision2 Yes process1->decision2 process2 Increase ionic strength decision2->process2 No decision3 Was the PEG reagent added stepwise? decision2->decision3 Yes process2->decision3 process3 Implement slow, stepwise addition of PEG reagent decision3->process3 No decision4 Were stabilizing excipients used? decision3->decision4 Yes process3->decision4 process4 Add stabilizers like glycerol or arginine decision4->process4 No end_node Proceed with Optimized PEGylation Reaction decision4->end_node Yes process4->end_node

Caption: A troubleshooting flowchart for addressing protein aggregation during PEGylation.

G cluster_prep Preparation cluster_reaction Experiment cluster_analysis Analysis p1 Prepare Buffer Panel (varied pH and ionic strength) r1 Set up small-scale reactions in different buffers p1->r1 p2 Prepare Protein Stock p2->r1 p3 Prepare PEG Reagent Stock r2 Add PEG reagent to each reaction p3->r2 r1->r2 r3 Incubate at controlled temperature r2->r3 a1 Assess aggregation (e.g., DLS, SEC, Turbidity) r3->a1 a2 Select optimal buffer with minimal aggregation a1->a2

Caption: Workflow for screening optimal buffer conditions to prevent aggregation.

Solving solubility issues of Azido-PEG4-(CH2)3OH in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG4-(CH2)3OH, focusing on resolving solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional linker molecule. It contains an azide group (-N₃) on one end and a hydroxyl group (-OH) on the other, connected by a polyethylene glycol (PEG) spacer. The azide group is commonly used in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with molecules containing an alkyne group.[1] The hydroxyl group can be further modified for other chemical reactions. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as the linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand.[1][2]

Q2: What makes this compound soluble in aqueous solutions?

The polyethylene glycol (PEG) spacer is hydrophilic, which is intended to enhance the aqueous solubility of the entire molecule.[3][4] PEG linkers are frequently used in PROTAC design to improve the solubility and cell permeability of the final compound.

Q3: What is the expected solubility of this compound in aqueous solutions?

For the related compound Azido-PEG4-alcohol, the solubility is reported to be at least 100 mg/mL in both water and DMSO. While specific data for various buffers is limited, the high solubility in water suggests good solubility in common aqueous buffers like PBS, Tris, and HEPES.

Solubility Data

Solvent/BufferReported SolubilityMolar Concentration (approx.)Reference
Water≥ 100 mg/mL456.12 mM
DMSO≥ 100 mg/mL456.12 mM
PBS (pH 7.4)100 mg/mL456.12 mM

Note: The molar concentration is calculated based on a molecular weight of 219.24 g/mol for Azido-PEG4-alcohol.

Troubleshooting Guide for Solubility Issues

Issue: Precipitate is observed when dissolving this compound in an aqueous buffer.

This is a common issue that can arise from several factors, including concentration, buffer composition, and temperature.

Experimental Workflow for Dissolution

G cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_final Final Solution A Equilibrate vial to room temperature B Weigh the required amount of this compound A->B C Add aqueous buffer (e.g., PBS) to the solid B->C D Vortex or mix gently C->D E Observe for complete dissolution D->E F Precipitate observed? E->F G Warm the solution gently (e.g., to 37°C) F->G Yes L Clear solution ready for use F->L No H Sonicate the solution in a water bath G->H I Still not dissolved? H->I J Prepare a concentrated stock solution in DMSO or DMF I->J Yes I->L No K Add stock solution dropwise to the aqueous buffer with stirring J->K K->L

Caption: A step-by-step workflow for dissolving this compound and troubleshooting solubility issues.

Detailed Methodologies

Protocol 1: Direct Dissolution in Aqueous Buffer

  • Preparation : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing : Weigh the desired amount of the compound in a suitable container.

  • Dissolution : Add the desired volume of your aqueous buffer (e.g., PBS, pH 7.4) to the solid.

  • Mixing : Vortex or stir the solution until the solid is completely dissolved.

  • Troubleshooting : If a precipitate forms or the compound does not fully dissolve:

    • Gently warm the solution to 37°C.

    • Place the solution in an ultrasonic bath for a short period.

Protocol 2: Using an Organic Co-Solvent

This method is recommended for preparing concentrated stock solutions or if direct dissolution in an aqueous buffer fails.

  • Preparation : Follow the same preparation and weighing steps as in Protocol 1.

  • Stock Solution : Dissolve the this compound in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). A stock solution of 100 mg/mL in DMSO is readily achievable.

  • Dilution : Add the organic stock solution dropwise to your aqueous buffer while vortexing or stirring. This gradual addition helps to prevent the compound from precipitating out of the solution.

  • Final Concentration : Ensure the final concentration of the organic solvent in your aqueous buffer is low enough not to interfere with your downstream experiments.

Application Workflow: PROTAC Synthesis

This compound is a key component in the modular synthesis of PROTACs. The following diagram illustrates a typical workflow.

G cluster_ligands Starting Materials cluster_linker Linker Preparation cluster_synthesis PROTAC Synthesis cluster_analysis Analysis A POI Ligand with Alkyne group G Click Chemistry (CuAAC) with POI-Alkyne Ligand A->G B E3 Ligase Ligand E Couple activated linker to E3 Ligase Ligand B->E C This compound D Activate -OH group (e.g., mesylation) C->D D->E F Purify Linker-E3 Ligase conjugate E->F F->G H Final PROTAC Molecule G->H I Purify Final PROTAC (e.g., HPLC) H->I J Characterize (e.g., LC-MS, NMR) I->J

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

References

Side reactions of Azido-PEG4-(CH2)3OH and how to prevent them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG4-(CH2)3OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding potential side reactions and their prevention during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains an azide (-N3) group at one end and a hydroxyl (-OH) group at the other, connected by a flexible 4-unit PEG spacer and a propyl group.[1] Its primary application is in bioconjugation and drug delivery, where the azide group allows for "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] The hydroxyl group can be further modified, for example, through esterification or etherification.[1]

Q2: What are the most common side reactions observed when using this compound in click chemistry?

The most common side reactions primarily involve the azide functional group or the reaction components used in click chemistry. These include:

  • Reduction of the azide group: The azide can be reduced to an amine (-NH2) by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), or by endogenous thiols like glutathione in cell lysates. This renders the linker inactive for click chemistry.

  • Staudinger Ligation: In the presence of phosphines, such as TCEP, the azide group can undergo a Staudinger ligation to form an aza-ylide, which can then be hydrolyzed to an amine and a phosphine oxide, or rearranged to form a stable amide bond, instead of the desired triazole ring.

  • Glaser-Hay Coupling: In Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the alkyne reaction partner can undergo an oxidative homocoupling to form a diyne byproduct. This side reaction is promoted by the presence of oxygen.

  • Copper(I) Catalyst Inactivation: The active Cu(I) catalyst in CuAAC is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen, which can stall the reaction.

Q3: How can I prevent the reduction of the azide group?

To prevent the reduction of the azide group, consider the following:

  • Choice of Reducing Agent: If a reducing agent is necessary for your experiment (e.g., to reduce disulfide bonds in a protein), it is advisable to use dithiothreitol (DTT) instead of tris(2-carboxyethyl)phosphine (TCEP), as TCEP is known to readily reduce azides.

  • Thiol Scavenging: If working with cell lysates or other thiol-containing environments, you can pre-treat your sample with a thiol-scavenging agent like N-ethylmaleimide (NEM) to protect the azide group.

  • pH Control: The rate of azide reduction by thiols is pH-dependent. Performing the reaction at a pH below 7.5 can help minimize this side reaction.

Q4: Is it possible to avoid copper-related side reactions in my conjugation?

Yes, the most effective way to circumvent issues related to copper catalysis is to employ Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne allows the reaction to proceed rapidly and efficiently without the need for a catalyst. This is particularly advantageous for experiments involving live cells or delicate biomolecules that are sensitive to copper.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation in CuAAC Copper(I) catalyst oxidation: The active Cu(I) has been oxidized to inactive Cu(II) by atmospheric oxygen.1. Degas all buffers and solvent systems by bubbling with an inert gas (e.g., argon or nitrogen). 2. Use a copper(I)-stabilizing ligand such as THPTA or TBTA. THPTA is water-soluble and generally preferred for aqueous reactions. 3. Prepare the sodium ascorbate solution fresh to ensure its reducing capability.
Glaser-Hay coupling of the alkyne: The alkyne is self-coupling instead of reacting with the azide.1. Thoroughly degas all reaction components to remove oxygen. 2. Consider running the reaction at a lower temperature to suppress the homocoupling side reaction.
Azide group has been reduced: The azide has been converted to an amine by reducing agents present in the sample.1. Avoid using phosphine-based reducing agents like TCEP. 2. If thiols are present, pre-treat the sample with a thiol-scavenging agent like N-ethylmaleimide (NEM).
Unexpected Product Mass (Higher than Expected) Staudinger Ligation: The azide has reacted with a phosphine (e.g., TCEP) to form an amide linkage.1. Omit any phosphine-based reagents from your reaction buffers. If a reducing agent is required, use one that does not react with azides, such as DTT.
Low Yield in SPAAC Steric Hindrance: The PEG chain or the biomolecule itself may be sterically hindering the azide and cyclooctyne from reacting.1. Increase the reaction time and/or temperature. 2. Use a PEG linker with a longer chain length to increase the distance between the azide and the biomolecule.
Incorrect Stoichiometry: An inappropriate molar ratio of azide to cyclooctyne can lead to incomplete reaction.1. Optimize the molar ratio of the reactants. A slight excess of one reactant (e.g., 1.5 to 5-fold molar excess of the azide) is often used to drive the reaction to completion.

Quantitative Data

Table 1: Influence of pH on NHS Ester Hydrolysis

For PEG linkers that may also contain an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, the rate of hydrolysis of the NHS ester is a critical factor influencing conjugation efficiency.

pHTemperatureHalf-life of NHS Ester HydrolysisReference
7.00°C4-5 hours
8.64°C10 minutes
8.0Room Temp~210 minutes
9.0Room Temp~125 minutes

This data highlights the importance of pH control in reactions involving NHS esters, with hydrolysis rates increasing significantly at higher pH values.

Table 2: Second-Order Rate Constants for Staudinger Reactions

The Staudinger reaction/ligation is a potential side reaction when phosphines are present. The rate of this reaction can vary significantly depending on the specific azide and phosphine used.

Azide Phosphine Second-Order Rate Constant (M⁻¹s⁻¹) Reference
Aliphatic AzideGeneric Phosphine~10⁻³
Glycyl Azide Residue(Diphenylphosphino)methanethiol7.7 x 10⁻³
1-azido-4-nitrobenzeneTriphenylphosphine0.611
Methyl 4-azido-2,3,5,6-tetrafluorobenzoateMethyl 2-(diphenylphosphanyl)benzoate18

This data illustrates that the rate of the Staudinger reaction is highly dependent on the electronic properties of the reactants.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for conjugating this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Degassed organic co-solvent if needed for solubility (e.g., DMSO)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in degassed buffer or co-solvent.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible degassed solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup (for a 1 mL final volume):

    • In a microcentrifuge tube, add the desired amount of the alkyne-functionalized molecule.

    • Add the this compound solution to achieve the desired molar ratio (typically 1:1.5 to 1:3 alkyne to azide).

    • Add degassed buffer to bring the volume to near the final volume.

    • Create a premixed catalyst solution by adding 10 µL of 100 mM CuSO₄ to 20 µL of 200 mM THPTA (final concentrations of 1 mM Cu and 4 mM THPTA). Vortex gently.

    • Add the catalyst premix to the reaction tube.

  • Initiate the Reaction:

    • Add 20 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration of 20 mM).

    • Gently mix the reaction by inverting the tube or by gentle vortexing.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle mixing.

    • Protect the reaction from light if any components are photosensitive.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate technique such as LC-MS or HPLC.

    • Once complete, the reaction can be quenched by adding a chelating agent like EDTA.

    • Purify the conjugate using a suitable method like size-exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general guideline for the copper-free conjugation of this compound to a cyclooctyne-containing molecule (e.g., DBCO-functionalized).

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-labeled protein)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent if needed for solubility (e.g., DMSO)

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of this compound in the reaction buffer or an appropriate organic solvent.

    • Prepare the cyclooctyne-functionalized molecule in the reaction buffer.

  • SPAAC Reaction:

    • In a microcentrifuge tube, combine the cyclooctyne-functionalized molecule and the this compound solution. A 2-5 fold molar excess of the azido-PEG linker is often recommended to ensure complete labeling of the cyclooctyne.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may vary depending on the specific reactants.

  • Monitoring and Purification:

    • The reaction progress can be monitored by techniques such as SDS-PAGE (for proteins, showing a molecular weight shift) or LC-MS.

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the unreacted this compound.

Visualizations

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A This compound Stock Solution E Combine Reactants & Catalyst Premix A->E B Alkyne-Molecule Stock Solution B->E C CuSO4/THPTA Catalyst Premix C->E D Fresh Sodium Ascorbate Solution F Initiate with Sodium Ascorbate D->F E->F G Incubate (RT, 1-4h) F->G H Monitor Reaction (LC-MS/HPLC) G->H I Purify Conjugate (SEC/Dialysis) H->I

Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Side_Reactions cluster_desired Desired Reaction cluster_side Potential Side Reactions Azide This compound Click Click Chemistry (CuAAC or SPAAC) Azide->Click + Alkyne/Cyclooctyne Reduction Azide Reduction Azide->Reduction + Reducing Agent (e.g., TCEP, Thiols) Staudinger Staudinger Ligation Azide->Staudinger + Phosphine (e.g., TCEP) Triazole Stable Triazole Linkage Click->Triazole Forms Amine Inactive Amine Reduction->Amine Forms Amide Amide Linkage Staudinger->Amide Forms

Possible reaction pathways for the azide group.

References

Purification strategies for Azido-PEG4-(CH2)3OH conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of Azido-PEG4-(CH2)3OH conjugates. This guide is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to ensure the successful purification of your target conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying conjugates synthesized with this compound?

The main challenges stem from the properties of the PEG linker and the nature of the conjugation reaction, typically an azide-alkyne cycloaddition (Click Chemistry).[1][2] Key difficulties include:

  • Removal of Excess Linker: The unreacted this compound is often present in significant excess and must be separated from the much larger conjugate.

  • Separation from Unconjugated Biomolecule: Isolating the final conjugate from the unreacted starting biomolecule (e.g., protein, peptide, or small molecule) can be challenging.

  • Resolution of Different PEGylated Species: If the target molecule has multiple reaction sites, the reaction mixture may contain a heterogeneous mix of mono-, di-, and multi-PEGylated products that are difficult to separate.[3]

  • Removal of Reaction Byproducts: Catalysts (like copper for CuAAC) and reducing agents used in the conjugation reaction must be thoroughly removed.[1][4]

Q2: Which purification techniques are most effective for this compound conjugates?

The choice of technique depends heavily on the size and properties of the molecule conjugated to the PEG linker. The most common and effective methods include:

  • Size Exclusion Chromatography (SEC): Highly effective for separating the large conjugated biomolecule from the small, unreacted this compound linker (MW ≈ 277.32 Da).

  • Dialysis / Ultrafiltration: A straightforward method for removing the small linker and reaction byproducts from a much larger conjugated protein by using a membrane with an appropriate Molecular Weight Cut-Off (MWCO).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity. It is excellent for purifying peptide and small molecule conjugates and can often separate different PEGylated species.

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. Since PEGylation can shield surface charges on a protein, IEX can effectively separate the PEGylated conjugate from the unmodified protein.

Q3: How do I choose the right Molecular Weight Cut-Off (MWCO) for dialysis to remove the this compound linker?

To effectively remove the unreacted linker (MW ≈ 277.32 Da), you should select a dialysis membrane with an MWCO that is significantly smaller than your target conjugate but at least 10-20 times larger than the linker itself. For example, when purifying a 50 kDa protein conjugate, a 10 kDa MWCO membrane is a common and effective choice. For smaller peptide conjugates, a lower MWCO (e.g., 1 kDa or 3 kDa) would be necessary.

Q4: How can I monitor the success of my purification?

Several analytical techniques can be used to assess purity:

  • SDS-PAGE: For protein conjugates, an increase in molecular weight compared to the unconjugated protein indicates a successful reaction. The disappearance of the unconjugated protein band signifies high purity.

  • High-Performance Liquid Chromatography (HPLC): Both SEC and RP-HPLC can be used analytically to resolve the conjugate from starting materials and assess purity.

  • Mass Spectrometry (MS): Provides precise mass information to confirm the identity of the conjugate and detect any impurities.

  • Detectors for PEG: Since PEG lacks a strong UV chromophore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be invaluable for monitoring the removal of the excess PEG linker during HPLC.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound conjugates.

Problem / Symptom Potential Cause Recommended Solution
Low Recovery of Purified Conjugate Non-specific binding to the purification matrix. For chromatography, try altering the mobile phase (e.g., increase ionic strength) or switch to a different stationary phase (e.g., C8 instead of C18 for RP-HPLC). For dialysis, use a membrane material known for low protein binding, such as regenerated cellulose.
Precipitation on the column. Ensure the conjugate is fully soluble in the mobile phase throughout the purification process. Adjust buffer composition or pH if necessary.
Product degradation. The conjugate may be unstable under the purification conditions (pH, temperature, solvent). Assess the stability of your conjugate and consider using a faster method or adding stabilizers.
Unreacted Linker Still Present in Final Product Inefficient separation method. For SEC, ensure the column's fractionation range is appropriate and that the sample volume is not too large (typically <30% of column volume). For dialysis, increase the dialysis time, perform more buffer exchanges with a larger buffer volume, and ensure the MWCO is appropriate.
Poor Resolution Between Conjugate and Unconjugated Biomolecule Suboptimal chromatography conditions. For RP-HPLC, optimize the gradient elution. A shallower gradient will improve resolution. For IEX, adjust the salt gradient or pH to enhance charge differences between the PEGylated and un-PEGylated molecules.
Inappropriate column choice. Select a column with a different selectivity. For RP-HPLC, a C4 or C8 column might provide a different elution profile than a C18 column for protein/peptide separations.
Multiple Peaks in Analytical HPLC of Purified Product Presence of reaction byproducts or degradation. Use LC-MS to identify the impurities. Optimize the initial conjugation reaction to minimize side products. Ensure all reagents and solvents are high-purity.
Formation of positional isomers. If the biomolecule has multiple conjugation sites, different isomers may have formed. High-resolution techniques like RP-HPLC or IEX may be required to separate them.

Data Presentation

Table 1: Comparison of Common Purification Techniques

This table provides a general comparison of the primary techniques used for purifying biomolecule conjugates after reaction with this compound.

ParameterSize Exclusion Chromatography (SEC)Dialysis / UltrafiltrationReversed-Phase HPLC (RP-HPLC)
Principle Separation by hydrodynamic radius (size)Separation by size via a semi-permeable membraneSeparation by hydrophobicity
Best Suited For Removing small linkers/reagents from large proteinsRemoving small molecules from large proteinsHigh-resolution purification of peptides and small molecules
Typical Purity Good to ExcellentGoodExcellent
Processing Time 0.5 - 2 hours12 - 48 hours1 - 4 hours (preparative)
Key Advantage Fast, high resolution for size differencesSimple, gentle, and low costVery high resolution, can separate isomers
Key Disadvantage Potential for sample dilutionVery slow, requires large buffer volumesRequires more complex equipment, potential for product denaturation

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is ideal for removing unreacted this compound from a protein conjugate.

  • Column Selection: Choose an SEC column with a fractionation range suitable for separating your large conjugate from the small linker (MW ≈ 277.32 Da). A desalting column (e.g., G-25) is often appropriate.

  • Equilibration: Equilibrate the SEC column with at least two column volumes of a compatible, filtered, and degassed mobile phase (e.g., PBS) until a stable baseline is achieved.

  • Sample Preparation: Filter your reaction mixture through a 0.22 µm filter to remove any particulates.

  • Injection and Elution: Inject the sample onto the column. The sample volume should not exceed 30% of the total column volume for optimal resolution. Elute with the mobile phase at an optimized flow rate.

  • Fraction Collection: The larger conjugate will elute first in the void volume, followed by the smaller unreacted linker and other small molecules. Collect fractions and monitor the elution profile using a UV detector (e.g., at 280 nm for proteins).

  • Analysis: Analyze the collected fractions by SDS-PAGE or analytical HPLC to identify and pool the fractions containing the pure conjugate.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol is suitable for purifying peptide or small molecule conjugates.

  • Column Selection: Choose a C18 or C8 reversed-phase column appropriate for your conjugate's size and hydrophobicity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) until the baseline is stable.

  • Gradient Optimization: Develop a linear gradient to separate the components. A typical gradient might run from 5% to 65% Mobile Phase B over 25 minutes. A shallow gradient is crucial for high-resolution separation.

  • Injection and Fractionation: Inject the filtered sample and begin the gradient elution. Collect fractions as peaks are detected by UV.

  • Analysis: Analyze the fractions by mass spectrometry to confirm the identity and purity of the desired conjugate. Pool the pure fractions and remove the solvent via lyophilization.

Visualizations

G cluster_0 Phase 1: Conjugation Reaction cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Analysis & Final Product React Reaction Mixture (Conjugate, Unreacted Linker, Unreacted Biomolecule) Decision Is the Conjugate a Large Biomolecule (>10 kDa)? React->Decision Proceed to Purification SEC Size Exclusion Chromatography (SEC) or Dialysis Decision->SEC Yes RPHPLC Reversed-Phase HPLC (RP-HPLC) Decision->RPHPLC No (Peptide/ Small Molecule) Analysis Purity Analysis (HPLC, SDS-PAGE, MS) SEC->Analysis RPHPLC->Analysis Product Pure Conjugate Analysis->Product

Caption: A decision workflow for selecting a primary purification strategy.

G cluster_0 Troubleshooting Low Yield Start Symptom: Low Recovery of Purified Conjugate CheckBinding Investigate Non-Specific Binding to Matrix Start->CheckBinding CheckSolubility Assess Solubility in Mobile Phase Start->CheckSolubility CheckStability Evaluate Product Stability (pH, Temp) Start->CheckStability Sol_Binding Action: - Change mobile phase - Switch column/membrane CheckBinding->Sol_Binding If binding is suspected Sol_Solubility Action: - Adjust buffer/pH - Ensure full dissolution CheckSolubility->Sol_Solubility If precipitation occurs Sol_Stability Action: - Use a faster method - Add stabilizers CheckStability->Sol_Stability If degradation is likely

Caption: A logical guide for troubleshooting low conjugate recovery.

References

Technical Support Center: Copper-Catalyzed Azido-PEGylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of copper catalysts in the reaction of Azido-PEG4-(CH2)3OH with alkynes, a common process in bioconjugation and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in the this compound reaction?

The copper catalyst is essential for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a type of "click chemistry". The catalyst, typically in the form of a Cu(I) species, facilitates the formation of a triazole ring by reacting with the terminal alkyne and the azide group of the this compound molecule. This reaction is highly efficient and specific, allowing for the reliable conjugation of the PEG linker to a target molecule.

Q2: Which copper source is best for my reaction?

The choice of copper source depends on your specific experimental conditions.

  • Copper(II) sulfate (CuSO₄) with a reducing agent (e.g., sodium ascorbate) is the most common and cost-effective method. The reducing agent converts Cu(II) to the active Cu(I) in situ.

  • Pre-formed Cu(I) salts (e.g., CuI, CuBr) can also be used, but they are less stable and can disproportionate in solution.

  • Copper-ligand complexes offer enhanced stability and catalytic activity.

Q3: What is the purpose of using a ligand with the copper catalyst?

Ligands are used to stabilize the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state and its disproportionation. They also increase the catalyst's solubility and can accelerate the reaction rate. A commonly used ligand is Tris(benzyltriazolylmethyl)amine (TBTA).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivation: The Cu(I) catalyst may have been oxidized to inactive Cu(II) by atmospheric oxygen. 2. Insufficient Reducing Agent: If using a Cu(II) source, there may not be enough reducing agent to generate the active Cu(I) catalyst. 3. Impure Reagents: The azide or alkyne starting materials may be impure or degraded.1. Degas Solvents: Sparge all solvents with an inert gas (e.g., argon or nitrogen) before use. 2. Use Fresh Reducing Agent: Prepare a fresh stock solution of sodium ascorbate immediately before setting up the reaction. 3. Verify Reagent Purity: Check the purity of your starting materials using techniques like NMR or mass spectrometry.
Side Product Formation 1. Oxidative Homocoupling: In the presence of oxygen, the alkyne can undergo homocoupling to form a diyne byproduct. 2. Catalyst-Mediated Degradation: Some sensitive functional groups on the substrates may be degraded by the copper catalyst.1. Maintain Inert Atmosphere: Run the reaction under an inert atmosphere (argon or nitrogen). 2. Use a Ligand: Incorporate a stabilizing ligand like TBTA to protect the Cu(I) catalyst and minimize side reactions. 3. Lower Catalyst Concentration: Use the minimum effective concentration of the copper catalyst.
Difficulty in Product Purification 1. Residual Copper: The final product may be contaminated with copper ions. 2. Excess Ligand: The ligand used to stabilize the copper can be difficult to remove.1. Use Copper Chelating Agents: Wash the reaction mixture with a solution of a copper chelator, such as ethylenediaminetetraacetic acid (EDTA), to remove residual copper. 2. Choose a Water-Soluble Ligand: If possible, use a water-soluble ligand that can be easily removed during an aqueous workup.

Impact of Reaction Conditions on Efficiency

The following table summarizes the effect of different catalysts and ligands on the efficiency of CuAAC reactions.

Copper Source Ligand Typical Reaction Time Relative Yield Notes
CuSO₄ / Sodium AscorbateNone4 - 12 hoursGoodStandard, cost-effective method.
CuSO₄ / Sodium AscorbateTBTA1 - 4 hoursExcellentTBTA stabilizes Cu(I) and accelerates the reaction.
CuINone2 - 8 hoursGoodRequires careful handling to avoid oxidation.
CuBrTHPTA1 - 3 hoursExcellentTHPTA is a water-soluble ligand, simplifying purification.

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines the typical workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

G prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ascorbate, Ligand) degas Degas Solvents (e.g., with Argon) prep_reagents->degas mix Combine Reactants (Alkyne, Azide, Solvent) degas->mix add_cat Add Catalyst System (CuSO4, Ascorbate, Ligand) mix->add_cat react Incubate Reaction (Stir at Room Temperature) add_cat->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Quench & Workup (e.g., EDTA wash) monitor->workup purify Purify Product (Column Chromatography) workup->purify analyze Characterize Product (NMR, MS) purify->analyze G CuI Cu(I) CopperAcetylide Copper Acetylide Intermediate CuI->CopperAcetylide + Alkyne Alkyne R1-Alkyne Alkyne->CopperAcetylide Azide R2-N3 CopperTriazolide Copper Triazolide Intermediate Azide->CopperTriazolide Triazole Product (Triazole) Triazole->CuI Regenerates Catalyst CopperAcetylide->CopperTriazolide + Azide CopperTriazolide->Triazole Protonolysis

Preventing degradation of Azido-PEG4-(CH2)3OH during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Azido-PEG4-(CH2)3OH

Welcome to the technical support center for this compound. This guide provides essential information, troubleshooting advice, and answers to frequently asked questions to ensure the stability and successful application of this reagent in your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored at -20°C or lower, under an inert atmosphere (argon or nitrogen), and protected from light.[1][2] For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[2][3] It is crucial to avoid repeated freeze-thaw cycles.[1] Aliquoting the compound upon arrival is a highly recommended practice.

Q2: How should I handle the compound upon receipt and during use?

Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis. Weigh out the desired amount in a controlled environment, preferably in a glove box or under a stream of inert gas. If preparing a stock solution, use a dry, amine-free solvent such as DMSO or DMF.

Q3: What are the primary degradation pathways for this molecule?

The azide functional group is generally stable under most conditions but can be susceptible to degradation. The two main concerns are:

  • Reduction: The azide group (-N₃) can be reduced to an amine (-NH₂) in the presence of reducing agents like dithiothreitol (DTT), triphenylphosphine (TPP), or other phosphines. This is the basis for the Staudinger ligation but is an undesired side reaction if the azide is intended for click chemistry.

  • Hydrolysis: While the PEG linker is generally stable, associated functional groups (if any were present, like an NHS ester) can be moisture-sensitive. The ether linkages in the PEG backbone can be susceptible to cleavage under very strong acidic conditions, though this is not a concern under typical experimental conditions.

Q4: Is this compound compatible with common laboratory buffers and solvents?

The compound is soluble in water, aqueous buffers, DMSO, DMF, and chlorinated solvents like dichloromethane. It is less soluble in alcohols. When used in reactions involving other functional groups (e.g., if it were part of a larger molecule with an NHS ester), avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction. Phosphate-buffered saline (PBS) is a suitable choice for aqueous reactions.

Troubleshooting Guide

Problem: My copper-catalyzed click reaction (CuAAC) is failing or showing low yield.

A failed or low-yield click reaction is a common issue that can often be traced back to the quality of the azide reagent. Use the following guide to troubleshoot the problem.

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions

ParameterSolid CompoundStock Solution
Temperature -20°C or lower (e.g., -80°C)-20°C (1 month) or -80°C (6 months)
Atmosphere Inert gas (Argon or Nitrogen)Inert gas overlay
Light Protect from light (amber vial)Protect from light
Handling Equilibrate to RT before openingAvoid repeated freeze-thaw cycles

Table 2: Chemical Incompatibilities

Substance ClassExamplesReason for Incompatibility
Reducing Agents DTT, TCEP, β-mercaptoethanol, TriphenylphosphineReduces the azide group to an amine.
Strong Acids Concentrated HCl, H₂SO₄Can potentially cleave PEG ether bonds.
Primary Amine Buffers Tris, GlycineCan interfere with other reactive groups (e.g., NHS esters) if present.
Unstabilized Alkynes Propiolic acid with Cu(I)Can form insoluble copper acetylides, inhibiting the reaction.

Experimental Protocols

Protocol 1: Quality Control of this compound via ¹H NMR

This protocol allows for the verification of the compound's structural integrity and purity.

Methodology:

  • Sample Preparation: Dissolve 1-2 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

  • Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: The azide group influences the chemical shift of the adjacent methylene protons. A characteristic triplet corresponding to the -CH₂-N₃ protons should be observed around 3.4 ppm. The PEG backbone will show a complex multiplet around 3.6-3.7 ppm. The absence of a broad peak around 2.8-3.0 ppm (characteristic of a primary amine) suggests the azide has not been reduced.

Protocol 2: Purity Assessment by HPLC

This protocol assesses the purity of the compound and detects potential degradation products.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a water/acetonitrile (50:50) mixture.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Analysis: A pure sample should yield a single major peak. The appearance of additional, more polar peaks may indicate degradation (e.g., reduction to the amine).

Visual Guides and Workflows

Degradation Pathway

DegradationPathway start This compound (R-N3) amine Amine-PEG4-(CH2)3OH (R-NH2) [Degradation Product] start->amine Reduction (e.g., DTT, Phosphines) cleaved Cleaved PEG Fragments start->cleaved Strong Acid (Harsh Condition)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Quality Control

QC_Workflow receive Receive / Retrieve Compound equilibrate Equilibrate Vial to Room Temp receive->equilibrate prepare_sol Prepare Stock Solution (Anhydrous Solvent) equilibrate->prepare_sol aliquot Aliquot & Store (-20°C or -80°C) prepare_sol->aliquot run_nmr Run ¹H NMR Analysis prepare_sol->run_nmr run_hplc Run HPLC Analysis prepare_sol->run_hplc analyze Analyze Data run_nmr->analyze run_hplc->analyze proceed Proceed with Experiment analyze->proceed  Purity OK?   [Yes] discard Discard / Reorder analyze->discard  Purity OK?   [No] Troubleshooting start Problem: Low Click Reaction Yield check_azide Is Azide Quality Suspect? start->check_azide check_other Troubleshoot Other Reaction Components: - Alkyne Quality - Copper Source / Ligand - Oxygen Contamination check_azide->check_other No run_qc Perform QC Check (NMR / HPLC) on Stored Azide check_azide->run_qc Yes optimize Optimize Reaction Conditions check_other->optimize degraded Is Azide Degraded? run_qc->degraded degraded->check_other No new_reagent Use Fresh / New Reagent Vial degraded->new_reagent Yes

References

Technical Support Center: Optimizing PROTAC Efficacy with Azido-PEG4-(CH2)3OH Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC development. This guide is designed for researchers, scientists, and drug development professionals who are working on optimizing Proteolysis Targeting Chimeras (PROTACs) using Azido-PEG4-(CH2)3OH and other PEG-based linkers. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical?

A1: The linker in a PROTAC is a crucial component that connects the ligand that binds to your target protein with the ligand that recruits an E3 ubiquitin ligase. It is not merely a spacer; its length, composition, and attachment points are critical determinants of the PROTAC's efficacy.[1][2][3][4] An optimal linker length is essential for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1]

  • If the linker is too short: It may cause steric hindrance, preventing the target protein and the E3 ligase from binding simultaneously to the PROTAC.

  • If the linker is too long: It might result in a non-productive ternary complex where the two proteins are not oriented correctly for efficient ubiquitination.

Therefore, systematic optimization of the linker length is a critical step in PROTAC design.

Q2: What are the advantages of using PEG linkers like this compound in PROTAC design?

A2: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to several favorable properties:

  • Hydrophilicity: PEG linkers can improve the solubility of the PROTAC molecule, which is often a challenge due to the typically high molecular weight and hydrophobicity of the two ligands.

  • Biocompatibility: PEG is well-tolerated in biological systems.

  • Tunable Length: PEG linkers are commercially available in various lengths, allowing for systematic evaluation of the impact of linker length on PROTAC activity.

  • Flexibility: The flexibility of PEG linkers can help in the formation of a productive ternary complex.

This compound is a specific type of PEG linker that incorporates an azide group, making it suitable for "click chemistry" reactions. This allows for a modular and efficient synthesis of a library of PROTACs with different linkers.

Q3: How do I use this compound to synthesize my PROTAC?

A3: this compound is a click chemistry reagent. It contains an azide group that can react with an alkyne group on another molecule to form a stable triazole ring. This is typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. To synthesize your PROTAC, you would typically have one of your ligands (either for the target protein or the E3 ligase) functionalized with an alkyne group, and the other with a group that can be coupled to the hydroxyl end of the this compound linker. The final step would be the click reaction to join the two parts.

Q4: I am observing a "hook effect" with my PROTAC. What is it and how can I mitigate it?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC, resulting in a bell-shaped dose-response curve. This occurs because at excessive concentrations, the PROTAC is more likely to form unproductive binary complexes (PROTAC bound to either the target protein or the E3 ligase, but not both) rather than the productive ternary complex required for degradation.

To mitigate the hook effect:

  • Optimize the PROTAC concentration: Perform a detailed dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration range for degradation.

  • Assess ternary complex formation: Use biophysical assays to directly measure the formation of the ternary complex at different PROTAC concentrations.

  • Increase cooperativity: Modifying the linker or the ligands to enhance the cooperativity of ternary complex formation can help to reduce the hook effect.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions & Troubleshooting Steps
No target degradation observed, despite good binding of the individual ligands. 1. Suboptimal linker length: The linker may not be facilitating the formation of a productive ternary complex. 2. Poor cell permeability: The PROTAC may not be reaching its intracellular target. 3. Low E3 ligase expression: The cell line may not express sufficient levels of the recruited E3 ligase. 4. Inefficient ternary complex formation: The PROTAC may not be effectively bringing the target protein and E3 ligase together.1. Synthesize a library of PROTACs with varying linker lengths: Use different PEG linkers (e.g., PEG2, PEG3, PEG5, etc.) to empirically determine the optimal length. 2. Assess cell permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate your PROTAC's ability to cross cell membranes. Consider modifying the linker to improve physicochemical properties. 3. Confirm E3 ligase expression: Use Western blotting or qPCR to verify the expression of the targeted E3 ligase in your cell line. 4. Perform ternary complex formation assays: Use biophysical techniques like SPR, ITC, or FRET to confirm that your PROTAC can induce the formation of the ternary complex.
High variability in degradation results between experiments. 1. Inconsistent cell culture conditions: Cell confluency and passage number can affect PROTAC efficacy. 2. Issues with PROTAC stock solution: The PROTAC may have degraded or precipitated. 3. Variable incubation times: Degradation is a time-dependent process.1. Standardize cell culture protocols: Ensure consistent cell seeding density and use cells within a defined passage number range. 2. Prepare fresh PROTAC stock solutions: Store stock solutions appropriately and prepare fresh dilutions for each experiment. 3. Perform a time-course experiment: Determine the optimal incubation time for your PROTAC at a fixed concentration.
Poor solubility of the PROTAC. 1. High molecular weight and hydrophobicity: PROTACs are often large molecules that violate Lipinski's Rule of Five, leading to poor solubility.1. Modify the linker: Incorporate more hydrophilic moieties like longer PEG chains to improve solubility. 2. Optimize the formulation: Screen different vehicles or formulation strategies to enhance solubility. 3. Consider solubility in physiological solutions: Test solubility in media that better mimic in vivo conditions, such as fed-state simulating intestinal fluid (FeSSIF).

Data Presentation

Table 1: Example of Comparative Efficacy of PROTACs with Different Linker Lengths

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-1Azido-PEG2-(CH2)3OH1215065
PROTAC-2Azido-PEG3-(CH2)3OH157580
PROTAC-3 This compound 18 25 95
PROTAC-4Azido-PEG5-(CH2)3OH215090
PROTAC-5Azido-PEG6-(CH2)3OH2410085

This is example data and should be replaced with actual experimental results.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound via Click Chemistry (CuAAC)

This protocol outlines a general procedure for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link a target protein ligand (functionalized with an alkyne) and an E3 ligase ligand (coupled to the linker).

Materials:

  • Alkyne-functionalized target protein ligand

  • E3 ligase ligand with a suitable functional group for coupling

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., DMSO, t-BuOH/H2O)

Procedure:

  • Couple the E3 ligase ligand to the linker: This step will depend on the specific functional groups on your E3 ligase ligand and the hydroxyl group of the linker. Standard coupling chemistries can be employed.

  • Set up the click reaction: In a suitable reaction vessel, dissolve the alkyne-functionalized target protein ligand and the azide-functionalized E3 ligase-linker conjugate in the chosen solvent.

  • Add the copper catalyst and reducing agent: Add CuSO4 and sodium ascorbate to the reaction mixture.

  • Reaction monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS or TLC.

  • Purification: Once the reaction is complete, purify the final PROTAC product using an appropriate method, such as preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by HRMS and NMR.

Protocol 2: Western Blot for Measuring Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Target Target Protein PROTAC->Target Binds to Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to E3 Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Targeted for Degradation Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: Mechanism of action for a PROTAC molecule.

Linker_Optimization_Workflow cluster_workflow PROTAC Linker Length Optimization Workflow cluster_screening Initial Screening cluster_optimization Further Optimization start Define Target and E3 Ligase Ligands synthesis Synthesize PROTAC Library (Varying PEG Linker Lengths) start->synthesis degradation_assay Western Blot for Target Degradation synthesis->degradation_assay dc50_dmax Determine DC50 and Dmax degradation_assay->dc50_dmax decision Potent Degradation Observed? dc50_dmax->decision decision->synthesis No (Resynthesize) ternary_complex Ternary Complex Assays (SPR, ITC, FRET) decision->ternary_complex Yes permeability Permeability & Solubility Assays (PAMPA) ternary_complex->permeability end Optimized PROTAC Candidate permeability->end Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for No Degradation start No Target Degradation Observed q1 Is Ternary Complex Formation Confirmed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is Cell Permeability Adequate? a1_yes->q2 solution1 Optimize Linker Length and Composition a1_no->solution1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no solution3 Check E3 Ligase Expression and Cell Line Suitability a2_yes->solution3 solution2 Improve Physicochemical Properties of PROTAC a2_no->solution2

References

Characterizing and identifying impurities in Azido-PEG4-(CH2)3OH reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Azido-PEG4-(CH2)3OH. The information provided will help in identifying and characterizing common impurities that may arise during the reaction process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I see an unexpected peak in my HPLC analysis after the first step of converting the hydroxyl group to a tosylate/mesylate. What could it be?

A1: An unexpected peak after the tosylation or mesylation step could be one of several possibilities:

  • Unreacted Starting Material: The most common impurity is the unreacted PEG4-(CH2)3OH starting material. This indicates an incomplete reaction.

  • Di-substituted Byproduct: If your starting PEG material contains impurities with hydroxyl groups at both ends (a diol), you might be seeing a di-tosylated or di-mesylated PEG species.[1]

  • Side-Reaction Products: In some cases, tosyl chloride can react with certain functional groups to form chlorides instead of tosylates, although this is less common with simple alcohols.[2]

  • Degradation Products: Although PEG is generally stable, harsh reaction conditions (e.g., high temperatures) could lead to some chain cleavage.

Troubleshooting Steps:

  • Confirm the Identity: Use Mass Spectrometry (MS) to determine the molecular weight of the impurity. This will help distinguish between unreacted starting material, a di-substituted product, or other species.

  • Optimize Reaction Conditions: To drive the reaction to completion, you can try:

    • Increasing the molar excess of tosyl chloride or mesyl chloride.

    • Extending the reaction time.

    • Ensuring your reagents and solvents are anhydrous.

  • Purify the Intermediate: It is often recommended to purify the tosylated/mesylated intermediate before proceeding to the azide substitution step to remove any unreacted starting material.

Q2: My final this compound product shows a significant amount of a species with a similar retention time to my desired product in reverse-phase HPLC. How can I identify it?

A2: A closely eluting peak in the final product is often the unreacted tosylated or mesylated intermediate (e.g., Tosyl-PEG4-(CH2)3OH). Due to the similar PEG backbone, these species can have very close retention times.

Troubleshooting and Identification:

  • LC-MS Analysis: The most effective way to confirm the identity of this impurity is through Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the tosylated/mesylated intermediate will be significantly higher than the final azide product.

  • NMR Spectroscopy: 1H NMR spectroscopy can also be used for identification. The tosylated intermediate will show characteristic aromatic proton signals from the tosyl group, which will be absent in the final azide product.[3][4]

  • Optimize Azide Substitution: To minimize this impurity, ensure the azide substitution reaction goes to completion by:

    • Using a sufficient excess of sodium azide.[4]

    • Allowing for adequate reaction time and temperature, as the substitution is typically an SN2 reaction.

    • Using an appropriate solvent that facilitates the reaction.

Q3: I have a broad peak or multiple peaks in my chromatogram for the final product. What does this indicate?

A3: A broad peak or multiple peaks can suggest polydispersity in your PEG starting material. Commercially available PEGs are often a mixture of polymers with a distribution of molecular weights. This will be carried through the synthesis, resulting in a final product that is also a mixture of different PEG chain lengths.

Troubleshooting Steps:

  • Characterize Starting Material: Analyze your starting PEG4-(CH2)3OH using techniques like MALDI-TOF MS or SEC/GPC to determine its polydispersity index (PDI).

  • Use Monodisperse PEG: If a high degree of purity is required, it is best to start with a monodisperse PEG starting material.

  • Preparative HPLC: If you have already synthesized the product with a polydisperse starting material, you may be able to isolate the desired PEG length using preparative HPLC.

Q4: After purification, I still have residual salts in my final product. How can I effectively remove them?

A4: Residual salts, such as those from the sodium azide used in the substitution step, can sometimes be challenging to remove completely.

Troubleshooting Purification:

  • Aqueous Work-up: A thorough aqueous work-up after the reaction is crucial. Multiple extractions can help remove the majority of water-soluble salts.

  • Dialysis: For higher molecular weight PEGs, dialysis is an effective method for salt removal.

  • Size Exclusion Chromatography (SEC): SEC is an excellent technique for separating the desired PEG product from small molecule impurities like salts.

  • Silica Gel Chromatography: While it can be effective, be aware that PEGs can sometimes streak on silica gel. Careful selection of the eluent system is necessary.

Summary of Potential Impurities and Analytical Data

Impurity NamePotential SourceExpected Mass Difference from ProductKey Analytical Technique for Identification
PEG4-(CH2)3OHIncomplete tosylation/mesylationLowerLC-MS, NMR
Tosyl/Mesyl-PEG4-(CH2)3OHIncomplete azide substitutionHigherLC-MS, NMR
Di-substituted PEGImpurity in starting materialHigherMS
PEG of varying lengthsPolydispersity of starting materialVariesMALDI-TOF MS, SEC/GPC
Residual Sodium AzideIncomplete removal after reactionN/A (small molecule)SEC, Dialysis

Experimental Protocols

Protocol 1: HPLC-MS for Impurity Identification

This protocol outlines a general method for identifying impurities using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

  • Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for the separation of PEG compounds.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase (e.g., 10% to 90% B over 20 minutes) is typically effective for separating PEG species.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 220 nm (for tosylates) and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for non-chromophoric species.

  • Mass Spectrometry Analysis:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole TOF (Q-TOF) analyzer is ideal for accurate mass measurements.

    • Data Analysis: Extract the mass spectra for each chromatographic peak and determine the molecular weights of the parent compound and any impurities. Compare these masses to the expected molecular weights of the potential impurities listed in the table above.

Protocol 2: 1H NMR for Characterization

This protocol describes the use of Proton Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the final product and identify certain impurities.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent, such as CDCl3 or D2O.

  • Data Acquisition: Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Analysis:

    • PEG Backbone: A large, characteristic signal will be present around 3.6 ppm, corresponding to the -CH2-CH2-O- repeating units of the PEG chain.

    • Azide Terminus: The methylene protons adjacent to the azide group will typically appear as a triplet around 3.4 ppm.

    • Hydroxyl Terminus: The methylene protons adjacent to the hydroxyl group will have a distinct chemical shift.

    • Tosyl/Mesyl Impurity: If the tosylated or mesylated intermediate is present, you will observe characteristic signals. For a tosyl group, look for aromatic protons between 7.4 and 7.8 ppm and a methyl singlet around 2.4 ppm. For a mesyl group, a methyl singlet will be present around 3.0 ppm. The absence of these signals is a good indicator of product purity.

Visualizations

experimental_workflow start Reaction Sample hplc HPLC Analysis start->hplc main_peak Main Peak Observed? hplc->main_peak impurities Impurity Peaks Observed? main_peak->impurities Yes optimize Optimize Reaction Conditions (Time, Stoichiometry) main_peak->optimize No lcms LC-MS Analysis impurities->lcms Yes end_pure Pure Product impurities->end_pure No nmr NMR Analysis lcms->nmr identify Identify Impurity (e.g., Starting Material, Intermediate) nmr->identify identify->optimize purify Purify Product (Chromatography, Extraction) identify->purify end_impure Re-analyze optimize->end_impure purify->end_impure end_impure->hplc

Caption: Workflow for impurity identification and reaction optimization.

logical_relationship start_material Starting Material PEG-OH intermediate Intermediate PEG-OTs/OMs start_material->intermediate Step 1: Tosylation/ Mesylation impurity1 Impurity: Unreacted PEG-OH start_material->impurity1 impurity3 Impurity: Di-substituted Byproducts start_material->impurity3 Starting Material Impurity product Final Product PEG-N3 intermediate->product Step 2: Azide Substitution impurity2 Impurity: Unreacted PEG-OTs/OMs intermediate->impurity2 impurity1->intermediate Incomplete Reaction 1 impurity2->product Incomplete Reaction 2

Caption: Relationship between reaction steps and potential impurities.

References

Validation & Comparative

Characterization of Azido-PEG4-(CH2)3OH Conjugates: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of polyethylene glycol (PEG) conjugates is paramount for ensuring the quality, efficacy, and safety of novel therapeutics and materials. Azido-PEG4-(CH2)3OH, a heterobifunctional linker, is instrumental in the synthesis of advanced bioconjugates, including PROTACs, through click chemistry. Its defined structure and molecular weight are critical quality attributes that necessitate robust analytical validation. Mass spectrometry stands out as a primary tool for this purpose, offering unparalleled accuracy in molecular weight determination and structural elucidation.

This guide provides a comprehensive comparison of the two most common mass spectrometry techniques for the characterization of this compound: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI). We will delve into their principles, present experimental data and protocols, and compare their performance with alternative analytical methods.

Performance Comparison of Analytical Techniques

Mass spectrometry offers significant advantages in sensitivity and specificity for the characterization of PEG conjugates. The following table summarizes the performance of MALDI-TOF MS and ESI-MS in comparison to High-Performance Liquid Chromatography (HPLC), a commonly used orthogonal technique.

ParameterMALDI-TOF Mass SpectrometryESI Mass SpectrometryHigh-Performance Liquid Chromatography (HPLC)
Primary Measurement Molecular Weight (m/z)Molecular Weight (m/z)Retention Time
Mass Accuracy High (<10 ppm with calibration)High (<5 ppm with calibration)Not directly applicable
Precision (%RSD) Generally low (<15% for quantification)[1]High for m/z, variable for intensityHigh for retention time and peak area (<1-3%)[1]
Limit of Detection (LOD) Picomole to femtomole range[1]Femtomole to attomole range~10 µg/mL for free PEG[1]
Throughput High; rapid analysis of multiple samples[1]High with automationModerate; dependent on run time
Strengths - Simple spectra (primarily singly charged ions) - High tolerance to salts - Rapid analysis- Soft ionization, suitable for fragile molecules - Easily coupled to liquid chromatography (LC-MS) - Provides information on charge state- Excellent for purity assessment and quantification - Established and robust methodology
Weaknesses - Potential for fragmentation - Matrix interference- Can produce complex spectra with multiple charge states and adducts, especially for larger PEGs - Lower tolerance to salts and buffers- Does not directly provide molecular weight information - PEG compounds often lack a UV chromophore, requiring alternative detectors like charged aerosol detectors (CAD) or evaporative light scattering detectors (ELSD)

Mass Spectrometry Analysis of this compound

The theoretical molecular weight of this compound (C₁₁H₂₃N₃O₅) is approximately 277.16 g/mol . In mass spectrometry, this molecule is expected to be observed as adducts with cations such as protons ([M+H]⁺) or sodium ([M+Na]⁺).

Expected m/z Values:

  • [M+H]⁺: 278.17 m/z

  • [M+Na]⁺: 300.15 m/z

  • [M+K]⁺: 316.12 m/z

The mass spectrum will also likely show a distribution of peaks separated by 44.03 Da, corresponding to the mass of the ethylene glycol monomer unit (-CH₂CH₂O-), indicating the presence of PEG impurities with shorter or longer chain lengths.

Experimental Protocols

MALDI-TOF Mass Spectrometry Protocol

This technique is particularly well-suited for rapid screening and molecular weight confirmation of small PEG molecules.

a) Materials:

  • This compound sample

  • Matrix solution: α-Cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Cationizing agent (optional): Sodium trifluoroacetate (NaTFA) at 1 mg/mL in ethanol.

  • MALDI target plate

b) Sample Preparation (Dried-Droplet Method):

  • Dissolve the this compound sample in a suitable solvent (e.g., water or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Mix the sample solution with the CHCA matrix solution in a 1:1 (v/v) ratio.

  • If sodium adducts are desired for clearer spectra, the sample, matrix, and NaTFA solution can be mixed in a 1:5:1 (v/v/v) ratio.

  • Spot 0.5–1.0 µL of the final mixture onto the MALDI target plate.

  • Allow the spot to air-dry completely at room temperature, which allows for the co-crystallization of the sample and matrix.

c) Instrumental Analysis:

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in positive ion, reflectron mode for higher resolution of small molecules.

  • Set the mass range to include the expected m/z values (e.g., 100–500 m/z).

  • Optimize the laser power to achieve a good signal-to-noise ratio while minimizing in-source fragmentation.

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis Sample This compound (1 mg/mL) Mix Mix Sample and Matrix Sample->Mix Matrix CHCA Matrix (10 mg/mL) Matrix->Mix Spot Spot on Target Plate Mix->Spot Dry Air Dry Spot->Dry Insert Insert Plate into MS Dry->Insert Laser Laser Desorption/ Ionization Insert->Laser Detect Detect Ions (TOF Analyzer) Laser->Detect Spectrum Generate Mass Spectrum Detect->Spectrum

Workflow for MALDI-TOF MS analysis.
ESI Mass Spectrometry Protocol (via LC-MS)

ESI-MS, especially when coupled with liquid chromatography, provides high-resolution data and is ideal for analyzing complex mixtures and for fragmentation studies (MS/MS).

a) Materials:

  • This compound sample

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • LC Column: A C18 reversed-phase column suitable for small molecules.

b) LC-MS Method:

  • Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of 10-100 µg/mL.

  • Inject 1-5 µL of the sample onto the LC system.

  • Elute the sample using a gradient, for example:

    • 0-2 min: 5% B

    • 2-10 min: Gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-15 min: Return to 5% B and equilibrate

  • The column eluent is directly introduced into the ESI source.

c) ESI-MS Parameters:

  • Set the mass spectrometer to positive ion mode.

  • Capillary voltage: 3.0–4.0 kV

  • Drying gas (N₂) flow: 8–12 L/min

  • Drying gas temperature: 300–350 °C

  • Scan range: 100–1000 m/z

  • For MS/MS analysis, select the precursor ions of interest (e.g., m/z 278.17 or 300.15) and apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) can be used to confirm the structure of this compound. The fragmentation of PEG chains typically involves the cleavage of C-O and C-C bonds within the ethylene glycol backbone, leading to neutral losses of 44.03 Da (C₂H₄O). For the azido-terminated end, a characteristic loss of N₂ (28 Da) or the entire azido group can be expected.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_frags2 Secondary Fragments Parent [M+H]⁺ m/z 278.17 Frag1 Loss of N₂ m/z 250.17 Parent->Frag1 -28 Da Frag2 Loss of H₂O m/z 260.16 Parent->Frag2 -18 Da Frag3 Loss of C₂H₄O m/z 234.14 Parent->Frag3 -44 Da Frag4 Further loss of C₂H₄O units Frag3->Frag4

Predicted fragmentation of this compound.

Alternative and Complementary Analytical Methods

While mass spectrometry is a powerful tool, a comprehensive characterization often relies on orthogonal techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure. Specific proton signals for the methylene groups adjacent to the azide and hydroxyl functionalities can confirm the end-group modifications. However, for PEG molecules, the large signal from the repeating ethylene glycol units can sometimes obscure the signals from the end groups.

  • High-Performance Liquid Chromatography (HPLC): As a separation technique, HPLC is excellent for determining the purity of the conjugate and quantifying impurities. Size-Exclusion Chromatography (SEC) can separate oligomers based on hydrodynamic volume, while Reversed-Phase HPLC (RP-HPLC) separates based on hydrophobicity. When coupled with detectors like CAD or ELSD, HPLC can quantify PEG species that lack a UV chromophore.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. A characteristic sharp peak around 2100 cm⁻¹ would confirm the presence of the azide (N₃) group, while a broad peak around 3300 cm⁻¹ would indicate the hydroxyl (-OH) group.

By combining the high-resolution mass accuracy of mass spectrometry with the structural information from NMR and the quantitative purity data from HPLC, researchers can achieve a thorough and reliable characterization of this compound and its subsequent conjugates, ensuring the quality and consistency required for advanced applications in drug development and materials science.

References

The Efficiency of Azido-PEG4-(CH2)3OH in Bioconjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation and drug delivery, the choice of a linker molecule is paramount to the efficacy, stability, and pharmacokinetic profile of the final conjugate. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have become a cornerstone for their ability to enhance solubility, reduce immunogenicity, and prolong circulation half-life. This guide provides a detailed comparison of the efficiency of Azido-PEG4-(CH2)3OH with other commonly used PEG linkers, supported by experimental data and protocols to assist researchers, scientists, and drug development professionals in making informed decisions.

This compound is a heterobifunctional linker featuring an azide group for bioorthogonal "click chemistry" and a hydroxyl group that can be further functionalized. Its efficiency is primarily evaluated based on the performance of the azide group in conjugation reactions compared to other reactive moieties like maleimides and NHS esters.

Quantitative Comparison of PEG Linker Chemistries

The efficiency of a PEG linker is largely determined by the chemistry used for bioconjugation. The following table summarizes key performance metrics for azide-based click chemistry, maleimide-thiol coupling, and NHS ester-amine reactions.

FeatureAzide-Based (Click Chemistry)Maleimide-BasedNHS Ester-Based
Reaction Mechanism Bioorthogonal cycloadditionMichael additionNucleophilic acyl substitution
Target Residues Site-specifically introduced alkynes or strained cyclooctynesThiols (cysteine)Primary amines (lysine, N-terminus)
Specificity Very HighHighModerate
Typical Yield High to Very High (>90%)High (>80% for engineered cysteines)[1]Variable, Moderate to High
Reaction pH 4.0 - 12.0 (for copper-catalyzed reactions)6.5 - 7.57.0 - 9.0
Linkage Stability High (stable triazole ring)Moderate (Thioether bond can undergo retro-Michael reaction)High (stable amide bond)
Side Reactions MinimalPotential reaction with primary amines at pH > 7.0 and hydrolysisHydrolysis of the NHS ester is a major competing reaction[2]
Biocompatibility High (especially with copper-free methods)HighHigh

Experimental Protocols

To empirically determine the optimal linker for a specific application, a systematic comparison is recommended. Below are representative protocols for key bioconjugation reactions.

Protocol 1: Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical copper-catalyzed click chemistry reaction.

Materials:

  • This compound

  • Alkyne-functionalized biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the alkyne-functionalized biomolecule in PBS.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

  • In a reaction vessel, combine the alkyne-biomolecule, this compound, and THPTA.

  • Add CuSO₄ and sodium ascorbate to initiate the reaction.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Protocol 2: Maleimide-Thiol Conjugation

This protocol outlines the conjugation of a maleimide-PEG linker to a thiol-containing biomolecule.

Materials:

  • Maleimide-PEG linker

  • Thiol-containing protein

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if necessary)

  • PBS, pH 7.2, with EDTA

Procedure:

  • If the protein contains disulfide bonds, reduce them with a 10-20 fold molar excess of TCEP for 30-60 minutes.

  • Remove excess TCEP using a desalting column.

  • Dissolve the Maleimide-PEG linker in the reaction buffer.

  • Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.[3]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a free thiol like L-cysteine.

  • Purify the conjugate using SEC or dialysis.

Protocol 3: NHS Ester-Amine Conjugation

This protocol describes the labeling of a protein with an NHS ester-PEG linker.

Materials:

  • NHS-ester PEG linker

  • Protein with primary amines

  • PBS, pH 8.0

Procedure:

  • Dissolve the protein in PBS at a concentration of 1-10 mg/mL.

  • Prepare a stock solution of the NHS-ester PEG linker in an anhydrous solvent like DMSO.

  • Add a 10-50 fold molar excess of the NHS-ester PEG to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl).

  • Purify the conjugate using SEC or dialysis.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflows and the logical relationships in selecting a PEG linker.

G cluster_azide Azide-Alkyne Click Chemistry Workflow alkyne_biomolecule Alkyne-functionalized Biomolecule mix Mix with THPTA alkyne_biomolecule->mix azido_peg This compound azido_peg->mix add_catalyst Add CuSO4 + Sodium Ascorbate mix->add_catalyst incubate Incubate (1-4h, RT) add_catalyst->incubate purify Purify (SEC/Dialysis) incubate->purify conjugate Stable Triazole Conjugate purify->conjugate

Azide-Alkyne Click Chemistry Workflow

G cluster_maleimide Maleimide-Thiol Conjugation Workflow thiol_protein Thiol-containing Protein reduce Reduce Disulfides (optional) thiol_protein->reduce conjugate_step Conjugate (1-2h, RT) reduce->conjugate_step maleimide_peg Maleimide-PEG maleimide_peg->conjugate_step quench Quench with Cysteine conjugate_step->quench purify Purify (SEC/Dialysis) quench->purify thioether_conjugate Thioether Conjugate purify->thioether_conjugate

Maleimide-Thiol Conjugation Workflow

G cluster_nhs NHS Ester-Amine Conjugation Workflow amine_protein Amine-containing Protein conjugate_step Conjugate (30-60min, RT) amine_protein->conjugate_step nhs_peg NHS-ester PEG nhs_peg->conjugate_step quench Quench with Tris conjugate_step->quench purify Purify (SEC/Dialysis) quench->purify amide_conjugate Amide Conjugate purify->amide_conjugate

NHS Ester-Amine Conjugation Workflow

Conclusion

The efficiency of this compound is intrinsically linked to the advantages of azide-alkyne click chemistry. This method offers superior specificity, leading to more homogeneous and well-defined bioconjugates compared to linkers that target naturally abundant functional groups like amines. While maleimide and NHS ester chemistries are effective and widely used, they can present challenges in controlling the degree of labeling and may be susceptible to side reactions or linkage instability. For applications demanding high precision, reproducibility, and preservation of biomolecule function, the azide-based approach, and by extension linkers like this compound, generally represents the superior choice. However, for more routine labeling applications where a degree of heterogeneity is acceptable, NHS ester and maleimide chemistries remain viable and often more cost-effective options. The ultimate selection should be guided by the specific requirements of the therapeutic or diagnostic agent being developed.

References

Azido-PEG4-(CH2)3OH vs. Azido-PEG3-(CH2)3OH: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker's chemical structure and length can profoundly influence the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the conjugate. This guide provides an objective comparison of two closely related, short-chain azido-PEG linkers: Azido-PEG4-(CH2)3OH and Azido-PEG3-(CH2)3OH, with a focus on their application in bioconjugation.

Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to enhance the solubility and stability of biomolecules and to provide a spacer between the conjugated entities.[1] The azido group offers the advantage of participating in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of payloads.[2] The terminal hydroxyl group on these linkers allows for further derivatization if needed.

The primary distinction between this compound and Azido-PEG3-(CH2)3OH lies in the length of the PEG chain, with the former containing four ethylene glycol units and the latter three. While this difference may seem minor, it can have a tangible impact on the physicochemical properties and in vivo performance of the resulting bioconjugate.

Quantitative Data Summary

Although direct head-to-head experimental data for this compound versus Azido-PEG3-(CH2)3OH is limited in publicly available literature, we can extrapolate their performance based on studies comparing short-chain PEG linkers in ADCs. The following tables summarize key performance parameters influenced by PEG linker length.

PropertyAzido-PEG3-(CH2)3OHThis compoundGeneral Trend with Increasing Short PEG Length
Molecular Weight 233.3 g/mol 277.3 g/mol Increases with each PEG unit
Contour Length ~14.6 Å~18.1 ÅIncreases by ~3.5 Å per PEG unit
Hydrophilicity HighSlightly HigherIncreases with PEG chain length
Flexibility HighHighMaintained with short PEG chains

Table 1: Physicochemical Properties of Azido-PEG3-(CH2)3OH and this compound.

Performance MetricExpected Outcome with PEG3 LinkerExpected Outcome with PEG4 LinkerRationale and Supporting Data
ADC Stability HighHighShorter PEG linkers can position the payload closer to the antibody, potentially offering some shielding and enhancing stability.[3]
Solubility GoodGoodBoth linkers significantly enhance the solubility of hydrophobic payloads. The slightly longer PEG4 may offer a marginal improvement.[1][4]
In Vitro Cytotoxicity Generally UnaffectedGenerally UnaffectedStudies on ADCs with short PEG linkers (PEG2, PEG4, PEG8, PEG12, PEG24) have shown comparable in vitro cytotoxicity. However, very long PEG chains (e.g., 4kDa) have been shown to reduce in vitro cytotoxicity.
Pharmacokinetics (PK) FavorablePotentially More FavorableIncreasing PEG length generally leads to slower clearance and increased plasma exposure (AUC). A study on ADCs with PEG2, PEG4, and PEG8 linkers showed a trend of decreasing clearance with increasing PEG length, with the effect plateauing around PEG8.
Drug-to-Antibody Ratio (DAR) Achievable High DARAchievable High DARThe hydrophilicity of both linkers helps to mitigate aggregation, allowing for higher drug loading.

Table 2: Expected Performance in Antibody-Drug Conjugates.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates. Below are representative protocols for the conjugation of an azide-PEG-linker to an antibody and subsequent payload attachment via click chemistry, as well as assays for characterization.

Protocol 1: Antibody Modification with Azido-PEG-(CH2)3OH

Objective: To conjugate Azido-PEG3-(CH2)3OH or this compound to a monoclonal antibody (mAb) via primary amines (e.g., lysine residues). This protocol assumes the hydroxyl group of the linker has been pre-activated, for example, as an NHS ester.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG3-NHS ester or Azido-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Azido-PEG-NHS ester in anhydrous DMSO (e.g., 10 mM). Prepare this solution fresh before use.

  • Antibody Preparation:

    • Ensure the mAb is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer.

  • Conjugation Reaction:

    • Add a calculated molar excess of the Azido-PEG-NHS ester stock solution to the antibody solution. A 5-10 fold molar excess is a common starting point for optimization.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.

  • Purification:

    • Purify the azido-modified antibody using an SEC column to remove excess linker and byproducts.

    • Collect the fractions containing the purified mAb.

Protocol 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To attach an alkyne-functionalized payload to the azido-modified antibody.

Materials:

  • Azido-modified mAb

  • Alkyne-functionalized payload

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • SEC column for purification

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water. Prepare the sodium ascorbate solution fresh.

    • Dissolve the alkyne-payload in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction tube, combine the azido-modified mAb with the desired molar excess of the alkyne-payload.

    • In a separate tube, premix the CuSO₄ and THPTA solutions.

  • Click Reaction:

    • Add the CuSO₄/THPTA mixture to the mAb/payload solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Purify the resulting ADC using an SEC column to remove unreacted payload and catalyst.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC on antigen-positive cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated mAb, and free payload

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated mAb, and free payload in cell culture medium.

    • Treat the cells with the different concentrations and incubate for a specified period (e.g., 72-96 hours).

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Plot the dose-response curves and determine the IC50 values.

Mandatory Visualization

G General Workflow for ADC Synthesis and Evaluation cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation mAb Monoclonal Antibody azido_mAb Azido-Modified mAb mAb->azido_mAb Amine Coupling linker Azido-PEG3/4-(CH2)3OH (activated) linker->azido_mAb payload Alkyne-Payload ADC Antibody-Drug Conjugate payload->ADC azido_mAb->ADC Click Chemistry (CuAAC/SPAAC) DAR DAR Determination (HIC/MS) ADC->DAR Stability Stability Analysis (SEC) ADC->Stability Purity Purity Assessment (SDS-PAGE) ADC->Purity Cytotoxicity In Vitro Cytotoxicity (IC50) ADC->Cytotoxicity PK Pharmacokinetics (in vivo) ADC->PK Efficacy In Vivo Efficacy (Xenograft Model) ADC->Efficacy

Caption: A general workflow for the synthesis and evaluation of an antibody-drug conjugate.

G Decision Logic for Linker Selection start Start: Linker Selection hydrophobicity Is the payload highly hydrophobic? start->hydrophobicity pk_goal Is maximizing circulation half-life a primary goal? hydrophobicity->pk_goal Yes steric_hindrance Is steric hindrance a concern for target binding? hydrophobicity->steric_hindrance No pk_goal->steric_hindrance No peg4 Consider this compound pk_goal->peg4 Yes peg3 Consider Azido-PEG3-(CH2)3OH steric_hindrance->peg3 Yes evaluate Empirically evaluate both linkers steric_hindrance->evaluate No peg4->evaluate peg3->evaluate

Caption: Decision logic for selecting between Azido-PEG3-(CH2)3OH and this compound.

Conclusion

The choice between this compound and Azido-PEG3-(CH2)3OH in bioconjugation represents a nuanced decision that depends on the specific goals of the drug development program. While both are excellent choices for introducing a short, hydrophilic spacer with a clickable handle, the single ethylene glycol unit difference can be leveraged to fine-tune the properties of the final bioconjugate.

  • Azido-PEG3-(CH2)3OH may be favored when minimizing linker length is a priority, for instance, to reduce the potential for steric hindrance with the target receptor or when a more compact conjugate is desired.

  • This compound , with its slightly greater length and hydrophilicity, might be the preferred option when dealing with a highly hydrophobic payload or when aiming to marginally improve the pharmacokinetic profile.

Ultimately, the optimal choice should be determined empirically. The experimental protocols provided in this guide offer a framework for the synthesis and comparative evaluation of bioconjugates with these two linkers, enabling researchers to make data-driven decisions for the development of effective and safe therapeutics.

References

A Researcher's Guide to Validating Azido-PEG4-(CH2)3OH Bioconjugation Success via HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful covalent linkage of molecules is a critical step in creating novel therapeutics, diagnostics, and research tools. The use of flexible linkers like Azido-PEG4-(CH2)3OH is increasingly common. However, robust validation of the bioconjugation event is paramount to ensure the quality, efficacy, and safety of the final product. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and versatile tool for this purpose.

This guide provides an objective comparison of HPLC with other common analytical techniques for validating the success of bioconjugation reactions involving this compound. We will delve into the principles of various HPLC methods, present a comparative analysis of their performance, provide a detailed experimental protocol for Reversed-Phase HPLC (RP-HPLC), and illustrate the experimental workflow.

Comparing Analytical Techniques for Bioconjugation Validation

The choice of an analytical method for validating bioconjugation depends on several factors, including the nature of the biomolecule and the conjugated payload, the required level of detail, and available instrumentation. While techniques like Mass Spectrometry (MS), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Enzyme-Linked Immunosorbent Assay (ELISA) provide valuable information, HPLC offers a unique combination of resolution, quantification, and versatility.

Here's a comparative overview of key performance indicators for these techniques:

FeatureHPLC (RP, HIC, SEC)Mass Spectrometry (MS)SDS-PAGEELISA
Primary Information Separation of conjugate, unreacted biomolecule, and free linker; Quantification of purity and yield.Precise mass measurement of the conjugate; Determination of conjugation sites.Assessment of molecular weight shift upon conjugation.Confirmation of binding activity of the bioconjugate.
Quantitative/Qualitative BothBothPrimarily qualitative; semi-quantitative with densitometry.Both
Resolution HighVery HighLow to ModerateN/A
Throughput HighModerateHighVery High
Cost (Instrument) ModerateHighLowLow
Expertise Required ModerateHighLowModerate

In-depth Look at HPLC Methods for Bioconjugate Analysis

Several HPLC modes can be employed to analyze bioconjugates, each separating molecules based on different physicochemical properties.

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. The addition of the this compound linker to a biomolecule will typically increase its retention time on a hydrophobic stationary phase (like C4, C8, or C18) compared to the unconjugated biomolecule. This allows for the clear separation and quantification of the starting material, the product, and excess linker.[]

  • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius (size).[] Successful conjugation will result in an increase in the molecule's size, leading to an earlier elution from the SEC column compared to the unconjugated biomolecule. This method is particularly useful for assessing the presence of aggregates.

  • Hydrophobic Interaction Chromatography (HIC-HPLC): Separates molecules based on their hydrophobicity under non-denaturing conditions.[2] Similar to RP-HPLC, the conjugation of the PEG linker will alter the hydrophobicity of the biomolecule, allowing for separation. HIC is often used for analyzing proteins and antibodies as it typically preserves their native structure.[2]

  • Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on their net surface charge.[] The attachment of the neutral this compound linker can shield charged residues on the biomolecule, leading to a change in its retention on an ion-exchange column.

Experimental Protocol: RP-HPLC for Validation of this compound Bioconjugation

This protocol provides a general framework for the analysis of a protein bioconjugate. Optimization of the gradient and column choice may be necessary depending on the specific properties of the biomolecule.

1. Materials and Reagents:

  • HPLC system with a UV detector (or other suitable detector like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if the conjugate lacks a strong chromophore).

  • Reversed-phase column (e.g., C4, 300 Å, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Bioconjugation reaction mixture containing the this compound conjugate.

  • Unconjugated biomolecule (as a control).

  • Free this compound linker (as a control).

2. Sample Preparation:

  • If necessary, quench the bioconjugation reaction using a suitable method.

  • Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilute the sample to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A.

3. HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 280 nm (for proteins) or another appropriate wavelength depending on the biomolecule.

  • Injection Volume: 10-20 µL

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B (linear gradient)

    • 31-36 min: 20% B (re-equilibration)

4. Data Analysis:

  • Analyze the chromatograms of the reaction mixture and the controls.

  • The unconjugated biomolecule should elute as an earlier peak.

  • The successfully conjugated product will elute as a later, broader peak due to the increased hydrophobicity from the PEG linker.

  • The free this compound linker will typically have a much shorter retention time.

  • Calculate the percentage of conjugated product by integrating the peak areas.

Visualizing the Workflow

The following diagram illustrates the key steps in a typical bioconjugation and validation workflow using HPLC.

Bioconjugation_Validation_Workflow cluster_0 Bioconjugation Reaction cluster_1 HPLC Analysis cluster_2 Results Biomolecule Biomolecule (e.g., Protein, Antibody) Reaction Reaction Mixture Biomolecule->Reaction Linker This compound Linker->Reaction HPLC RP-HPLC System Reaction->HPLC Chromatogram Chromatogram HPLC->Chromatogram Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Chromatogram->Data_Analysis Validation Validation of Success: - Product Peak Identified - Purity Quantified Data_Analysis->Validation

References

Assessing Protein Stability After Azido-PEG4-(CH2)3OH Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of a bioconjugate is as critical as its activity. The choice of linker and conjugation chemistry plays a pivotal role in the overall stability of the resulting protein conjugate. This guide provides a comparative assessment of protein stability following conjugation with Azido-PEG4-(CH2)3OH, a popular linker for bioconjugation via "click chemistry." We will explore its performance in relation to other common conjugation strategies and provide detailed experimental protocols for stability assessment.

The this compound linker facilitates the site-specific attachment of a polyethylene glycol (PEG) chain to a protein.[1][2] This is typically achieved through a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction, where the azide group on the PEG linker reacts with an alkyne-functionalized amino acid incorporated into the protein.[1] This "click chemistry" approach offers high specificity and efficiency.[3][4] The inclusion of a short, hydrophilic PEG chain is intended to enhance the pharmacokinetic properties of the protein, such as increasing its half-life and reducing immunogenicity.

Impact of this compound on Protein Stability: A Comparative Overview

The conjugation of PEG chains, including those attached via an azido-linker, can have a variable impact on protein stability, which can be an increase, decrease, or no significant effect. The outcome is often dependent on the specific protein, the site of PEGylation, and the length of the PEG chain.

Thermal Stability: PEGylation, in general, has been shown to enhance the thermal stability of proteins. The flexible PEG chain can create a hydrophilic shell around the protein, which can increase the energy required for unfolding. However, studies on antibody-drug conjugates (ADCs) have shown that conjugation, including with PEG linkers, can also lead to a decrease in thermostability. The impact is often dependent on the conjugation site and the drug-to-antibody ratio (DAR). For instance, conjugation to surface-exposed lysines might have a different effect compared to site-specific conjugation at an engineered cysteine or a non-natural amino acid.

Proteolytic Stability: A significant advantage of PEGylation is the enhanced resistance to proteolytic degradation. The PEG chain can sterically hinder the approach of proteases to the protein surface. This effect is generally more pronounced with longer PEG chains. Conjugation via a stable triazole linkage, as formed in click chemistry, is expected to provide robust protection against enzymatic cleavage at the conjugation site itself.

Aggregation Propensity: Protein aggregation is a major concern in the development of biotherapeutics. PEGylation is a well-established strategy to reduce aggregation. The hydrophilic nature of the PEG linker can increase the overall solubility of the conjugate and prevent protein-protein interactions that lead to aggregation.

Long-Term Storage Stability: The stability of PEGylated proteins during storage is also a critical consideration. Studies have demonstrated that PEGylation can significantly improve the long-term stability of proteins, even at refrigerated (4°C) and room temperatures. For example, PEGylated cytochrome c showed a significantly longer half-life compared to the un-PEGylated form over 60 days of storage.

Comparative Data on Protein Stability Post-Conjugation

The following tables summarize hypothetical yet representative data based on trends observed in the literature, comparing the stability of a model protein (e.g., a monoclonal antibody) conjugated with this compound to the unconjugated protein and the same protein conjugated with other common linkers.

Table 1: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

SampleMelting Temperature (Tm) (°C) - First TransitionMelting Temperature (Tm) (°C) - Second TransitionChange in Tm (°C) vs. Unconjugated
Unconjugated mAb70.582.1N/A
mAb-Azido-PEG4-(CH2)3OH69.881.5-0.7 / -0.6
mAb-SMCC68.980.7-1.6 / -1.4
mAb-Maleimide-PEG469.581.2-1.0 / -0.9

Note: Data is hypothetical and illustrative. The actual change in Tm can vary significantly based on the protein, conjugation site, and drug-to-antibody ratio.

Table 2: Proteolytic Stability Assay

Sample% Intact Protein after 24h Incubation with Trypsin
Unconjugated mAb45%
mAb-Azido-PEG4-(CH2)3OH85%
mAb-SMCC70%
mAb-Maleimide-PEG482%

Note: Data is hypothetical and illustrative. Higher percentage indicates greater stability.

Table 3: Aggregation Propensity by Size Exclusion Chromatography (SEC)

Sample% High Molecular Weight (HMW) Species after Thermal Stress (50°C for 24h)
Unconjugated mAb15.2%
mAb-Azido-PEG4-(CH2)3OH3.5%
mAb-SMCC8.9%
mAb-Maleimide-PEG44.1%

Note: Data is hypothetical and illustrative. Lower percentage indicates greater stability against aggregation.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible stability data. Below are protocols for the key experiments cited in the comparison tables.

Experimental Workflow for Protein Conjugation and Stability Assessment

G cluster_0 Protein Preparation & Conjugation cluster_1 Stability Assessment cluster_2 Data Analysis & Comparison P Protein Expression & Purification M Introduction of Alkyne Handle (e.g., ncAA incorporation) P->M C Conjugation with this compound via Click Chemistry M->C Pur Purification of Conjugate (e.g., SEC, IEX) C->Pur DSC Differential Scanning Calorimetry (DSC) Pur->DSC Characterize Conjugate CD Circular Dichroism (CD) Spectroscopy Pur->CD Characterize Conjugate AGG Aggregation Assay (SEC, DLS) Pur->AGG Characterize Conjugate PROT Proteolytic Digestion Assay Pur->PROT Characterize Conjugate DA Determine Tm, %HMW, %Intact Protein DSC->DA CD->DA AGG->DA PROT->DA COMP Compare with Unconjugated Protein & Other Linkers DA->COMP

Caption: Workflow for assessing protein stability after conjugation.

Protocol 1: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transition midpoint (Tm) of the protein conjugate, which is an indicator of its conformational stability.

Materials:

  • Differential Scanning Calorimeter (e.g., MicroCal VP-Capillary DSC)

  • Protein conjugate solution (1-2 mg/mL)

  • Matching dialysis buffer for reference

  • Degassing station

Procedure:

  • Sample Preparation: Dialyze the protein conjugate extensively against the desired formulation buffer. The final dialysis buffer will be used as the reference in the DSC experiment. Ensure the protein concentration is accurately determined.

  • Instrument Setup:

    • Set the starting temperature to a value well below the expected unfolding transition (e.g., 25°C).

    • Set the final temperature to a value where the protein is expected to be fully unfolded (e.g., 100°C).

    • Set a scan rate of 60-90°C/hour.

  • Data Acquisition:

    • Load the reference cell with the dialysis buffer.

    • Load the sample cell with the protein conjugate solution.

    • Perform a buffer-buffer scan to establish a baseline.

    • Run the sample scan.

    • After the scan, cool the cells and perform a rescan to assess reversibility of unfolding.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample scan.

    • Fit the resulting thermogram to a suitable model (e.g., a non-two-state model for multi-domain proteins like antibodies) to determine the Tm for each unfolding transition.

Protocol 2: Assessment of Secondary Structure by Circular Dichroism (CD) Spectroscopy

Objective: To assess if the conjugation process has altered the secondary structure of the protein.

Materials:

  • Circular Dichroism Spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

  • Protein conjugate solution (0.1-0.2 mg/mL)

  • Matching buffer

Procedure:

  • Sample Preparation: Prepare the protein conjugate in a CD-compatible buffer (low absorbance in the far-UV region).

  • Instrument Setup:

    • Purge the instrument with nitrogen gas.

    • Set the wavelength range to 190-260 nm for far-UV CD.

    • Set the scanning speed, bandwidth, and response time according to the instrument's recommendations.

  • Data Acquisition:

    • Record a baseline spectrum with the buffer-filled cuvette.

    • Record the spectrum of the protein conjugate.

    • Record multiple scans and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Compare the CD spectrum of the conjugate to that of the unconjugated protein to identify any significant changes in the secondary structure content (α-helix, β-sheet).

Logical Relationship of Stability Parameters

G cluster_0 Linker & Conjugation Chemistry cluster_1 Protein Structural Integrity cluster_2 Functional Stability L This compound SS Secondary Structure (CD) L->SS Impacts TS Tertiary Structure (DSC) L->TS Impacts PS Proteolytic Stability SS->PS Determines AS Aggregation Stability (SEC) SS->AS Determines LS Long-term Stability SS->LS Determines TS->PS Determines TS->AS Determines TS->LS Determines

Caption: Interplay of linker chemistry and protein stability.

Conclusion

The conjugation of proteins with this compound via click chemistry offers a powerful method for site-specific modification. While PEGylation generally enhances proteolytic stability and reduces aggregation, the impact on thermal stability can be more nuanced and protein-dependent. A thorough assessment using a combination of biophysical techniques such as DSC, CD spectroscopy, and SEC is essential to fully characterize the stability profile of the resulting bioconjugate. The detailed protocols provided in this guide offer a framework for researchers to systematically evaluate the stability of their PEGylated proteins and make informed decisions in the development of novel biotherapeutics.

References

Comparative Analysis of CuAAC and SPAAC for Azido-PEG4-(CH2)3OH Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is paramount for success. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers two powerful methods for ligating molecules like Azido-PEG4-(CH2)3OH: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] Both pathways yield a stable triazole linkage but differ significantly in their mechanisms, reaction kinetics, biocompatibility, and optimal use cases.[3] This guide provides an objective, data-driven comparison to inform the selection process for your specific research needs.

The primary distinction lies in the activation method. CuAAC utilizes a copper(I) catalyst to achieve a rapid and regiospecific reaction, while SPAAC employs a strained cyclooctyne, eliminating the need for a metal catalyst and thus offering superior biocompatibility for in vivo and live-cell applications.[2][4] The choice between them involves a trade-off between reaction speed and biocompatibility.

At a Glance: CuAAC vs. SPAAC
FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) is required.None (driven by ring strain).
Biocompatibility Lower, due to the cytotoxicity of the copper catalyst.High, making it suitable for live-cell and in vivo applications.
Reaction Kinetics Generally faster (second-order rate constants of 1-100 M⁻¹s⁻¹).Generally slower, with rates dependent on the cyclooctyne used (e.g., BCN: ~0.1 M⁻¹s⁻¹, DBCO: ~0.3 M⁻¹s⁻¹).
Alkyne Reactant Simple, stable terminal alkynes.Strained, more complex cyclooctynes (e.g., DBCO, BCN).
Regioselectivity Highly regiospecific, exclusively forming the 1,4-disubstituted triazole.Lacks regiospecificity, forming a mixture of regioisomers.
Side Reactions Potential for oxidative homocoupling of alkynes and copper-mediated damage to biomolecules.Cyclooctynes can be susceptible to side reactions with nucleophiles like thiols.
Reagent Accessibility Terminal alkynes are readily available and cost-effective.Strained cyclooctynes can be more complex and expensive to synthesize.

Quantitative Data Summary

The following table summarizes typical quantitative data for CuAAC and SPAAC reactions involving the ligation of an azide like this compound. It is important to note that specific rates and yields can vary based on the exact substrates, solvent systems, and temperature used.

ParameterCuAAC with Terminal AlkynesSPAAC with Common Cyclooctynes
Second-Order Rate Constant (k₂) 10⁻¹ - 10¹ M⁻¹s⁻¹BCN: ~0.1 M⁻¹s⁻¹DBCO: ~0.3 M⁻¹s⁻¹
Typical Reaction Time 30 minutes - 24 hours30 minutes - 12 hours
Typical Yield 70 - 95%80 - 99%
Optimal Temperature 25 - 60 °C4 - 37 °C
pH Range 4 - 124 - 10

Reaction Pathway and Workflow Diagrams

The diagrams below illustrate the chemical reactions and general experimental workflows for both CuAAC and SPAAC.

G cluster_c CuAAC Reaction cluster_s SPAAC Reaction CuAAC_img CuAAC_img CuAAC_label This compound reacts with a terminal alkyne in the presence of a Cu(I) catalyst and a reducing agent to yield a 1,4-disubstituted triazole. SPAAC_img SPAAC_img SPAAC_label This compound reacts with a strained cyclooctyne (e.g., DBCO) without a catalyst to yield a triazole product.

Caption: Comparative reaction schemes for CuAAC and SPAAC.

G cluster_0 CuAAC Experimental Workflow cluster_1 SPAAC Experimental Workflow c1 Dissolve Azide-PEG & Alkyne in appropriate solvent c2 Prepare Cu(I) catalyst in situ (e.g., CuSO4 + Sodium Ascorbate) and add stabilizing ligand (e.g., THPTA) c1->c2 c3 Add catalyst solution to the azide/alkyne mixture c2->c3 c4 Stir at room temperature (or with gentle heating) c3->c4 c5 Monitor reaction (TLC, LC-MS) c4->c5 c6 Quench (optional) and purify (e.g., chromatography, dialysis) c5->c6 s1 Dissolve Azide-PEG & Strained Alkyne (e.g., DBCO) in solvent (e.g., PBS, DMSO) s2 Mix solutions of reactants s1->s2 s3 Incubate at desired temperature (e.g., 4°C, 25°C, or 37°C) s2->s3 s4 Monitor reaction (HPLC, LC-MS) s3->s4 s5 Purify if necessary (often clean enough for direct use) s4->s5

Caption: General experimental workflows for CuAAC and SPAAC reactions.

Detailed Experimental Protocols

The following are generalized protocols for the ligation of this compound. Optimization of concentrations, temperature, and reaction time may be required for specific applications.

Protocol 1: CuAAC Ligation

This protocol provides a starting point for a small-scale CuAAC reaction.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Degassed buffer (e.g., Phosphate-Buffered Saline, PBS) or organic solvent (e.g., DMSO/water mixture)

Procedure:

  • Reactant Preparation: Dissolve this compound and the alkyne-functionalized molecule in the chosen degassed solvent system. A typical starting molar ratio is 1:1 to 1.5:1 of azide to alkyne.

  • Catalyst Preparation: In a separate tube, prepare a premix of the copper source and ligand. For example, mix a stock solution of CuSO₄ with a stock solution of THPTA. A common ratio is 1:2 to 1:5 of copper to ligand to protect the biomolecule and maintain catalyst activity.

  • Reaction Setup: Add the copper/ligand premix to the solution containing the azide and alkyne. Final copper concentrations are typically in the range of 50-250 µM for bioconjugation.

  • Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.

  • Incubation: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours, or at 4°C overnight.

  • Monitoring and Purification: Monitor the reaction's progress using an appropriate analytical technique such as LC-MS or HPLC. Once complete, the reaction can be quenched with a chelating agent like EDTA. Purify the conjugate via size-exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted reagents.

Protocol 2: SPAAC Ligation

This protocol outlines a general procedure for a copper-free click reaction using a strained cyclooctyne like DBCO.

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Solvent (e.g., PBS pH 7.4, DMSO)

Procedure:

  • Reactant Preparation: Dissolve the this compound and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice. The molar ratio of azide to cyclooctyne is often 1.5:1.

  • Reaction Setup: Mix the solutions of the two reactants.

  • Incubation: Allow the reaction to proceed at the desired temperature. For many biological applications, this is typically between 4°C and 37°C. Reaction times can vary from minutes to several hours, depending on the reactants and their concentrations.

  • Monitoring and Purification: Monitor the reaction progress by HPLC or LC-MS. In many bioconjugation scenarios, the reaction is clean enough to be used in subsequent steps without purification. If needed, purification can be performed using methods like SEC or dialysis.

Comparative Discussion

Mechanism and Kinetics

The CuAAC reaction proceeds via a complex dinuclear copper-mediated pathway, which accounts for its remarkable rate acceleration (10⁶ to 10⁷-fold over the uncatalyzed thermal reaction) and high regioselectivity for the 1,4-isomer. The reaction is typically fast, with second-order rate constants in the range of 1-100 M⁻¹s⁻¹.

In contrast, SPAAC is a bioorthogonal reaction driven by the release of ring strain (~18 kcal/mol) from the cyclooctyne ring. This allows the reaction to proceed efficiently without a catalyst. However, the kinetics are generally slower than CuAAC and are highly dependent on the structure of the cyclooctyne. For example, DBCO is known to be more reactive than BCN.

Biocompatibility and In Vivo Applications

The primary drawback of CuAAC is the cytotoxicity associated with the copper catalyst, which can generate reactive oxygen species (ROS) and lead to oxidative damage of biomolecules like proteins and peptides. While the use of copper-chelating ligands can mitigate this toxicity to some extent, it remains a significant concern for applications in living systems.

SPAAC was developed specifically to address this limitation. By eliminating the need for a copper catalyst, SPAAC is highly biocompatible and has become the method of choice for live-cell labeling, in vivo imaging, and the development of therapeutics where metal contamination is unacceptable.

Side Reactions and Purification

In CuAAC, a potential side reaction is the oxidative homocoupling of terminal alkynes (Glaser-Hay coupling), which can be minimized by deoxygenating solvents and using a slight excess of the reducing agent. The presence of the copper catalyst and ligands necessitates a purification step after the reaction to remove these components, which can be challenging.

SPAAC reactions are generally very clean, often producing the desired conjugate with high efficiency and minimal byproducts. This can simplify downstream processing, as extensive purification may not be required. However, some strained cyclooctynes can be unstable and may react with biological nucleophiles, such as thiols, which should be a consideration in experimental design.

Conclusion and Recommendations

Both CuAAC and SPAAC are exceptionally powerful and versatile methods for the ligation of this compound. The optimal choice is dictated by the specific context of the experiment.

DecisionTree start Is the reaction for an in vivo or live-cell system? spaac Use SPAAC (High Biocompatibility) start->spaac Yes c1 Is maximum reaction speed critical? start->c1 No c2 Are reactants cost-sensitive or require simple synthesis? c1->c2 No cuaac Use CuAAC (Faster Kinetics, Lower Cost) c1->cuaac Yes c2->cuaac Yes spaac2 Consider SPAAC (Simpler Workflow, Higher Cost) c2->spaac2 No

References

Evaluating the Impact of PEG Linkers on Protein Degradation: A Comparative Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Role of Azido-PEG4-(CH2)3OH and Similar PEG Linkers in the Biological Activity of Proteolysis Targeting Chimeras (PROTACs).

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's design is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of the impact of Polyethylene Glycol (PEG) linkers, with a focus on structures analogous to this compound, on the biological activity of PROTACs. The biological activity of a PROTAC is primarily defined by its ability to induce the degradation of a target protein, which is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein and the E3 ligase. An optimal linker length and composition are crucial for inducing the necessary proximity and orientation for efficient ubiquitination and subsequent proteasomal degradation of the target protein.

PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their synthetic tractability, allowing for the systematic variation of linker length. The length of the PEG chain is a critical parameter that must be optimized for each specific target protein and E3 ligase pair to achieve maximal degradation potency.

Comparative Analysis of PEG Linker Length on BRD4 Degradation

Linker Composition (Analogous to this compound)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)
PEG3-based linkerBRD4CRBN50 - 100~90
PEG4-based linker (Similar to this compound) BRD4 CRBN 10 - 50 >95
PEG5-based linkerBRD4CRBN50 - 150~90
PEG6-based linkerBRD4VHL25 - 75>90

Note: The data presented are representative values compiled from multiple studies on BRD4-targeting PROTACs and are intended for comparative purposes. Actual values can vary depending on the specific ligands and experimental conditions.

The data suggests that a PEG4 linker, which is structurally similar to the PEG component of this compound, can be highly effective in promoting the degradation of the target protein BRD4. Shorter or longer PEG chains can lead to a decrease in potency, highlighting the importance of linker length optimization.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments in PROTAC evaluation.

PROTAC Synthesis via Click Chemistry

The this compound linker is designed for "click chemistry," a highly efficient and specific reaction for bioconjugation. The azide group on the linker reacts with an alkyne-modified ligand (either the target-binding or E3 ligase-binding moiety) to form a stable triazole linkage.

Materials:

  • Alkyne-functionalized target protein ligand

  • This compound

  • E3 ligase ligand with a suitable functional group for conjugation

  • Copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate)

  • Solvents (e.g., DMF, DMSO)

  • Purification system (e.g., HPLC)

Protocol:

  • Dissolve the alkyne-functionalized ligand and this compound in a suitable solvent.

  • Add the copper(I) catalyst to initiate the cycloaddition reaction.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the resulting azide-PEG-ligand conjugate by HPLC.

  • Conjugate the purified product to the E3 ligase ligand using appropriate chemistry.

  • Purify the final PROTAC molecule by HPLC.

Western Blotting for Protein Degradation

Western blotting is the standard method for quantifying the degradation of a target protein following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of each cell lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDC membrane.

  • Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities and normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target_Protein Target Protein Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Protein Degradation Proteasome->Degradation Leads to

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Western_Blot_Workflow cluster_1 Western Blot Experimental Workflow Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50 & Dmax) Detection->Analysis

Caption: A streamlined workflow for assessing protein degradation via Western blotting.

Conclusion

The selection of an appropriate linker is a critical step in the design of a potent and effective PROTAC. While this compound represents a versatile chemical tool for PROTAC synthesis due to its compatibility with click chemistry, the optimal linker length is highly dependent on the specific biological context. The representative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of PEG-based linkers to advance the development of novel protein-degrading therapeutics. The systematic evaluation of a range of linker lengths remains an essential empirical step to unlock the full therapeutic potential of PROTACs.

A Comparative Guide to the In-Vitro and In-Vivo Stability of Azido-PEG4-(CH2)3OH-Linked ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing its efficacy and safety profile. Premature drug release in systemic circulation can lead to off-target toxicity, while an overly stable linker may hinder payload delivery at the tumor site. This guide provides a comprehensive comparison of the stability of ADCs featuring the Azido-PEG4-(CH2)3OH linker technology with alternative platforms.

While direct comparative in-vitro and in-vivo stability data for ADCs utilizing the precise this compound linker is not extensively available in the public domain, this guide draws upon data from structurally similar PEGylated and click chemistry-based ADC linker technologies to provide a robust comparative analysis. The principles of polyethylene glycol (PEG) linkers and the bioorthogonal nature of azide-alkyne cycloaddition ("click chemistry") offer significant insights into the expected stability profile of these next-generation ADCs.

The Role of PEGylation and Click Chemistry in ADC Stability

The this compound linker combines two key features aimed at enhancing ADC performance: a polyethylene glycol (PEG) spacer and an azide group for click chemistry conjugation.

  • PEGylation: The incorporation of PEG chains into ADC linkers is a well-established strategy to improve the physicochemical properties of the conjugate. PEG is hydrophilic and can increase the overall solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can reduce the propensity for aggregation, a common issue that can lead to immunogenicity and altered pharmacokinetic profiles. Furthermore, the flexible PEG chain can create a "stealth" effect, sterically hindering enzymatic degradation and reducing non-specific interactions with other proteins, thereby prolonging the ADC's circulation half-life.[1]

  • Click Chemistry: The azide functional group enables the use of bioorthogonal click chemistry, most commonly the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, to attach the linker-payload to the antibody.[2] This method forms a highly stable triazole ring, which is resistant to enzymatic degradation and hydrolysis under physiological conditions.[3] This contrasts with more traditional conjugation chemistries, such as those based on maleimides, which can be susceptible to retro-Michael reactions leading to premature drug deconjugation.[4][5]

Comparative Stability Data

The following tables summarize quantitative data from various studies comparing the stability of ADCs with different linker technologies. This data provides a framework for understanding the expected performance of this compound-linked ADCs in comparison to other common linker strategies.

Table 1: In-Vitro Plasma Stability of Different ADC Linker Technologies

Linker TypeConjugation ChemistryKey Stability FeatureRepresentative Half-life (t½) in Human PlasmaReference
PEGylated Azide (Click Chemistry) Azide-Alkyne CycloadditionHighly stable triazole linkageExpected to be high (> 7 days)
Valine-Citrulline (vc) MaleimideCleavable by lysosomal proteases (e.g., Cathepsin B)Generally stable, but can be susceptible to esterases
Thioether (Non-cleavable) MaleimideStable covalent bondHigh (> 7 days)
Hydrazone Hydrazone formationpH-sensitive; cleavable at acidic pHVariable; can be prone to hydrolysis at physiological pH
Disulfide Thiol-disulfide exchangeCleavable in a reducing environmentVariable; can be susceptible to exchange with serum thiols

Note: The stability of linkers can be influenced by the specific antibody, payload, and the animal species used for testing.

Table 2: In-Vivo Pharmacokinetic Parameters of ADCs with Different Linker Characteristics

Linker CharacteristicImpact on PharmacokineticsExample ObservationReference
Increased PEG Length Decreased plasma clearance, prolonged half-lifeA threshold of PEG8 was found to significantly minimize plasma clearance.
Maleimide-based Potential for premature deconjugation leading to faster clearance of intact ADCSusceptible to retro-Michael reaction, leading to payload loss.
Click Chemistry-based Expected to have pharmacokinetics similar to the parent antibody due to high stabilityTriazole linkage is highly stable under physiological conditions.

Experimental Protocols

Accurate assessment of ADC stability is paramount for preclinical development. The following are detailed methodologies for key in-vitro and in-vivo stability experiments.

In-Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation or degradation of an ADC in plasma from different species over time.

Methodology:

  • ADC Incubation:

    • Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat, cynomolgus monkey) at 37°C.

    • Include a control group where the ADC is incubated in a formulation buffer under the same conditions.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

    • Immediately freeze the collected samples at -80°C until analysis.

  • Sample Analysis by LC-MS (for Drug-to-Antibody Ratio - DAR):

    • Immunoaffinity Capture: Thaw the plasma samples and capture the ADC using an anti-human IgG antibody conjugated to magnetic beads.

    • Washing: Wash the beads to remove non-specifically bound plasma proteins.

    • Elution and Reduction: Elute the ADC from the beads and reduce the interchain disulfide bonds using a reducing agent like DTT to separate the light and heavy chains.

    • LC-MS Analysis: Analyze the reduced sample by liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of drug-loaded and unloaded antibody chains.

    • DAR Calculation: Calculate the average DAR at each time point by analyzing the relative abundance of the different species. A decrease in the average DAR over time indicates drug loss.

  • Sample Analysis by ELISA (for Total Antibody and Conjugated Antibody):

    • Total Antibody ELISA:

      • Coat a microplate with an anti-human IgG capture antibody.

      • Add diluted plasma samples and incubate.

      • Add a detection antibody (e.g., HRP-conjugated anti-human IgG).

      • Add a substrate and measure the absorbance to quantify the total antibody concentration.

    • Conjugated Antibody ELISA:

      • Coat a microplate with an antibody that specifically binds to the payload.

      • Add diluted plasma samples and incubate.

      • Add a detection antibody (e.g., HRP-conjugated anti-human IgG).

      • Add a substrate and measure the absorbance to quantify the concentration of antibody with conjugated payload.

    • Stability Assessment: The stability is determined by the percentage of conjugated antibody remaining at each time point relative to the initial time point.

In-Vivo Stability and Pharmacokinetic Study

Objective: To evaluate the stability and pharmacokinetic profile of an ADC in a relevant animal model.

Methodology:

  • Animal Dosing:

    • Administer the ADC intravenously to a cohort of animals (e.g., mice or rats) at a specified dose.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) post-injection.

    • Process the blood to obtain plasma and store at -80°C.

  • Sample Analysis:

    • Analyze the plasma samples using LC-MS or ELISA as described in the in-vitro protocol to determine the concentration of total antibody and intact ADC (conjugated payload).

  • Data Analysis:

    • Plot the concentration of total antibody and intact ADC over time.

    • Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

    • A divergence in the pharmacokinetic profiles of the total antibody and the intact ADC indicates in-vivo deconjugation.

Visualizing Experimental Workflows

InVitro_Stability_Workflow cluster_incubation ADC Incubation cluster_analysis Analysis cluster_output Data Output ADC ADC Incubate Incubate at 37°C ADC->Incubate Plasma Plasma (Human, Mouse, etc.) Plasma->Incubate Timepoints Collect Aliquots (0, 6, 24, 48, 72, 168h) Incubate->Timepoints LCMS LC-MS Analysis (DAR Measurement) Timepoints->LCMS Sample Prep ELISA ELISA Analysis (Total & Conjugated Ab) Timepoints->ELISA Sample Dilution DAR_Plot Average DAR vs. Time LCMS->DAR_Plot Concentration_Plot % Conjugated ADC vs. Time ELISA->Concentration_Plot

InVivo_Stability_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis_output Analysis & Output Animal Animal Model (e.g., Mouse, Rat) Dosing IV Administration of ADC Animal->Dosing Sampling Blood Sampling (Multiple Time Points) Dosing->Sampling Plasma_Isolation Plasma Isolation Sampling->Plasma_Isolation Analysis LC-MS or ELISA Analysis Plasma_Isolation->Analysis PK_Profile Pharmacokinetic Profile (t½, CL, AUC) Analysis->PK_Profile

Conclusion

The stability of an ADC is a multi-faceted characteristic influenced by the interplay of the antibody, linker, and payload. The this compound linker technology, by combining the benefits of PEGylation and the robustness of click chemistry, is rationally designed to overcome some of the stability limitations of earlier generation ADCs. The enhanced hydrophilicity and steric shielding afforded by the PEG component are expected to improve pharmacokinetics and reduce aggregation. The formation of a stable triazole linkage via click chemistry offers a significant advantage over less stable conjugation methods.

While direct comparative data for this specific linker is still emerging, the evidence from analogous systems strongly suggests that ADCs constructed with Azido-PEGylated linkers will exhibit favorable in-vitro and in-vivo stability profiles, characterized by low premature drug release and a pharmacokinetic profile that closely mirrors that of the parent antibody. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and validation of this and other novel ADC linker technologies.

References

A Head-to-Head Comparison of Flexible vs. Rigid Linkers for PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a multi-faceted challenge where the linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of flexible versus rigid linkers, supported by experimental data and detailed protocols to aid in rational PROTAC design.

The linker's length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation. An ideal linker facilitates the formation of a stable and productive ternary complex, while also conferring favorable properties such as solubility and cell permeability to the PROTAC molecule. The optimization of the linker is often an empirical process, but understanding the general characteristics of different linker types can significantly streamline this effort.

The PROTAC-Mediated Degradation Pathway

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

A diagram illustrating the PROTAC-mediated protein degradation pathway.

Quantitative Comparison of Flexible vs. Rigid Linkers

The choice between a flexible or rigid linker can significantly impact the degradation efficiency (DC50 and Dmax) of a PROTAC. Below are tables summarizing experimental data from studies comparing PROTACs with different linker types targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).

BRD4-Targeting PROTACs
PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
MZ1 FlexiblePEG13>90[1]
AT1 FlexibleAlkyl25>95[1]
ARV-825 FlexiblePEG/Alkyl<1>95[1]
Compound 34 RigidPiperazine-based60>90[2]
Compound 37 Rigidα-acyloxy amide62>90[2]
BTK-Targeting PROTACs
PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC 1 FlexiblePEG8.1~95
PROTAC 2 FlexibleAlkyl1-40>80
DD-03-171 RigidPiperazine4.7>90
P13I FlexiblePEG1.6>95

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of PROTACs.

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for quantifying the degradation of a target protein in response to PROTAC treatment.

WB_Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D Sample Preparation (with Laemmli buffer) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF membrane) E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection (Chemiluminescence) I->J K Data Analysis (Densitometry) J->K

A workflow diagram for Western Blot analysis of PROTAC-induced degradation.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.

Materials:

  • Purified target protein, E3 ligase, and PROTAC

  • ITC instrument

  • Matched buffer for all components

Procedure:

  • Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer. Degas all solutions before use.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C).

  • Binary Titrations:

    • To determine the binding affinity of the PROTAC to the target protein, fill the sample cell with the target protein solution and the syringe with the PROTAC solution.

    • To determine the binding affinity of the PROTAC to the E3 ligase, fill the sample cell with the E3 ligase solution and the syringe with the PROTAC solution.

  • Ternary Complex Titration:

    • To assess ternary complex formation, fill the sample cell with a pre-mixed solution of the target protein and the PROTAC. Titrate in the E3 ligase solution from the syringe.

  • Data Analysis: Integrate the heat signals from each injection to generate a binding isotherm. Fit the data to an appropriate binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) for each interaction.

Fluorescence Polarization (FP) for Binding Affinity

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

Materials:

  • Fluorescently labeled ligand (tracer) for the target protein or E3 ligase

  • Purified target protein, E3 ligase, and unlabeled PROTAC

  • Assay buffer

  • Microplate reader with FP capabilities

Procedure:

  • Assay Setup: In a microplate, add the fluorescent tracer and the protein (target or E3 ligase) to the assay buffer.

  • Competition Assay: Add increasing concentrations of the unlabeled PROTAC to the wells containing the tracer and protein.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in the microplate reader.

  • Data Analysis: The displacement of the fluorescent tracer by the PROTAC will result in a decrease in fluorescence polarization. Plot the FP values against the PROTAC concentration to determine the IC50, which can be converted to a binding affinity (Ki).

Signaling Pathway Visualizations

Understanding the biological context of the PROTAC target is essential for interpreting experimental results.

BRD4 Signaling Pathway

BRD4 is a key transcriptional co-activator involved in the expression of oncogenes. It binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) to stimulate gene transcription.

BRD4_Pathway BRD4 BRD4 PTEFb P-TEFb (CDK9/CycT1) BRD4->PTEFb recruits Acetylated_Histones Acetylated Histones (at Enhancers/Promoters) Acetylated_Histones->BRD4 binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates (Ser2) Gene_Transcription Oncogene Transcription (e.g., MYC) RNA_Pol_II->Gene_Transcription elongation Cell_Proliferation Cancer Cell Proliferation Gene_Transcription->Cell_Proliferation promotes

A simplified diagram of the BRD4 signaling pathway in cancer.
BTK Signaling Pathway

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR activates BTK BTK Lyn_Syk->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3_DAG IP3 & DAG PLCG2->IP3_DAG generates Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression B_Cell_Response B-Cell Proliferation & Survival Gene_Expression->B_Cell_Response

References

Spectroscopic methods for confirming the successful synthesis of Azido-PEG4-(CH2)3OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful synthesis of functionalized linker molecules is paramount. This guide provides a comparative analysis of spectroscopic methods used to confirm the synthesis of Azido-PEG4-(CH2)3OH, a versatile azido-terminated polyethylene glycol (PEG) linker. Furthermore, it compares the spectroscopic signatures of this azide-functionalized linker with a common alternative, Maleimide-PEG4-OH, providing valuable insights for the selection and characterization of bioconjugation reagents.

The precise characterization of linker molecules is a critical step in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Spectroscopic techniques provide a rapid and reliable means to verify the successful incorporation of desired functional groups and to assess the purity of the synthesized molecule. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of this compound.

Spectroscopic Characterization of this compound

The successful synthesis of this compound is primarily confirmed by identifying the characteristic signals of the azide (N₃) group and the PEG backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for identifying specific functional groups. The most prominent and unambiguous indicator of a successful azidation is the appearance of a sharp, strong absorption band around 2100 cm⁻¹ . This peak is characteristic of the asymmetric stretching vibration of the azide moiety and is typically absent in the spectrum of the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. In ¹H NMR spectroscopy, the protons of the PEG backbone typically appear as a complex multiplet around 3.6 ppm. The protons on the carbon adjacent to the azide group are expected to show a distinct chemical shift. In ¹³C NMR , the carbon atom directly attached to the azide group typically resonates at approximately 50 ppm.

Comparison with an Alternative Linker: Maleimide-PEG4-OH

For applications requiring conjugation to thiol groups, Maleimide-PEG4-OH is a frequently used alternative to azide-functionalized linkers. The spectroscopic signatures of these two linkers are distinct, allowing for clear differentiation.

Spectroscopic MethodKey Diagnostic Feature for this compoundKey Diagnostic Feature for Maleimide-PEG4-OH
FTIR Spectroscopy Strong, sharp peak at ~2100 cm⁻¹ (azide stretch)Peaks around 1700-1780 cm⁻¹ (C=O stretch of maleimide), absence of azide peak.
¹H NMR Spectroscopy Signals corresponding to protons on the carbon alpha to the azide group.Characteristic singlet at ~6.7 ppm for the two protons on the maleimide ring.
¹³C NMR Spectroscopy Signal around 50 ppm for the carbon attached to the azide group.Signals for the carbonyl carbons of the maleimide at ~170 ppm and the vinylic carbons at ~134 ppm.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of the synthesized PEG linker.

Materials:

  • Synthesized PEG linker (this compound or Maleimide-PEG4-OH)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve 5-10 mg of the purified PEG linker in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum. Standard acquisition parameters are typically sufficient. The chemical shift range should be set to at least 0-10 ppm.

  • Acquire the ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum to achieve a good signal-to-noise ratio. The chemical shift range should be set to at least 0-200 ppm.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the spectra to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm for CDCl₃ in ¹³C NMR).

  • Analyze the chemical shifts, splitting patterns, and integration values to confirm the presence of the expected functional groups and the overall structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the presence of key functional groups (azide or maleimide) in the synthesized PEG linker.

Materials:

  • Synthesized PEG linker

  • FTIR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance (ATR) or KBr pellet press)

  • Spatula

  • Potassium bromide (KBr), if using the pellet method

Procedure (using ATR-FTIR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid or liquid PEG linker sample directly onto the ATR crystal, ensuring good contact.

  • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analyze the spectrum for the presence of the characteristic absorption bands of the azide or maleimide functional groups.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical connections between the spectroscopic methods and the information they provide.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Confirmation cluster_analysis Data Analysis cluster_conclusion Conclusion start Starting Material (e.g., HO-PEG4-(CH2)3OH) reaction Reaction (e.g., Azidation or Maleimide Functionalization) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Sample for NMR ftir FTIR Spectroscopy purification->ftir Sample for FTIR nmr_analysis Confirm Structure (Peak assignments, Integration) nmr->nmr_analysis ftir_analysis Confirm Functional Group (Characteristic Peaks) ftir->ftir_analysis success Successful Synthesis Confirmed nmr_analysis->success ftir_analysis->success

Caption: Experimental workflow for the synthesis and spectroscopic confirmation of functionalized PEG linkers.

logical_relationship cluster_goal Primary Goal cluster_methods Spectroscopic Methods cluster_information Information Provided goal Confirm Successful Synthesis of This compound nmr NMR Spectroscopy goal->nmr ftir FTIR Spectroscopy goal->ftir nmr_info Detailed Structural Information - Chemical environment of nuclei - Connectivity of atoms - Quantitative analysis nmr->nmr_info ftir_info Functional Group Identification - Presence of specific bonds (e.g., N=N=N stretch) ftir->ftir_info nmr_evidence ¹H: Signals for PEG backbone & protons near N₃ ¹³C: Signal for carbon attached to N₃ (~50 ppm) nmr_info->nmr_evidence ftir_evidence Strong, sharp peak at ~2100 cm⁻¹ ftir_info->ftir_evidence nmr_evidence->goal Confirmation ftir_evidence->goal Confirmation

Caption: Logical relationship between spectroscopic methods and the confirmation of synthesis.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Azido-PEG4-(CH2)3OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the safe handling and disposal of specialized chemical reagents like Azido-PEG4-(CH2)3OH are paramount. The presence of the azido group in this molecule necessitates stringent safety protocols to mitigate risks of toxicity and potential explosive hazards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring a secure laboratory environment and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or silver shield gloves are recommended), safety goggles, and a lab coat.[1][2]

  • Ventilation: Conduct all handling and disposal activities within a properly functioning chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1][3]

  • Avoid Incompatible Materials:

    • Metals: Do not use metal spatulas or tools, as they can form shock-sensitive metal azides.[4]

    • Acids: Keep azido compounds away from acids to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃).

    • Halogenated Solvents: Avoid using halogenated solvents like dichloromethane or chloroform, as they can react with azides to form extremely unstable compounds.

  • Storage: Store this compound and its waste solutions at low temperatures (below room temperature) and away from light.

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is to treat it as hazardous waste without attempting chemical deactivation in a standard laboratory setting.

  • Waste Collection:

    • Collect all waste containing this compound, including neat material, solutions, and contaminated consumables (e.g., pipette tips, gloves, and absorbent paper), in a designated, compatible hazardous waste container.

    • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste: Contains Organic Azide".

    • List all chemical constituents of the waste, including this compound and any solvents.

  • Waste Segregation:

    • Store the azide-containing hazardous waste container separately from other waste streams, particularly acidic waste.

    • Ensure the storage area is a designated, secure, and well-ventilated location.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

    • Provide them with the complete and accurate name of the chemical waste.

  • Empty Containers:

    • Empty containers that previously held this compound should be treated as hazardous waste as they may contain residual product. These should be disposed of in the same manner as the chemical waste itself.

Quantitative Data and Key Parameters

For quick reference, the following table summarizes critical parameters for the safe handling and disposal of this compound.

ParameterGuidelineRationale
Chemical State for Disposal Solid, absorbed liquid, or in solution.To prevent aerosolization and ensure containment.
Working Concentration Use the lowest effective concentration for experiments.To minimize the total volume of hazardous waste generated.
Waste Storage In a segregated, clearly labeled, and sealed container.To prevent accidental mixing with incompatible chemicals and ensure proper identification.
pH of Aqueous Waste Maintain a neutral to slightly basic pH.To avoid the formation of hydrazoic acid.
Incompatible Materials Acids, heavy metals, halogenated solvents, and strong oxidizing agents.To prevent violent reactions, explosions, or the formation of highly toxic byproducts.

Disposal Decision Workflow

The decision process for disposing of azido compounds should prioritize safety. The following diagram illustrates the recommended workflow for this compound.

DisposalWorkflow start Start: this compound Waste Generated decision Is chemical deactivation feasible and safe in your facility? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal No (Recommended) collect_waste Collect in a labeled, compatible container. Label as 'Hazardous Waste: Contains Organic Azide'. direct_disposal->collect_waste segregate_waste Segregate from incompatible materials, especially acids. collect_waste->segregate_waste contact_ehs Contact EHS or a licensed waste contractor for pickup. segregate_waste->contact_ehs end End: Safe and Compliant Disposal contact_ehs->end

Disposal decision workflow for this compound.

Reference Experimental Protocol: Deactivation of Inorganic Azides

While direct disposal as hazardous waste is the recommended procedure for organic azides like this compound, understanding deactivation principles is valuable. The following protocol is for the chemical deactivation of dilute (≤5%) aqueous solutions of inorganic azides, such as sodium azide, and is provided for informational purposes only. This procedure is hazardous due to the release of toxic gases and should only be performed by trained personnel in a properly equipped facility.

Objective: To chemically convert sodium azide into less hazardous nitrogen gas.

Materials:

  • Aqueous solution of sodium azide (≤5%)

  • 20% aqueous solution of sodium nitrite

  • Dilute sulfuric acid or hydrochloric acid

  • Stir plate and stir bar

  • Three-necked flask

  • Dropping funnel

  • Gas outlet tube

Procedure:

  • Setup: The procedure must be carried out in a certified chemical fume hood. Place the sodium azide solution in the three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet.

  • Reaction: While stirring, add the 20% sodium nitrite solution to the flask. The amount of sodium nitrite should be approximately 1.5 times the molar equivalent of the sodium azide.

  • Acidification: Slowly add the dilute acid through the dropping funnel. This will generate nitrous acid, which reacts with the azide. A vigorous evolution of gas (nitrogen and nitrogen oxides) will occur. Maintain the addition rate to keep the reaction under control.

  • Completion: Continue stirring the solution for at least one hour after the gas evolution has ceased to ensure the complete destruction of the azide.

  • Verification: Test for the presence of residual azides. A common method is to add a few drops of ferric chloride solution; a red color indicates the presence of hydrazoic acid, meaning the reaction is incomplete.

  • Neutralization and Disposal: Once the absence of azide is confirmed, neutralize the solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 9 before disposing of it according to institutional guidelines.

This reference protocol highlights the complexities and hazards of chemical deactivation. For organic azides like this compound, the reaction byproducts can be more complex, making direct disposal as hazardous waste the most prudent and secure option.

References

Essential Safety and Operational Guide for Handling Azido-PEG4-(CH2)3OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Azido-PEG4-(CH2)3OH. The following information is critical for ensuring laboratory safety and minimizing risks associated with this chemical. This compound combines the reactivity of an azide group with the properties of a polyethylene glycol (PEG) linker, necessitating careful handling due to the potential hazards of azide compounds.

I. Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Double-gloved standard nitrile exam gloves. For tasks with higher risk of exposure, consider wearing Silver Shield gloves underneath nitrile gloves.[1][2]Azide compounds can be absorbed through the skin. Double-gloving provides an additional barrier against contamination.[1]
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement.[1][2] A face shield worn over goggles is mandatory when there is a risk of splashes or explosions.Protects against accidental splashes and potential projectiles in the event of a rapid decomposition of the azide.
Body Protection A fully buttoned, flame-retardant lab coat must be worn over long-sleeved clothing and long pants. For larger quantities or increased risk of splashes, chemical-resistant aprons are recommended.Prevents skin contact with the chemical.
Foot Protection Closed-toe shoes, preferably made of a chemical-resistant material.Protects feet from spills.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.Azide compounds can be toxic if inhaled.
Engineering Controls A certified chemical fume hood is mandatory for all manipulations. A blast shield should be used for all azide compounds, especially when heating or concentrating the material.Provides primary containment and protection from inhalation and potential explosions.

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Specifically, store away from acids, strong oxidizing agents, and heavy metals, as contact can lead to the formation of highly toxic and explosive hydrazoic acid or shock-sensitive metal azides.

  • The container should be tightly sealed and clearly labeled.

2. Preparation and Handling:

  • Before starting any work, ensure that an eyewash station and safety shower are readily accessible.

  • Conduct all work in a certified chemical fume hood with the sash at the lowest practical height.

  • Use a blast shield as an additional precaution.

  • When weighing the solid compound, use plastic or ceramic spatulas. Never use metal spatulas , as friction can initiate decomposition of azide compounds.

  • When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Avoid grinding or subjecting the solid material to friction or shock.

3. During the Reaction:

  • If heating is necessary, use a controlled heating mantle and monitor the temperature closely. Avoid excessive heat.

  • Ensure the reaction setup is secure and stable within the fume hood.

  • Keep the reaction vessel behind a blast shield.

III. Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing systems.

1. Waste Segregation and Collection:

  • Under no circumstances should any waste containing this compound be poured down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azides.

  • All liquid and solid waste contaminated with this compound must be collected in a designated, clearly labeled hazardous waste container.

  • Do not mix azide waste with other chemical waste streams, especially acidic waste, to prevent the generation of hydrazoic acid gas.

2. Decontamination:

  • All glassware and equipment should be decontaminated before being removed from the fume hood.

  • A common method for deactivating residual azide is to rinse the equipment with a freshly prepared 20% aqueous solution of sodium nitrite, followed by a 20% aqueous solution of sodium hydroxide. This procedure should be performed in the fume hood.

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste container.

Experimental Workflow Diagram

The following diagram illustrates the safe handling workflow for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Protocols B Don Appropriate PPE A->B C Prepare Fume Hood & Blast Shield B->C D Weighing (No Metal Spatula) C->D Proceed with caution E Solution Preparation D->E F Perform Reaction E->F G Segregate Azide Waste F->G After experiment H Decontaminate Glassware G->H I Contact EHS for Disposal H->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG4-(CH2)3OH
Reactant of Route 2
Reactant of Route 2
Azido-PEG4-(CH2)3OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.